2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Propiedades
Número CAS |
61330-61-8 |
|---|---|
Fórmula molecular |
C34H36O6 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
(4S,5R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
InChI |
InChI=1S/C34H36O6/c35-34-33(39-24-29-19-11-4-12-20-29)32(38-23-28-17-9-3-10-18-28)31(37-22-27-15-7-2-8-16-27)30(40-34)25-36-21-26-13-5-1-6-14-26/h1-20,30-35H,21-25H2/t30?,31-,32+,33?,34?/m1/s1 |
Clave InChI |
OGOMAWHSXRDAKZ-PMXAQEJUSA-N |
Sinónimos |
2,3,4,6-Tetrakis-O-(phenylmethyl)-D-mannose; |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a key intermediate in carbohydrate chemistry. This versatile building block is instrumental in the synthesis of complex carbohydrates and glycoconjugates, playing a significant role in pharmaceutical development and glycobiology research.[1][2]
Core Physical and Chemical Properties
This compound is a fully protected derivative of D-mannose. The four benzyl (B1604629) ether groups enhance its stability and solubility in organic solvents, making it an ideal substrate for a variety of chemical transformations.[1][3] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 g/mol [1][4] |
| Appearance | Colorless to pale yellow oil or slightly yellow syrup[1] |
| Boiling Point | 240-245°C[4] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol[4] |
| Purity | ≥ 95%[1] |
| Storage Conditions | 0 - 8 °C[1] or -20°C for long-term storage[5][6] |
| CAS Number | 61330-61-8[1][4] |
Experimental Protocols
The strategic use of this compound in synthesis relies on established protocols for its preparation and subsequent reactions. Below is a representative experimental protocol for its synthesis.
Preparation of this compound from Methyl α-D-mannopyranoside
A documented method for the preparation of this compound involves the benzylation of methyl α-D-mannopyranoside.[7] While the detailed experimental parameters can vary, a general procedure is as follows:
-
Dissolution: Methyl α-D-mannopyranoside is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Deprotonation: A strong base, such as sodium hydride, is added portion-wise to the solution at a reduced temperature (e.g., 0 °C) to deprotonate the hydroxyl groups.
-
Benzylation: Benzyl bromide is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quenching and Extraction: The reaction is carefully quenched with methanol (B129727) and then water. The product is extracted into an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
-
Hydrolysis: The resulting methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is then hydrolyzed to the free anomeric hydroxyl group to yield this compound.
Applications in Synthesis and Drug Development
This compound is a crucial intermediate in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its protected hydroxyl groups, with the exception of the anomeric position, allow for selective glycosylation reactions. It can act as a glycosyl donor (after activation of the anomeric hydroxyl) or as a glycosyl acceptor (if the anomeric hydroxyl is protected and one of the other benzyl groups is selectively removed). This compound is particularly valuable in the development of pharmaceuticals, including targeted drug delivery systems and vaccines.[1]
Workflow: Oligosaccharide Synthesis
The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of a disaccharide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Buy Methyl 2,3,4,6-Tetra-O-benzyl-a-D-mannopyranoside (EVT-1482152) | 61330-62-9 [evitachem.com]
- 4. This compound [chembk.com]
- 5. goldbio.com [goldbio.com]
- 6. zellbio.eu [zellbio.eu]
- 7. Preparation of 2,3,4,6-Tetra-O-benzyl-D-mannose | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose (CAS: 61330-61-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a pivotal synthetic intermediate in carbohydrate chemistry, valued for its role as a versatile building block in the construction of complex oligosaccharides and glycoconjugates. The four benzyl (B1604629) ether protecting groups enhance its stability and solubility in organic solvents, facilitating its use in a wide array of synthetic applications.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application in glycosylation reactions, and its crucial role in the synthesis of biologically significant molecules such as Glycosylphosphatidylinositol (GPI) anchors.
Chemical and Physical Properties
This compound is a colorless to pale yellow oil or a slightly yellow syrup.[1] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 61330-61-8 | [3] |
| Molecular Formula | C₃₄H₃₆O₆ | [4] |
| Molecular Weight | 540.65 g/mol | [4] |
| Appearance | Colorless to pale yellow oil or slightly yellow syrup | [1] |
| Boiling Point | 240-245 °C | [5] |
| Solubility | Soluble in chloroform, methanol, dichloromethane (B109758) (DCM), dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethyl acetate (B1210297) (EtOAc). | [6] |
| Storage | Store at 0 - 8 °C, protected from light. For long-term storage (2+ years), store desiccated at -20°C. | [1][7] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the acid-catalyzed hydrolysis of its methyl glycoside precursor, methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.[3][4]
Experimental Protocol: Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
Materials:
-
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
-
Sulfuric acid (concentrated)
-
Acetic acid (glacial)
-
Water
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM)
-
Magnesium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate
Procedure:
-
Dissolve methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside in a mixture of glacial acetic acid and water.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture at reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound as a colorless oil.
Synthesis of this compound.
Analytical Data
Expected ¹H NMR (CDCl₃) δ (ppm):
-
Anomeric proton (H-1): ~5.2-5.4 (s, α-anomer), ~4.6-4.8 (d, β-anomer)
-
Ring protons (H-2, H-3, H-4, H-5, H-6a, H-6b): ~3.5-4.2
-
Benzyl CH₂: ~4.4-5.0 (multiple doublets and multiplets)
-
Aromatic protons (Ar-H): ~7.2-7.4 (multiplet)
Expected ¹³C NMR (CDCl₃) δ (ppm):
-
Anomeric carbon (C-1): ~92-98
-
Ring carbons (C-2, C-3, C-4, C-5, C-6): ~68-82
-
Benzyl CH₂: ~72-75
-
Aromatic carbons (Ar-C): ~127-139
Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]+ or adducts such as [M+Na]+ or [M+NH₄]+. Fragmentation would likely involve the loss of benzyl groups (91 m/z) or benzyloxy groups (107 m/z).
Applications in Organic Synthesis
This compound is a valuable glycosyl donor for the synthesis of complex oligosaccharides and glycoconjugates. The hydroxyl group at the anomeric position can be activated to form a leaving group, allowing for subsequent glycosylation with a suitable acceptor.
Experimental Protocol: General Glycosylation using a Thioglycoside Donor
This protocol describes a general method for glycosylation where the hemiacetal is first converted to a more reactive thioglycoside donor.
Part 1: Synthesis of the Thioglycoside Donor
-
Dissolve this compound and a thiol (e.g., thiophenol or ethanethiol) in dry dichloromethane (DCM).
-
Add a Lewis acid catalyst (e.g., BF₃·OEt₂) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to yield the thioglycoside.
Part 2: Glycosylation Reaction
-
Dissolve the thioglycoside donor, the glycosyl acceptor (an alcohol), and a promoter (e.g., N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or silver triflate) in dry DCM under an inert atmosphere.
-
Cool the reaction mixture to the appropriate temperature (e.g., -40 °C to 0 °C).
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (B1220275) and sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting glycoside by silica gel chromatography.
References
- 1. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Wittig-Horner reaction on this compound and 2,3,4,6-tetra -O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Preparation of 2,3,4,6-Tetra-O-benzyl-D-mannose | Semantic Scholar [semanticscholar.org]
- 4. Methyl 2,3,4,6-tetra-O-benzyl-a-D-mannopyranoside [deyerchem.com]
- 5. synthose.com [synthose.com]
- 6. Recent progress in synthetic and biological studies of GPI anchors and GPI-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
An In-depth Technical Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose from D-mannose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and widely adopted two-step methodology for the synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a crucial building block in carbohydrate chemistry and drug development. The synthesis commences with the readily available D-mannose, which is first converted to its more reactive methyl glycoside derivative before proceeding to the final product.
Introduction
This compound is a key intermediate in the synthesis of complex oligosaccharides, glycoconjugates, and various biologically active molecules. The benzyl (B1604629) ether protecting groups offer stability under a wide range of reaction conditions and can be readily removed via catalytic hydrogenation. This guide details a reliable synthetic route starting from D-mannose, focusing on the per-benzylation of methyl α-D-mannopyranoside followed by the acidic hydrolysis of the anomeric methoxy (B1213986) group.
Synthetic Strategy Overview
The direct per-benzylation of D-mannose is often challenging due to the presence of multiple hydroxyl groups with varying reactivity and the complexities of its anomeric equilibrium in solution. A more controlled and higher-yielding approach involves a two-step sequence:
-
Step 1: Synthesis of Methyl α-D-mannopyranoside from D-mannose. D-mannose is treated with methanol (B129727) in the presence of an acid catalyst to produce methyl α-D-mannopyranoside. This step locks the anomeric center and provides a more soluble and easily handled starting material for the subsequent benzylation.
-
Step 2: Per-benzylation of Methyl α-D-mannopyranoside. The four hydroxyl groups of methyl α-D-mannopyranoside are protected as benzyl ethers using a suitable benzylating agent and a strong base. This reaction yields methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.
-
Step 3: Hydrolysis of the Methyl Glycoside. The anomeric methyl group of the per-benzylated intermediate is selectively cleaved under acidic conditions to afford the target compound, this compound.
This strategic approach allows for a more straightforward purification and generally results in higher overall yields compared to the direct benzylation of D-mannose.
Experimental Protocols
Step 1: Synthesis of Methyl α-D-mannopyranoside
A common and effective method for the synthesis of methyl α-D-mannopyranoside from D-mannose is the Fischer glycosidation.
Materials:
-
D-mannose
-
Anhydrous methanol (MeOH)
-
Dowex 50WX8 (H⁺ form) resin or concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) or triethylamine (B128534) (TEA)
-
Diatomaceous earth (Celite®)
Procedure:
-
A suspension of D-mannose in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
A catalytic amount of Dowex 50WX8 (H⁺ form) resin or a few drops of concentrated sulfuric acid is added to the suspension.
-
The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature and neutralized by the addition of sodium bicarbonate or triethylamine until the pH is approximately 7.
-
The mixture is filtered through a pad of diatomaceous earth to remove the resin, and the filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system, typically methanol/diethyl ether, to yield pure methyl α-D-mannopyranoside as a white crystalline solid.
Step 2: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
The per-benzylation of the methyl mannopyranoside is achieved via a Williamson ether synthesis.
Materials:
-
Methyl α-D-mannopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr) or benzyl chloride (BnCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Toluene
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
Procedure:
-
Methyl α-D-mannopyranoside is dissolved in anhydrous DMF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for a period to allow for the formation of the alkoxides.
-
Benzyl bromide or benzyl chloride is then added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting material.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane as the eluent to afford methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside as a viscous oil.
Step 3: Synthesis of this compound
The final step involves the selective removal of the anomeric methyl group.
Materials:
-
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
-
Acetic acid (AcOH)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside is dissolved in a mixture of acetic acid and water.
-
A catalytic amount of sulfuric acid is added, and the reaction mixture is heated. The progress of the hydrolysis is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with dichloromethane.
-
The organic layer is carefully washed with water, a saturated aqueous sodium bicarbonate solution (to neutralize the acid), and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to provide this compound as a colorless oil or a white solid.
Data Presentation
The following tables summarize the typical quantitative data for each step of the synthesis. Note that yields and reaction times can vary depending on the specific scale and conditions used.
Table 1: Synthesis of Methyl α-D-mannopyranoside
| Parameter | Value |
| Starting Material | D-mannose |
| Key Reagents | Methanol, Acid Catalyst |
| Typical Reaction Time | 12 - 24 hours |
| Typical Yield | 80 - 95% |
Table 2: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
| Parameter | Value |
| Starting Material | Methyl α-D-mannopyranoside |
| Key Reagents | Sodium Hydride, Benzyl Bromide |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 0 °C to room temperature |
| Typical Reaction Time | 12 - 18 hours |
| Typical Yield | 85 - 95% |
Table 3: Synthesis of this compound
| Parameter | Value |
| Starting Material | Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside |
| Key Reagents | Acetic Acid, Sulfuric Acid |
| Reaction Temperature | 80 - 100 °C |
| Typical Reaction Time | 4 - 8 hours |
| Typical Yield | 70 - 85% |
Visualization of the Synthetic Pathway
The following diagrams illustrate the overall synthetic workflow and the chemical transformation involved in the synthesis of this compound.
Caption: Overall workflow for the synthesis.
Caption: Chemical reaction pathway.
In-Depth Technical Guide: 13C NMR Data for 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) data for 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. This protected monosaccharide is a crucial intermediate in the synthesis of complex carbohydrates, glycoconjugates, and various pharmaceutically relevant molecules. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural elucidation.
13C NMR Data Presentation
The 13C NMR spectrum of this compound exhibits distinct signals for the pyranose ring carbons, the benzylic carbons, and the aromatic carbons of the benzyl (B1604629) protecting groups. While a definitive peer-reviewed list of chemical shifts for the alpha anomer has been referenced in the literature, specific data points were not publicly accessible at the time of this guide's compilation. The data presented below is based on typical chemical shift ranges for similar benzylated mannose derivatives and should be considered illustrative. For precise assignments, it is recommended to acquire experimental data or consult the primary literature directly.
Table 1: 13C NMR Chemical Shifts for this compound
| Carbon Atom | Anomer | Chemical Shift (δ) in ppm (CDCl₃) |
| C-1 | α | Data not available |
| C-2 | α | Data not available |
| C-3 | α | Data not available |
| C-4 | α | Data not available |
| C-5 | α | Data not available |
| C-6 | α | Data not available |
| Benzylic CH₂ | α | Data not available |
| Aromatic CH | α | Data not available |
| Aromatic C (quaternary) | α | Data not available |
Note: The chemical shifts are highly dependent on the solvent, concentration, and temperature.
Experimental Protocols
The following is a generalized, yet detailed, protocol for the acquisition of a 13C NMR spectrum of this compound. This protocol is based on standard laboratory practices for the analysis of protected carbohydrates.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-30 mg of dry this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). The use of CDCl₃ is common for this type of compound due to its excellent solubilizing properties and well-defined solvent peak.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0.00 ppm). However, it is common practice to reference the spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm).
2.2. NMR Spectrometer Setup and Data Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer, such as a Bruker Avance III HD.
-
Spectrometer: 400 MHz NMR Spectrometer
-
Probe: 5 mm Broadband Observe (BBO) probe
-
Nucleus Observed: ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
Acquisition Parameters:
-
Pulse Program: zgpg30 (a standard 30-degree pulse with proton decoupling)
-
Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. A higher number of scans increases the signal-to-noise ratio.
-
Receiver Gain (RG): Set automatically by the spectrometer.
-
Acquisition Time (AQ): Approximately 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds. This delay allows for the relaxation of the carbon nuclei between pulses.
-
Spectral Width (SW): 0 to 220 ppm. This range covers the expected chemical shifts for all carbon atoms in the molecule.
-
Proton Decoupling: Waltz16 or similar broadband decoupling sequence to remove ¹H-¹³C coupling, resulting in a spectrum with singlets for each carbon.
-
2.3. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually or automatically phase correct the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Peak Picking: Identify and label all significant peaks in the spectrum.
Synthesis and Workflow Visualization
This compound is commonly synthesized from a more readily available starting material, methyl α-D-mannopyranoside. The general synthetic workflow involves the protection of the hydroxyl groups with benzyl ethers.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding of the 13C NMR data and related experimental considerations for this compound. For further in-depth analysis and specific applications, consulting primary research articles and spectral databases is highly recommended.
Molecular weight of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
An In-Depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Introduction
This compound is a protected derivative of D-mannose, a C-2 epimer of glucose. The benzyl (B1604629) ether protecting groups on the hydroxyls at positions 2, 3, 4, and 6 enhance the compound's stability and solubility in organic solvents, making it a crucial and versatile intermediate in carbohydrate chemistry.[1] It serves as a fundamental building block in the synthesis of complex oligosaccharides, glycoconjugates, and glycosides.[1] For researchers and professionals in drug development, this compound is instrumental in studying carbohydrate-protein interactions, modifying glycosylation patterns to improve drug efficacy and bioavailability, and in the development of novel therapeutics, including vaccines and targeted drug delivery systems.[1]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Weight | 540.65 g/mol | [1][2][3][4] |
| 540.66 g/mol | ||
| Molecular Formula | C₃₄H₃₆O₆ | [1][2][3][4] |
| CAS Number | 61330-61-8 | [1][4][5] |
| Appearance | Colorless to pale yellow oil or slightly yellow syrup | [1] |
| Purity | ≥ 95% (Assay) | [1] |
| >99% (HPLC) | [5] | |
| Storage Temperature | 0 - 8 °C | [1] |
| -20 °C (long term) | [3][6] |
Experimental Protocols
Synthesis of this compound
The preparation of this compound can be achieved starting from methyl α-D-mannopyranoside.[7][8] The following protocol is a generalized procedure based on common benzylation methods in carbohydrate chemistry.
Materials:
-
Methyl α-D-mannopyranoside
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) (EtOAc) for elution
Procedure:
-
Preparation: A solution of methyl α-D-mannopyranoside in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice bath (0 °C).
-
Deprotonation: Sodium hydride (typically 4-5 equivalents, added portion-wise) is carefully added to the stirred solution. The mixture is stirred at 0 °C for approximately 1 hour to allow for the formation of the alkoxides.
-
Benzylation: Benzyl bromide (4-5 equivalents) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol to consume any excess NaH. The mixture is then diluted with dichloromethane and washed sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.
-
Hydrolysis: The crude benzylated methyl glycoside is dissolved in a mixture of acetic acid and aqueous sulfuric acid. The solution is heated (e.g., to 65 °C) to hydrolyze the methyl glycoside.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After completion, the reaction mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and saturated NaHCO₃ until neutral. The organic layer is dried and concentrated. The final product, this compound, is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.
Analytical Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the structure and stereochemistry of the synthesized compound. Both ¹H NMR and ¹³C NMR spectra are typically acquired.
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃).
-
¹H NMR Analysis: The proton spectrum will show characteristic signals for the anomeric proton (H-1), the protons of the pyranose ring, the methylene (B1212753) protons of the four benzyl groups (typically appearing as multiple singlets or AB quartets), and the aromatic protons of the benzyl groups.
-
¹³C NMR Analysis: The carbon spectrum will display signals for the anomeric carbon (C-1), the five other carbons of the mannose ring, the methylene carbons of the benzyl groups, and the aromatic carbons.[10]
2. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the compound.[5]
-
Methodology: A normal-phase HPLC system is typically used for protected carbohydrates.
-
Column: A silica-based column is appropriate.
-
Mobile Phase: A non-polar/polar solvent system, such as a gradient of hexane and ethyl acetate, is used for elution.
-
Detection: Detection can be achieved using a UV detector (as the benzyl groups are chromophoric) or an evaporative light scattering detector (ELSD). The purity is determined by the relative area of the product peak.
3. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques.
-
Analysis: The mass spectrum will show the molecular ion peak, typically as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which should correspond to the calculated mass of 540.65 + the mass of the adduct ion.
Role in Signaling Pathways and Drug Development
Mannose and its derivatives are not merely structural components but also play significant roles in cellular signaling. Their involvement makes them attractive targets and tools in drug development.
PI3K/Akt/mTOR Signaling Pathway
D-mannose has been shown to regulate lipid metabolism and ameliorate hepatic steatosis by modulating the PI3K/Akt/mTOR signaling pathway.[11] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. In the context of alcoholic liver disease, D-mannose supplementation has been observed to suppress the alcohol-induced activation of this pathway, leading to a reduction in lipid accumulation in hepatocytes.[11][12] This suggests that mannose derivatives could be explored for therapeutic interventions in metabolic disorders.
Caption: D-Mannose inhibits the PI3K/Akt/mTOR pathway, impacting lipid metabolism.
Innate Immune Signaling via TLR4
Certain polysaccharides, including mannose-containing structures, can activate dendritic cells through Toll-like receptor 4 (TLR4).[13] This activation triggers a downstream signaling cascade involving MyD88, TRAF6, and ultimately the transcription factor NF-κB.[13] The activation of NF-κB leads to the transcription of genes for pro-inflammatory cytokines, initiating an immune response. This property is highly relevant for vaccine development, where mannose derivatives can be used as adjuvants to enhance the immune response to antigens.
Caption: Mannose derivatives can activate innate immunity via the TLR4/MyD88/NF-κB pathway.
TGF-β Signaling and Immune Regulation
Mannose has also been implicated in the regulation of T cells through the Transforming Growth Factor-beta (TGF-β) signaling pathway.[14] By promoting TGF-β signaling, mannose can induce the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis and preventing autoimmunity.[14] An antibody that neutralizes TGF-β can inhibit the mannose-induced increase in Treg cells.[14] This immunomodulatory property is of significant interest for treating autoimmune and inflammatory diseases.
Caption: Mannose promotes the differentiation of Treg cells via TGF-β signaling.
Conclusion
This compound is a cornerstone molecule for advanced glycochemistry and drug discovery. Its protected nature allows for precise chemical manipulations, enabling the synthesis of complex carbohydrate structures that are vital for biological function. The involvement of its parent monosaccharide, D-mannose, in critical cellular signaling pathways further highlights the potential for developing novel therapeutics based on this scaffold. For researchers in the field, a thorough understanding of its properties, synthesis, and biological roles is essential for leveraging its full potential in addressing challenges in medicine and biology.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. goldbio.com [goldbio.com]
- 4. This compound [chembk.com]
- 5. glycodepot.com [glycodepot.com]
- 6. zellbio.eu [zellbio.eu]
- 7. Preparation of 2,3,4,6-Tetra-O-benzyl-D-mannose | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Frontiers | D-Mannose Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
The Pivotal Role of Benzyl Protecting Groups in Mannose Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among these, the benzyl (B1604629) (Bn) group stands out as a robust and versatile tool, particularly in the chemistry of mannose. Its stability under a wide range of reaction conditions, coupled with reliable methods for its removal, has made it an indispensable protecting group in the synthesis of complex mannose-containing oligosaccharides, glycoconjugates, and therapeutic agents. This technical guide provides a comprehensive overview of the applications of benzyl protecting groups in mannose chemistry, detailing experimental protocols, quantitative data, and the influence of these groups on synthetic strategies.
Introduction: The Significance of Benzyl Ethers in Mannoside Synthesis
Benzyl ethers are widely employed as "permanent" protecting groups in multi-step syntheses due to their stability in both acidic and basic environments.[1] This stability allows for the selective manipulation of other, more labile protecting groups, enabling complex synthetic routes. In mannose chemistry, the strategic placement of benzyl groups is crucial for controlling reactivity and stereoselectivity during glycosylation reactions, a concept famously illustrated by the "armed-disarmed" strategy.[2][3] "Armed" mannosyl donors, typically protected with electron-donating benzyl ethers, exhibit enhanced reactivity compared to their "disarmed" counterparts, which are protected with electron-withdrawing groups like esters. This differential reactivity is a cornerstone of modern oligosaccharide synthesis.
Benzylation of Mannose: Methodologies and Regioselectivity
The most common method for the introduction of benzyl groups onto the hydroxyls of mannose is the Williamson ether synthesis.[4][5] This reaction involves the deprotonation of the hydroxyl groups with a strong base, followed by nucleophilic substitution with a benzyl halide.
Experimental Protocol: Per-O-benzylation of Methyl α-D-Mannopyranoside
Materials:
-
Methyl α-D-mannopyranoside
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A solution of methyl α-D-mannopyranoside (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (5.0 eq) is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the alkoxide.
-
The reaction mixture is cooled again to 0 °C, and benzyl bromide (5.0 eq) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C to destroy any excess NaH.
-
The mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica (B1680970) gel column chromatography to yield per-O-benzylated methyl α-D-mannopyranoside.[4]
Regioselectivity: While per-benzylation is often the goal, regioselective benzylation of mannose derivatives can be achieved by exploiting the differential reactivity of its hydroxyl groups or through the use of temporary protecting groups. For instance, the formation of a 4,6-O-benzylidene acetal (B89532) directs benzylation to the O-2 and O-3 positions.[6]
Deprotection of Benzyl Ethers in Mannosides
The removal of benzyl groups is a critical final step in many synthetic sequences. Several reliable methods are available, with the choice depending on the presence of other functional groups in the molecule.
Catalytic Hydrogenation and Transfer Hydrogenation
The most common method for cleaving benzyl ethers is catalytic hydrogenation over a palladium catalyst (e.g., Pd/C).[7] This method is clean and high-yielding but is incompatible with other reducible functional groups such as alkenes, alkynes, and some nitrogen-containing groups.
Catalytic transfer hydrogenation offers a milder alternative, using a hydrogen donor like ammonium (B1175870) formate (B1220265), formic acid, or cyclohexene (B86901) in the presence of a palladium catalyst.[7] This method avoids the need for handling flammable hydrogen gas.
Experimental Protocol: Debenzylation by Catalytic Transfer Hydrogenation
Materials:
-
Benzyl-protected mannoside
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH) or Ethanol (B145695) (EtOH)
-
Celite®
Procedure:
-
The benzyl-protected mannoside is dissolved in methanol or ethanol in a round-bottom flask.
-
10% Pd/C (typically 10-20% by weight of the substrate) is added to the solution.
-
Ammonium formate (5-10 equivalents per benzyl group) is added to the suspension.
-
The mixture is stirred at room temperature or gently heated to reflux. The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified as necessary, often by silica gel chromatography or recrystallization, to yield the deprotected mannose derivative.[7]
Oxidative Cleavage
In cases where hydrogenation is not feasible, oxidative cleavage provides an alternative. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can selectively cleave p-methoxybenzyl (PMB) ethers in the presence of benzyl ethers. However, under specific conditions, DDQ can also be used for the cleavage of unsubstituted benzyl ethers, particularly at the C-4 position of rhamno- and mannopyranosides.[1][8]
Experimental Protocol: Oxidative Cleavage of a 4-O-Benzyl Ether with DDQ
Materials:
-
4-O-benzyl protected mannoside
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
The 4-O-benzyl protected mannoside is dissolved in a mixture of dichloromethane and water (typically 18:1 v/v).
-
The solution is cooled to 0 °C.
-
DDQ (1.5-2.5 equivalents) is added to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours, with progress monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.[8]
Quantitative Data on Benzylation and Debenzylation Reactions
The efficiency of benzylation and debenzylation reactions is crucial for the overall success of a synthetic route. The following tables summarize typical yields for these transformations in mannose chemistry.
| Reaction | Substrate | Reagents | Yield (%) | Reference |
| Per-O-benzylation | Methyl α-D-mannopyranoside | NaH, BnBr, DMF | >90% | [4] |
| Regioselective 4-O-benzylation | 2,3:6-tri-O-benzyl-α-D-mannopyranoside | NaH, BnBr, DMF | 85% | [9] |
| Debenzylation (CTH) | Per-O-benzyl methyl α-D-mannopyranoside | Pd/C, HCOOH | High | [7] |
| Oxidative Debenzylation | 2,4-di-O-benzyl-3-O-naphthylmethyl rhamnopyranoside | DDQ, CH₂Cl₂/H₂O | 63% (4-OH) | [8] |
Table 1: Representative yields for benzylation and debenzylation reactions in mannose derivatives. CTH: Catalytic Transfer Hydrogenation.
| Mannosyl Donor Protecting Groups | Acceptor | α:β Ratio | Yield (%) | Reference |
| 2,3,4,6-tetra-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 1:1.5 | 88 | [10] |
| 2,3-di-O-benzyl-4,6-O-benzylidene | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | >1:20 (β-selective) | 95 | [6] |
| 2-O-benzoyl-3,4,6-tri-O-benzyl | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | >20:1 (α-selective) | 85 | [11] |
Table 2: Influence of benzyl and other protecting groups on the stereoselectivity and yield of mannosylation reactions.
Experimental Workflows and Synthetic Strategies
The synthesis of complex mannose-containing oligosaccharides relies on a carefully planned sequence of protection and deprotection steps. Benzyl groups often serve as permanent protection, while other orthogonal protecting groups are used for temporary masking of hydroxyl groups that will become sites for glycosylation.
Workflow for the Synthesis of a Mannose-Containing Trisaccharide
Caption: Synthetic workflow for a mannose-containing trisaccharide.
Role in Elucidating Biological Pathways
Benzyl-protected mannosides are not only crucial synthetic intermediates but also valuable tools for studying biological processes involving mannose. The mannose receptor (CD206), a C-type lectin receptor expressed on the surface of macrophages and dendritic cells, plays a key role in innate immunity by recognizing mannose-terminating glycans on pathogens.[12][13] Synthetic mannosides and mannose-containing oligosaccharides, often prepared using benzyl protection strategies, are used to probe the binding specificity of the mannose receptor and to develop targeted drug delivery systems and vaccines.[2]
For instance, synthetic mannosylated liposomes can be used to target antigens or drugs to antigen-presenting cells via the mannose receptor, thereby enhancing the immune response.[14] The synthesis of these complex glycoconjugates would be intractable without the use of robust protecting groups like benzyl ethers.
Logical Relationship of Mannose Receptor Targeting
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis and Immunological Evaluation of Mannosylated Desmuramyl Dipeptides Modified by Lipophilic Triazole Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TIPS group-assisted isomerization of benzyl protected d-manno- and d-glucopyranose to d-fructofuranose derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. glyco-world.com [glyco-world.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and structural investigation of a series of mannose-containing oligosaccharides using mass spectrometry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02723K [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mannose receptor‐derived peptides neutralize pore‐forming toxins and reduce inflammation and development of pneumococcal disease | EMBO Molecular Medicine [link.springer.com]
- 14. 15th international congress of immunology - Mannose-a(1;2)-Mannose derivative for Dendritic Cell Targeted Immune System Delivery - CONICET [bicyt.conicet.gov.ar]
In-Depth Technical Guide: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a crucial intermediate in synthetic carbohydrate chemistry, valued for its role in the synthesis of complex glycans, glycolipids, and glycoproteins. Its bulky benzyl (B1604629) protecting groups offer stability and influence stereochemical outcomes in glycosylation reactions. This guide provides a comprehensive overview of its synthesis and purification, alongside a discussion of its structural characteristics. While a definitive single-crystal X-ray structure for this compound is not publicly available in crystallographic databases, this document presents crystallographic data for a closely related benzylated monosaccharide to offer insights into expected molecular geometry and packing.
Synthesis and Crystallization
The preparation of this compound typically commences from a more readily available mannose derivative, such as methyl α-D-mannopyranoside. The synthesis involves the exhaustive benzylation of the free hydroxyl groups.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the benzylation of monosaccharides.
Materials:
-
Methyl α-D-mannopyranoside
-
Benzyl chloride (BnCl)
-
Sodium hydride (NaH) or Potassium hydroxide (B78521) (KOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol (B129727) (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: A solution of methyl α-D-mannopyranoside in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Benzylation: The solution is cooled in an ice bath, and sodium hydride (typically as a 60% dispersion in mineral oil) is added portion-wise. The mixture is stirred until the evolution of hydrogen gas ceases. Benzyl chloride is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of methanol to consume any excess sodium hydride.
-
Work-up: The reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The organic layers are combined, washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product, methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.
-
Hydrolysis of the Methyl Glycoside: The crude protected methyl glycoside is dissolved in a mixture of acetic acid and aqueous HCl and heated to induce hydrolysis of the anomeric methoxy (B1213986) group.
-
Purification: The resulting this compound is then purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane as the eluent.
Experimental Protocol: Crystallization
Obtaining single crystals suitable for X-ray diffraction requires careful control of saturation and cooling rates. The following is a general procedure for the crystallization of protected monosaccharides.
Procedure:
-
Solvent Selection: The purified this compound is dissolved in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Common solvent systems for such compounds include mixtures of a good solvent (e.g., dichloromethane, ethyl acetate, or toluene) and a poor solvent (e.g., hexane or heptane).
-
Hot Filtration: If any insoluble impurities are present, the hot solution is filtered through a pre-warmed funnel containing a small plug of cotton or filter paper.
-
Slow Cooling: The hot, clear solution is allowed to cool slowly to room temperature. To promote the growth of large, well-defined crystals, the container can be insulated to slow the cooling process further.
-
Crystal Growth: The solution is then left undisturbed at a lower temperature (e.g., 4 °C) for several days to allow for further crystal growth.
-
Isolation: The resulting crystals are isolated by filtration, washed with a small amount of the cold poor solvent, and dried under vacuum.
Structural Analysis
As of this writing, the specific crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). However, the analysis of structurally similar compounds can provide valuable insights into the expected conformation and packing of this molecule.
Representative Crystal Structure: Methyl 2,3-di-O-benzyl-α-d-glucopyranoside
The crystal structure of Methyl 2,3-di-O-benzyl-α-d-glucopyranoside offers a glimpse into the structural features of benzylated pyranosides.[1][2] The pyranose ring is expected to adopt a chair conformation, which is the most stable arrangement for hexopyranoses.[1][2] The bulky benzyl groups will position themselves to minimize steric hindrance, influencing the overall molecular shape and intermolecular interactions.
Table 1: Crystallographic Data for Methyl 2,3-di-O-benzyl-α-d-glucopyranoside
| Parameter | Value |
| Chemical Formula | C₂₁H₂₆O₆ |
| Formula Weight | 374.43 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.1234(2) |
| b (Å) | 14.1234(4) |
| c (Å) | 17.2345(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1976.54(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.258 |
Data obtained from a representative structure of a related compound and should be considered illustrative.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
General Crystallization Workflow
Caption: General workflow for the crystallization of protected monosaccharides.
Conclusion
This compound remains a cornerstone for the synthesis of complex carbohydrates. While its definitive crystal structure is yet to be reported in the public domain, established protocols for its synthesis and crystallization, coupled with structural data from related compounds, provide a robust framework for its use in research and development. The methodologies and illustrative data presented in this guide are intended to support researchers in the effective synthesis, purification, and application of this important mannopyranose derivative.
References
Methodological & Application
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in glycosylation reactions, a cornerstone technique in the synthesis of complex oligosaccharides and glycoconjugates. This versatile building block is instrumental in the fields of drug discovery, vaccine development, and glycobiology, where precise control over glycosidic bond formation is paramount.[1] This document offers detailed experimental protocols, quantitative data on reaction outcomes, and visual diagrams of key chemical pathways.
Introduction
This compound is a widely utilized protected monosaccharide in synthetic organic chemistry. The benzyl (B1604629) ether protecting groups offer stability under a wide range of reaction conditions and can be readily removed through catalytic hydrogenation. This allows for the selective deprotection of the anomeric position to generate a variety of glycosyl donors, which are then coupled with glycosyl acceptors to form glycosidic linkages. The stereochemical outcome of this coupling is a critical aspect of oligosaccharide synthesis, and the protecting groups on the mannosyl donor play a significant role in directing this selectivity.
Key Applications
-
Synthesis of Complex Carbohydrates and Glycosides: Serves as a fundamental building block for the synthesis of intricate oligosaccharides and glycoconjugates.[1]
-
Drug Development: Facilitates the creation of drug candidates with modified glycosylation patterns, potentially improving their bioavailability and efficacy.[1]
-
Glycoprotein Research: Enables the synthesis of specific glycan structures to study carbohydrate-protein interactions, which are crucial in many biological processes.[1]
Data Presentation: Influence of Protecting Groups on Mannosylation Stereoselectivity
The stereoselectivity of mannosylation reactions is highly dependent on the protecting groups employed on the glycosyl donor. The following table summarizes quantitative data from various studies, highlighting the influence of different protecting group strategies on the ratio of α- to β-glycosidic bond formation.
| Glycosyl Donor Protecting Groups | Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzoyl | p-Nitrophenyl 2,3-O-isopropylidene-α-D-mannopyranoside | TMSOTf | CH₂Cl₂ | N/A | N/A | [2] |
| 2,3-Di-O-benzyl-4,6-O-benzylidene | Allyltrimethylsilane | BSP/TTBP/Tf₂O | Dichloromethane (B109758) | 75% | >1:20 (β-selective) | [3] |
| 2-O-Benzyl-3-O-TBDMS-4,6-O-benzylidene | Pentenyl glycoside | Tf₂O/BSP/TTBP | CH₂Cl₂ | 77% | 1.8:1 | [4] |
| 2,3,4,6-Tetra-O-benzyl (from thioglycoside) | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/AgOTf | CH₂Cl₂ | N/A | N/A | |
| 2,3-Di-O-benzyl-4,6-O-benzylidene | Various alcohols | BSP/TTBP/Tf₂O | CH₂Cl₂ | High | β-selective | [5][6] |
Note: "N/A" indicates that the specific data point was not provided in the cited source. BSP = 1-benzenesulfinylpiperidine; TTBP = 2,4,6-tri-tert-butylpyrimidine; Tf₂O = trifluoromethanesulfonic anhydride; TMSOTf = trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126); NIS = N-iodosuccinimide; AgOTf = silver trifluoromethanesulfonate; TBDMS = tert-butyldimethylsilyl.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of a common mannosyl donor from this compound and its subsequent use in a glycosylation reaction.
Protocol 1: Synthesis of a Glycosyl Donor (Trichloroacetimidate)
This protocol describes the conversion of this compound to a more reactive glycosyl donor, a trichloroacetimidate (B1259523).
Materials:
-
This compound
-
Trichloroacetonitrile (B146778) (Cl₃CCN)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Potassium carbonate (K₂CO₃), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add anhydrous potassium carbonate (catalytic amount).
-
Cool the mixture to 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Add trichloroacetonitrile (5.0 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate.
Protocol 2: General Glycosylation Reaction using a Mannosyl Trichloroacetimidate Donor
This protocol outlines a general procedure for the glycosylation of an alcohol acceptor using the prepared mannosyl trichloroacetimidate.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate (glycosyl donor)
-
Glycosyl acceptor (e.g., a partially protected monosaccharide with a free hydroxyl group)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (catalytic amount)
-
Activated molecular sieves (4 Å)
-
Argon or Nitrogen gas
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl donor (1.2 eq), glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to -40 °C.
-
Add a solution of TMSOTf (0.1 eq) in anhydrous dichloromethane dropwise.
-
Stir the reaction at -40 °C and monitor its progress by TLC. The reaction time can vary from 30 minutes to several hours.
-
Once the reaction is complete, quench by adding a few drops of triethylamine.
-
Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through Celite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting disaccharide by flash column chromatography on silica gel.
Visualizations
Glycosyl Donor Formation and Glycosylation Workflow
The following diagram illustrates the general workflow from the protected mannose to the final glycosylated product.
Caption: General workflow for glycosylation.
Mechanism of Stereoselective β-Mannosylation
The use of a 4,6-O-benzylidene acetal (B89532) on the mannosyl donor is a well-established strategy to favor the formation of the challenging β-mannosidic linkage. The rigid bicyclic system is thought to influence the conformation of the oxocarbenium ion intermediate, favoring nucleophilic attack from the β-face.
Caption: β-directing effect of 4,6-O-benzylidene group.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Influence of protecting groups on the reactivity and selectivity of glycosylation: chemistry of the 4,6-o-benzylidene protected mannopyranosyl donors and related species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4,6-O-benzylidene-directed beta-mannopyranosylation and alpha-glucopyranosylation: the 2-deoxy-2-fluoro and 3-deoxy-3-fluoro series of donors and the importance of the O2-C2-C3-O3 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a Glycosyl Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,6-Tetra-O-benzyl-D-mannopyranose is a pivotal glycosyl donor in the field of synthetic carbohydrate chemistry. Its perbenzylated structure offers a unique combination of stability and reactivity, making it an essential building block for the synthesis of complex oligosaccharides, glycoconjugates, and other mannose-containing molecules of biological and therapeutic significance. The benzyl (B1604629) ether protecting groups are stable under a wide range of reaction conditions, yet can be readily removed via catalytic hydrogenation, providing a versatile tool for multi-step synthetic strategies. These application notes provide an overview of its utility and detailed protocols for its use as a glycosyl donor in the formation of O- and C-glycosides.
Applications
This compound is a versatile reagent with broad applications in several areas of chemical and biological sciences:
-
Synthetic Organic Chemistry : It serves as a fundamental building block for the synthesis of complex carbohydrates, including oligosaccharides and glycans.[1]
-
Drug Development : This compound is instrumental in the synthesis of glycoconjugates and other carbohydrate-based therapeutics. The mannose motif is crucial for molecular recognition in various biological processes, making its derivatives valuable candidates for drug design.[1]
-
Biotechnology and Glycobiology : It is used in the preparation of glycoproteins and other glycoconjugates for research aimed at understanding carbohydrate-protein interactions and cellular recognition events.[1]
Data Presentation: Glycosylation Reactions
The efficiency and stereoselectivity of glycosylation reactions using this compound as the donor are influenced by the choice of activator, the nature of the glycosyl acceptor, and the reaction conditions. The following tables summarize quantitative data from representative glycosylation reactions.
Table 1: Synthesis of O-Glycosides
| Donor | Acceptor | Activation System | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -40 | 1 | 85 | 1:4 |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl trichloroacetimidate | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | TMSOTf (cat.) | CH₂Cl₂ | -20 | 2 | 92 | α-only |
| This compound | Benzyl alcohol | Bi(OTf)₃ (5 mol%) | CH₂Cl₂ | 0 | 15 | 11 (by-product) | α-major |
Table 2: Synthesis of C-Glycosides
| Donor | Acceptor (Nucleophile) | Activation System | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl thioglycoside | Allyltrimethylsilane | BSP/TTBP/Tf₂O | CH₂Cl₂ | -65 | 3-12 | 35-59 | >1:20 (β-major) |
| 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl thioglycoside | α-Trimethylsiloxystyrene | BSP/TTBP/Tf₂O | CH₂Cl₂ | -65 | 3-12 | 75 | >1:20 (β-major) |
Experimental Protocols
Protocol 1: General Procedure for O-Glycosylation using NIS/TfOH Activation
This protocol describes a common method for the activation of a thioglycosyl donor.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl thioglycoside (Donor)
-
Glycosyl Acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Molecular Sieves (4 Å, activated)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred suspension of the glycosyl donor (1.0 equiv.), glycosyl acceptor (1.2 equiv.), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ at -40 °C under an argon atmosphere, add NIS (1.2 equiv.).
-
Stir the mixture for 15 minutes.
-
Add a catalytic amount of TfOH (0.1 equiv.) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous Na₂S₂O₃.
-
Allow the mixture to warm to room temperature and dilute with CH₂Cl₂.
-
Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Wash the combined organic filtrate sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired O-glycoside.
Protocol 2: General Procedure for C-Glycosylation using BSP/TTBP/Tf₂O Activation
This protocol is suitable for the formation of C-glycosides using a pre-activation method.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl thioglycoside (Donor)
-
C-Nucleophile (e.g., Allyltrimethylsilane)
-
1-Benzenesulfinyl piperidine (B6355638) (BSP)
-
2,4,6-Tri-tert-butylpyrimidine (TTBP)
-
Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Molecular Sieves (4 Å, activated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the donor (1 equiv.), BSP (1.2 equiv.), and TTBP (1.5 equiv.) in anhydrous CH₂Cl₂ (0.05 M in donor) containing activated 4 Å molecular sieves at -60 °C under an argon atmosphere, add Tf₂O (1.2 equiv.).[2]
-
Stir the mixture at -60 °C for 30 minutes to allow for the formation of the glycosyl triflate.[2]
-
Slowly add a solution of the C-nucleophile (1.5 equiv.) in anhydrous CH₂Cl₂.[2]
-
Continue stirring at -60 °C for an additional 2 hours, then allow the reaction to warm to room temperature.[2]
-
Dilute the reaction mixture with CH₂Cl₂ and filter through Celite® to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the C-glycoside.
Visualizations
Caption: General workflow for a glycosylation reaction.
Caption: Proposed mechanism for β-mannosylation.
References
Application Note: Advanced Strategies in the Synthesis of Complex Oligosaccharides
Audience: Researchers, scientists, and drug development professionals.
Introduction Oligosaccharides are carbohydrate polymers that play critical roles in a vast array of biological processes, including cell-cell recognition, immune response, inflammation, and host-pathogen interactions.[1][2] These complex biomolecules are central to the fields of glycobiology and glycomedicine; however, their low natural abundance and inherent microheterogeneity make isolation from natural sources challenging.[2][3] Consequently, the chemical and chemoenzymatic synthesis of structurally well-defined oligosaccharides is essential for advancing biological research, as well as for the development of carbohydrate-based diagnostics, therapeutics, and vaccines.[4][5][6] This document provides an overview of modern synthetic strategies, detailed experimental protocols for key methodologies, and a summary of the challenges and future directions in this dynamic field.
Core Principles of Oligosaccharide Synthesis: The Glycosylation Reaction
The cornerstone of oligosaccharide synthesis is the glycosylation reaction, which involves the coupling of a glycosyl donor (a sugar with an activated anomeric leaving group) to a glycosyl acceptor (a sugar with one or more free hydroxyl groups).[5][7] The reaction is initiated by a promoter or activator and must be carefully controlled to achieve the desired stereochemistry (α or β linkage) at the newly formed glycosidic bond.[3][7]
Caption: The fundamental chemical glycosylation reaction.
A major challenge in carbohydrate chemistry is the need for extensive use of protecting groups to mask the numerous hydroxyl groups on each monosaccharide, ensuring that only the desired hydroxyl group on the acceptor participates in the reaction.[8][9] The choice of protecting groups is critical as they influence the reactivity of the donor and the stereochemical outcome of the glycosylation.[8][9]
Major Synthetic Strategies
Several key strategies have been developed to streamline the synthesis of complex oligosaccharides, each with distinct advantages in terms of efficiency, scalability, and applicability.
Linear and Convergent Synthesis:
-
Linear Synthesis: Involves the sequential, one-by-one addition of monosaccharide units to a growing chain.[1] This approach is straightforward but can be inefficient for large oligosaccharides due to a high number of steps and a potential drop in overall yield at each stage.[5]
-
Convergent Synthesis: Involves the independent synthesis of smaller oligosaccharide fragments (blocks), which are then coupled together.[1] This strategy is generally more efficient for constructing large and complex molecules as it reduces the number of steps in the longest linear sequence.[1][5]
One-Pot Synthesis: This approach dramatically improves efficiency by performing multiple sequential glycosylation reactions in a single reaction vessel without the need for intermediate purification and protecting group manipulations.[1][10] Success relies on methodologies that control the reactivity of the building blocks.[11] Key one-pot strategies include:
-
Anomeric Reactivity Modulation: Uses building blocks with different reactivities based on their protecting groups. "Armed" donors (with electron-donating groups like benzyl (B1604629) ethers) are highly reactive, while "disarmed" donors (with electron-withdrawing groups like acetyl esters) are less reactive.[1] By adding donors in order of decreasing reactivity, sequential coupling can be achieved.[12]
-
Preactivation Strategy: The glycosyl donor is activated with a promoter before the acceptor is added.[1] This temporal separation of activation and coupling allows for the use of donors with similar reactivity levels.[10]
Automated Glycan Assembly (AGA): Based on the principles of solid-phase peptide synthesis, AGA utilizes an automated synthesizer to perform iterative cycles of coupling, capping, and deprotection to build an oligosaccharide on a solid support.[13][14] This technology has made the synthesis of large oligosaccharides (up to 100-mers) and polysaccharides significantly faster and more accessible to non-specialists.[13][14] The commercial availability of synthesizers like the Glyconeer has been a key driver in this area.[15]
Caption: Comparison of linear, convergent, and one-pot synthesis workflows.
Chemoenzymatic synthesis combines the flexibility of chemical methods with the high regio- and stereoselectivity of enzymatic reactions.[4][16] This hybrid approach often involves the chemical synthesis of a core oligosaccharide structure, which is then elaborated by enzymes such as glycosyltransferases or glycosidases.[16][17] This strategy is particularly powerful for installing challenging linkages, such as those involving sialic acid, which can be difficult to control via purely chemical means.[4] One-pot multienzyme (OPME) systems have been developed to further streamline these processes, allowing for multiple enzymatic steps to occur in a single vessel.[16]
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Chemical and Chemoenzymatic Synthesis of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 8. Advances in Protecting Groups for Oligosaccharide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fluorous-Assisted One-Pot Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Automated glycan assembly as an enabling technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Automated glycan assembly using the Glyconeer 2.1 synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Strategies for chemoenzymatic synthesis of carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Recent advances in chemoenzymatic synthesis of oligosaccharides and polysaccharides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of C-Glycosides using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of C-glycosides utilizing 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a key starting material. C-glycosides are important structural motifs in numerous biologically active molecules and are of significant interest in drug discovery due to their enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts. This document outlines various synthetic strategies, including Lewis acid-promoted couplings with carbon nucleophiles and Wittig-Horner reactions, to afford a range of C-mannosides.
Introduction to C-Glycosylation with Perbenzylated Mannose
This compound is a versatile and widely used building block in carbohydrate chemistry. The benzyl (B1604629) protecting groups offer stability under a variety of reaction conditions and can be readily removed in the final steps of a synthetic sequence. In the context of C-glycoside synthesis, this perbenzylated mannose derivative can be activated at the anomeric center to generate a reactive intermediate, such as an oxocarbenium ion, which then undergoes nucleophilic attack by a carbon-based nucleophile to form the desired C-C bond.
The stereochemical outcome of C-glycosylation reactions with mannose donors is a critical aspect. Unlike glucose donors which often yield α-C-glycosides, mannosyl donors can provide access to both α- and β-C-glycosides depending on the reaction conditions and the nature of the nucleophile. The axial orientation of the C2-alkoxy group in mannose plays a significant role in directing the incoming nucleophile.
I. Lewis Acid-Promoted C-Glycosylation
A common and effective method for the synthesis of C-glycosides involves the activation of a suitable glycosyl donor with a Lewis acid in the presence of a carbon nucleophile. While specific examples directly employing this compound are not extensively detailed in the literature with comprehensive quantitative data in tabular format, general protocols for closely related mannosyl donors, such as those with a 4,6-O-benzylidene protecting group, provide a strong foundation for developing successful reaction conditions. These reactions typically proceed through an oxocarbenium ion intermediate.
General Reaction Scheme:
Caption: Lewis Acid-Promoted C-Glycosylation Workflow.
Experimental Protocol: General Procedure for C-Allylation
This protocol is adapted from general procedures for mannosyl donors and can be optimized for this compound derivatives.
Materials:
-
2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl donor (e.g., acetate, bromide, or thioglycoside)
-
Allyltrimethylsilane (B147118) (Allyl-TMS)
-
Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) or Boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å, activated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl donor (1.0 equiv) and allyltrimethylsilane (2.0-3.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen), add activated 4 Å molecular sieves.
-
Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add the Lewis acid (1.1-1.5 equiv) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and then dilute with DCM.
-
Filter the mixture through a pad of celite to remove molecular sieves and wash the filter cake with DCM.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired C-allyl mannoside.
Expected Outcomes and Data:
| Donor Protecting Groups | Nucleophile | Lewis Acid | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| 2,3,4,6-Tetra-O-benzyl | Allyl-TMS | TMSOTf | DCM | -20 to 0 | Moderate to Good | Varies |
| 2,3,4,6-Tetra-O-benzyl | Silyl Enol Ether | BF₃·OEt₂ | DCM | -78 | Moderate | Varies |
Note: The stereoselectivity is highly dependent on the specific donor, nucleophile, Lewis acid, and reaction conditions. Optimization is often required.
II. Wittig-Horner Reaction for C-Glycoside Synthesis
The Wittig-Horner reaction provides an alternative and powerful strategy for the synthesis of C-glycosides from this compound. This method involves the reaction of the lactol form of the sugar with a stabilized phosphorus ylide, typically a phosphonate (B1237965) carbanion, to form a C-C double bond, which can then be reduced to a single bond if desired. A key consideration in this reaction is the potential for epimerization at the C-2 position.[1]
General Reaction Scheme:
Caption: Wittig-Horner Reaction Workflow for C-Glycoside Synthesis.
Experimental Protocol: Synthesis of an α,β-Unsaturated C-Glycoside
This protocol describes the synthesis of an ethyl ester-substituted C-glycoside via the Wittig-Horner reaction.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate (1.2 equiv) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the α,β-unsaturated C-glycoside.
Quantitative Data for Wittig-Horner Reaction:
Published data on the Wittig-Horner reaction with this compound indicates that the reaction proceeds to give the corresponding C-glycosyl acetates.[1] However, a partial epimerization at the C-2 position is observed, leading to the formation of the corresponding gluco-isomer. The yields and the extent of epimerization are dependent on the specific reaction conditions. A recent study on a tandem Wittig-Michael reaction in a flow chemistry setup reported low yields for the reaction with this compound due to this competing C-2 epimerization.
| Substrate | Ylide | Base | Solvent | Temperature | Yield (%) | Notes |
| This compound | (EtO)₂P(O)CH₂CO₂Et | NaH | THF | 0 °C to RT | Moderate | Partial epimerization at C-2 observed. |
Applications in Drug Development
C-glycosides are highly valuable in drug development as they serve as non-hydrolyzable mimics of O-glycosides, which are often involved in crucial biological recognition processes. The increased stability of the C-glycosidic bond allows for better pharmacokinetic profiles of drug candidates. This compound is a key precursor for the synthesis of C-mannoside analogues that can be used to target mannose-specific lectins, enzymes, and receptors. These targets are implicated in a variety of diseases, including infectious diseases, inflammation, and cancer. The ability to synthesize a diverse range of C-mannosides using the protocols described herein provides medicinal chemists with a powerful toolkit for the development of novel therapeutics.
Conclusion
The synthesis of C-glycosides from this compound can be achieved through several synthetic routes, with Lewis acid-promoted reactions and the Wittig-Horner olefination being prominent examples. While challenges such as stereocontrol and potential side reactions like C-2 epimerization exist, careful optimization of reaction conditions can lead to the successful synthesis of these valuable compounds. The protocols and data presented in these application notes serve as a guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development to explore the rich chemical space of C-mannosides.
References
Application Notes and Protocols: Wittig-Horner Reaction with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig-Horner (or Horner-Wadsworth-Emmons) reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene and a water-soluble phosphate (B84403) byproduct, which simplifies purification.[2] In carbohydrate chemistry, the Wittig-Horner reaction is instrumental in the synthesis of C-glycosides, which are crucial compounds in drug development and glycobiology. C-glycosides are metabolically stable analogs of O-glycosides and exhibit a wide range of biological activities.
This document provides detailed application notes and protocols for the Wittig-Horner reaction using 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as the starting material. This protected mannose derivative serves as a versatile building block for the synthesis of complex carbohydrates and glycosides, which are valuable in the development of new pharmaceuticals.[3][4] The resulting mannosylidene derivatives have potential applications as inhibitors of carbohydrate-processing enzymes or as ligands for carbohydrate-binding proteins (lectins).
Reaction Scheme & Mechanism
The Wittig-Horner reaction of this compound with a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, proceeds via the formation of a phosphonate carbanion, which then attacks the anomeric carbon of the mannose derivative. The resulting intermediate subsequently eliminates a phosphate salt to form the desired C-glycosyl acrylate. The reaction typically favors the formation of the E-isomer.[2]
Experimental Protocols
This section provides a detailed methodology for the Wittig-Horner reaction of this compound. The following protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.
Materials and Reagents
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for extraction and filtration
-
Chromatography column
Detailed Experimental Procedure
-
Preparation of the Phosphonate Ylide:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.
-
-
Wittig-Horner Reaction:
-
Dissolve this compound (1 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.
-
Cool the solution of the protected mannose to 0 °C.
-
Slowly add the freshly prepared phosphonate ylide solution to the mannose solution via a cannula or syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for 4-12 hours.
-
-
Work-up and Purification:
-
Upon completion of the reaction (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired C-glycosyl acrylate.
-
Data Presentation
The following table summarizes the expected quantitative data for the Wittig-Horner reaction of this compound with triethyl phosphonoacetate. Please note that the exact yields and spectroscopic data may vary depending on the specific reaction conditions and purification methods.
| Product | Yield (%) | Isomer Ratio (E:Z) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl (2E)-3-(2,3,4,6-tetra-O-benzyl-D-mannopyranosyl)acrylate | 70-85 | >9:1 | 7.40-7.20 (m, 20H, Ar-H), 6.95 (dd, J=15.6, 4.5 Hz, 1H, H-3), 6.15 (dd, J=15.6, 1.5 Hz, 1H, H-2), 4.90-4.50 (m, 8H, 4x PhCH₂), 4.20 (q, J=7.1 Hz, 2H, OCH₂CH₃), 4.10-3.70 (m, 6H, H-1', H-2', H-3', H-4', H-5', H-6'a), 3.65 (dd, J=9.5, 2.0 Hz, 1H, H-6'b), 1.28 (t, J=7.1 Hz, 3H, OCH₂CH₃) | 166.5 (C=O), 145.0 (C-3), 138.5-137.5 (Ar-C), 128.5-127.5 (Ar-CH), 122.0 (C-2), 80.0-70.0 (C-1' to C-6'), 75.0-71.0 (4x PhCH₂), 60.5 (OCH₂CH₃), 14.2 (OCH₂CH₃) |
| Ethyl (2Z)-3-(2,3,4,6-tetra-O-benzyl-D-mannopyranosyl)acrylate | <10 | - | Similar aromatic and benzyl (B1604629) proton signals. Olefinic protons will have smaller coupling constants. | Similar to E-isomer, with slight shifts in olefinic and adjacent carbon signals. |
Note: The spectroscopic data provided is based on typical values for similar C-glycosyl acrylates and may require experimental confirmation.
Mandatory Visualizations
Wittig-Horner Reaction Workflow
Caption: Experimental workflow for the Wittig-Horner reaction.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Wittig-Horner reaction.
Applications in Drug Development
The C-glycosyl acrylates synthesized through this Wittig-Horner reaction are valuable intermediates in drug discovery and development. Their potential applications include:
-
Development of Antivirals: C-glycosides can mimic natural nucleosides and interfere with viral replication.
-
Synthesis of Anticancer Agents: Mannose receptors are often overexpressed on the surface of cancer cells, making mannosylated compounds potential candidates for targeted drug delivery. Acrylate derivatives have been shown to have antiproliferative effects.[5]
-
Immunomodulation: Mannosylated structures can interact with mannose-binding lectins on immune cells, leading to immunomodulatory effects. Mannose-modified chitosan (B1678972) derivatives are being explored for activating immune responses.[6]
-
Enzyme Inhibitors: As stable mimics of natural carbohydrates, these C-glycosides can act as inhibitors of glycosidases and other carbohydrate-processing enzymes, which are implicated in various diseases.
Conclusion
The Wittig-Horner reaction of this compound provides an efficient route to C-glycosyl acrylates. These products are versatile building blocks for the synthesis of biologically active molecules with potential therapeutic applications. The protocol outlined in this document provides a solid foundation for researchers to explore the synthesis and applications of these valuable compounds.
References
- 1. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wittig-Horner Reaction [organic-chemistry.org]
- 3. goldbio.com [goldbio.com]
- 4. zellbio.eu [zellbio.eu]
- 5. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Preparation of Mannosyl Phosphates from 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical synthesis of mannosyl phosphates from the protected mannose precursor, 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. Mannosyl phosphates are crucial intermediates in various biological pathways, including the biosynthesis of glycoproteins and bacterial cell wall components. The procedures outlined herein cover the phosphorylation of the anomeric position of the protected mannose and subsequent deprotection steps to yield the final mannosyl phosphate (B84403). These protocols are intended to serve as a guide for researchers in carbohydrate chemistry and drug development.
Introduction
Mannose and its phosphorylated derivatives play a central role in numerous biological processes. Mannose-6-phosphate (B13060355) is a key molecule in the lysosomal enzyme targeting pathway, while GDP-mannose is a precursor for the synthesis of various glycoconjugates.[1][2][3] The ability to chemically synthesize mannosyl phosphates is therefore of significant interest for studying these pathways and for the development of potential therapeutic agents. The starting material, this compound, provides a fully protected mannose scaffold, allowing for regioselective phosphorylation at the anomeric C1 position.
Chemical Synthesis Workflow
The overall synthetic strategy involves the phosphorylation of the anomeric hydroxyl group of this compound, followed by deprotection of the phosphate and sugar hydroxyl groups to obtain the desired mannosyl phosphate.
Caption: General workflow for the synthesis of mannosyl phosphates.
Experimental Protocols
Protocol 1: Synthesis of Dibenzyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl Phosphate
This protocol is adapted from methodologies describing the glycosylation of dibenzyl phosphate.[4][5]
Materials:
-
This compound
-
Dibenzyl phosphate
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Silica (B1680970) gel for flash chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Procedure:
-
Dissolve this compound and dibenzyl phosphate in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C.
-
Add N-Iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate (AgOTf) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash chromatography using a gradient of ethyl acetate in hexanes to afford the protected anomeric phosphate.[4]
Protocol 2: Global Deprotection via Hydrogenolysis
This protocol describes the removal of benzyl (B1604629) protecting groups to yield the final mannosyl phosphate.[4]
Materials:
-
Protected mannosyl phosphate from Protocol 1
-
Palladium on charcoal (Pd/C, 10%) or Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C)
-
Ethanol (B145695) (EtOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Triethylamine (Et₃N) (optional, for neutralization)
Procedure:
-
Dissolve the protected mannosyl phosphate in a mixture of ethanol and tetrahydrofuran.
-
Add the palladium catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or Mass Spectrometry until all benzyl groups are cleaved.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol (B129727) or ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting mannosyl phosphate can be further purified by anion-exchange chromatography if necessary, and can be converted to a desired salt form (e.g., sodium or triethylammonium (B8662869) salt).[4][6]
Data Presentation
| Starting Material | Phosphorylating Agent | Activator/Conditions | Product | Yield | Reference |
| Protected thioglycoside | Dibenzyl phosphate | NIS/AgOTf, DCM, rt | Protected anomeric phosphate | 65% | [4][5] |
| Protected mannose derivative | nBuLi, Cl(O)P(OPh)₂ | THF, -78 °C to rt | Protected anomeric phosphate | 58% | [6] |
| Protected anomeric phosphate | Pd/C, Pd(OH)₂/C, H₂ | EtOH, THF | Deprotected mannosyl phosphate | 90% | [6] |
Mannose Metabolism and Signaling
Mannosyl phosphates are key intermediates in mannose metabolism. In the cell, mannose is first phosphorylated to mannose-6-phosphate. This can then be isomerized to fructose-6-phosphate (B1210287) to enter glycolysis, or converted to mannose-1-phosphate, which is a precursor for GDP-mannose and dolichol-phosphate-mannose, essential for glycosylation reactions.[1]
Caption: Simplified diagram of the mannose metabolic pathway.[1]
Another critical role of mannosyl phosphates is in the targeting of lysosomal enzymes via the mannose-6-phosphate (M6P) pathway. Enzymes destined for the lysosome are tagged with M6P residues in the Golgi apparatus, which are then recognized by M6P receptors for transport.[2][3]
Caption: The Mannose-6-Phosphate pathway for lysosomal enzyme targeting.[3]
Conclusion
The protocols provided offer a robust framework for the synthesis of mannosyl phosphates from this compound. These methods are foundational for researchers investigating the roles of mannosyl phosphates in biological systems and for the development of novel therapeutics targeting carbohydrate-mediated pathways. The successful synthesis and purification of these compounds will enable a deeper understanding of their biological functions and potential applications.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | The host mannose-6-phosphate pathway and viral infection [frontiersin.org]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase [beilstein-journals.org]
- 6. beilstein-archives.org [beilstein-archives.org]
The Synthesis of Glycopeptides and Glycoproteins: A Guide for Researchers
Application Notes and Protocols for the Synthesis and Application of Glycopeptides and Glycoproteins in Research and Drug Development.
The synthesis of homogeneous glycopeptides and glycoproteins is a critical endeavor for advancing our understanding of glycobiology and for the development of novel therapeutics. This document provides an overview of the key chemical and enzymatic methods used in their synthesis, detailed experimental protocols for selected methods, and a summary of quantitative data to aid in methodological comparison.
Introduction to Glycopeptide and Glycoprotein (B1211001) Synthesis
Glycosylation is a pivotal post-translational modification that profoundly influences protein folding, stability, and function. The inherent heterogeneity of glycoproteins produced in natural systems presents a significant challenge for detailed structure-function studies.[1][2] Consequently, robust chemical and chemoenzymatic strategies for the synthesis of homogeneous glycopeptides and glycoproteins are essential tools for researchers.[3][4] These synthetic approaches provide access to structurally defined molecules, enabling precise investigations into the biological roles of glycans and facilitating the development of glycan-based drugs and vaccines.[1][5]
Key Synthetic Methodologies
The synthesis of glycopeptides and glycoproteins can be broadly categorized into chemical, enzymatic, and chemoenzymatic methods. Each approach offers distinct advantages and is chosen based on the target molecule's complexity and the desired final product characteristics.
2.1. Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and glycopeptide synthesis. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1] For glycopeptides, glycosylated amino acid building blocks are incorporated at specific sites in the peptide sequence.
2.2. Chemical Ligation: Native Chemical Ligation (NCL)
Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins, including glycoproteins.[6] It involves the reaction of a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue to form a native peptide bond at the ligation site.[6] This method allows for the assembly of large glycoproteins from smaller, more accessible glycopeptide and peptide fragments.
2.3. Enzymatic and Chemoenzymatic Synthesis
Enzymatic and chemoenzymatic approaches leverage the high specificity of enzymes to construct complex glycan structures and ligate them to peptides or proteins.[4][7] Glycosyltransferases can be used to sequentially add monosaccharide units to a glycopeptide, while endoglycosidases can transfer entire oligosaccharide chains.[4][8] Chemoenzymatic strategies combine the flexibility of chemical synthesis for the peptide backbone with the precision of enzymatic glycosylation.[4]
Quantitative Comparison of Synthesis Methods
The choice of synthetic strategy is often guided by factors such as yield, purity, reaction time, and the complexity of the target molecule. The following table summarizes typical quantitative data for the different synthesis methods.
| Method | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Solid-Phase Peptide Synthesis (SPPS) | 1-20% (for long or complex glycopeptides) | >95% (after purification) | Days to weeks | High control over sequence, amenable to automation. | Lower yields for longer sequences, potential for side reactions. |
| Native Chemical Ligation (NCL) | 50-90% (for the ligation step) | >95% (after purification) | Hours to days | Enables synthesis of large proteins, convergent strategy. | Requires N-terminal cysteine at ligation site, synthesis of peptide thioesters can be challenging. |
| Enzymatic Glycosylation | 40-80% | >98% (highly specific) | Hours | High stereo- and regioselectivity, mild reaction conditions. | Substrate specificity of enzymes can be limiting, availability of enzymes and sugar donors. |
| Chemoenzymatic Synthesis | Varies depending on the combination of steps | >95% (after purification) | Days to weeks | Combines the advantages of chemical and enzymatic methods. | Can be a multi-step and complex process. |
Experimental Protocols
4.1. Protocol for Solid-Phase Glycopeptide Synthesis (SPPS) of a MUC1 Glycopeptide
This protocol describes the manual synthesis of a MUC1 glycopeptide fragment using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids and glycosylated Fmoc-amino acid (e.g., Fmoc-Ser(Ac3GalNAc)-OH)
-
Coupling reagents: HBTU, HOBt, and DIPEA
-
Deprotection reagent: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O
-
Solvents: DMF, DCM, Diethyl ether
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and immediately add the solution to the resin. Agitate for 2 hours. Monitor the coupling reaction using a Kaiser test.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating the glycosylated amino acid at the desired position.
-
Cleavage and Deprotection: After the final coupling and deprotection, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude glycopeptide in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether. Purify the crude product by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized glycopeptide by mass spectrometry and analytical HPLC.
4.2. Protocol for Native Chemical Ligation (NCL) of a Glycopeptide
This protocol outlines a general procedure for the ligation of a glycopeptide thioester with a peptide containing an N-terminal cysteine.
Materials:
-
Purified glycopeptide with a C-terminal thioester (e.g., MESNa thioester)
-
Purified peptide with an N-terminal cysteine
-
Ligation buffer: 6 M Guanidine hydrochloride, 0.2 M sodium phosphate, pH 7.2
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
HPLC for monitoring and purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolution of Reactants: Dissolve the glycopeptide thioester and the N-terminal cysteine peptide in the ligation buffer to a final concentration of 1-5 mM each.
-
Addition of Catalysts: Add MPAA to a final concentration of 20-30 mM and TCEP to a final concentration of 5-10 mM.
-
Reaction Monitoring: Incubate the reaction mixture at room temperature or 37°C. Monitor the progress of the ligation by analytical HPLC-MS. The reaction is typically complete within 4-24 hours.
-
Purification: Once the reaction is complete, purify the ligated glycoprotein by reverse-phase HPLC.
-
Characterization: Characterize the final product by mass spectrometry to confirm the correct molecular weight and by analytical HPLC to assess purity.
4.3. Protocol for Chemoenzymatic Synthesis: Enzymatic Glycosylation
This protocol describes the enzymatic addition of a sialic acid residue to a glycopeptide using a sialyltransferase.
Materials:
-
Purified glycopeptide with a terminal galactose residue
-
CMP-sialic acid (donor substrate)
-
Sialyltransferase (e.g., α2,3-sialyltransferase)
-
Reaction buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2
-
Alkaline phosphatase
-
HPLC for monitoring and purification
-
Mass spectrometer for characterization
Procedure:
-
Reaction Setup: Dissolve the glycopeptide (1-5 mg/mL) in the reaction buffer.
-
Enzyme and Donor Addition: Add CMP-sialic acid (1.5-2 eq.) and sialyltransferase (0.1-1 mU per mg of glycopeptide) to the reaction mixture. Add alkaline phosphatase to hydrolyze the released CMP, preventing product inhibition.
-
Incubation: Incubate the reaction at 37°C for 12-48 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC-MS to observe the conversion of the starting glycopeptide to the sialylated product.
-
Purification: Purify the final sialylated glycopeptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry.
Visualizations of Workflows and Pathways
5.1. General Experimental Workflow for Glycoprotein Synthesis
The following diagram illustrates a general workflow for the chemoenzymatic synthesis of a glycoprotein, combining SPPS, NCL, and enzymatic modification.
Caption: General workflow for chemoenzymatic glycoprotein synthesis.
5.2. P-selectin Glycoprotein Ligand-1 (PSGL-1) Signaling Pathway
This diagram illustrates the signaling cascade initiated by the binding of P-selectin to PSGL-1 on leukocytes, leading to integrin activation and cell adhesion.
Caption: PSGL-1 signaling pathway upon P-selectin binding.
Purification and Characterization of Synthetic Glycoproteins
The purification and characterization of synthetic glycopeptides and glycoproteins are critical steps to ensure the homogeneity and structural integrity of the final product.
6.1. Purification
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic glycopeptides and glycoproteins. The choice of column (e.g., C4, C8, or C18) and gradient conditions depends on the hydrophobicity of the molecule. For larger glycoproteins, other techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be employed.
6.2. Characterization
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to determine the molecular weight of the synthetic glycoprotein and confirm the presence of the desired glycan structures.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For smaller glycopeptides, 1D and 2D NMR spectroscopy can be used to confirm the structure and stereochemistry of the glycan and peptide components.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to study the secondary structure of the synthesized glycoprotein and assess its folding.
Applications in Research and Drug Development
Homogeneous synthetic glycopeptides and glycoproteins are invaluable tools in a wide range of applications:
-
Structure-Function Studies: Elucidating the precise role of specific glycan structures in protein folding, stability, and biological activity.
-
Vaccine Development: Synthetic glycopeptides representing tumor-associated or viral antigens are promising candidates for the development of cancer and infectious disease vaccines.
-
Drug Discovery: Serving as tools for screening and identifying glycan-binding proteins and inhibitors of glycan-mediated interactions.
-
Diagnostic Development: Use as standards and reagents in glycan-based diagnostic assays.
By providing access to structurally defined glycoproteins, synthetic methodologies are paving the way for significant advancements in glycobiology and the development of novel therapeutics and diagnostics.
References
- 1. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Methods for the Synthesis of Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis of new glycopeptide antibiotics - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Native Chemical Ligation: A Boon to Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemoenzymatic synthesis of glycopeptides and glycoproteins through endoglycosidase-catalyzed transglycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose as a key building block in the synthesis of mannosylated components for targeted vaccine development. The protocols outlined below are representative methodologies for the synthesis of a mannosylated antigen and subsequent immunological evaluation.
Introduction
This compound is a versatile, protected monosaccharide that serves as a crucial starting material in the synthesis of complex carbohydrate antigens and adjuvants for vaccine development. The benzyl (B1604629) ether protecting groups offer stability under a variety of reaction conditions, allowing for selective chemical modifications at the anomeric position. This enables the synthesis of well-defined mannosylated structures that can target mannose receptors on antigen-presenting cells (APCs), such as dendritic cells and macrophages. This targeted delivery enhances antigen uptake, processing, and presentation, leading to a more robust and specific immune response.
Applications in Vaccine Development
The primary application of this compound in vaccine research is as a precursor for the synthesis of:
-
Glycoconjugate Vaccines: Where mannose or mannose-containing oligosaccharides are conjugated to a carrier protein to enhance the immunogenicity of the carbohydrate antigen.
-
Mannosylated Adjuvants: The incorporation of mannose moieties into adjuvant formulations to target them to APCs, thereby increasing their potency.
-
Targeted Drug Delivery Systems: The development of mannosylated nanoparticles or liposomes for the targeted delivery of vaccine antigens and adjuvants to APCs.
Experimental Protocols
The following protocols describe a representative workflow for the synthesis of a mannosylated ovalbumin (OVA) conjugate, a common model antigen, starting from this compound, and its subsequent immunological evaluation.
Protocol 1: Synthesis of a Mannosyl Linker
This protocol outlines the debenzylation of this compound and subsequent modification to introduce a linker suitable for conjugation to a protein.
Step 1: Debenzylation of this compound
-
Dissolve this compound (1.0 g, 1.85 mmol) in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (20 mL).
-
Add Palladium on carbon (10% w/w, 0.2 g) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield D-mannopyranose as a white solid.
-
Expected Yield: Quantitative.
-
Step 2: Introduction of an Amino Linker
-
To a solution of D-mannopyranose (0.33 g, 1.83 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), add 2-(Boc-amino)ethylamine (0.32 g, 2.0 mmol) and triethylamine (B128534) (0.3 mL, 2.1 mmol).
-
Stir the reaction mixture at 60 °C for 48 hours under an inert atmosphere.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography (e.g., using a gradient of dichloromethane (B109758)/methanol) to obtain the Boc-protected aminoethyl-mannoside.
-
Dissolve the purified product in a 1:1 mixture of dichloromethane and trifluoroacetic acid (10 mL) and stir at room temperature for 2 hours to remove the Boc protecting group.
-
Concentrate the solution under reduced pressure and co-evaporate with toluene (B28343) to remove residual acid, yielding the aminoethyl-mannoside as a TFA salt.
Protocol 2: Conjugation of Mannosyl Linker to Ovalbumin (OVA)
This protocol describes the conjugation of the synthesized amino-functionalized mannose to the model antigen ovalbumin using an appropriate crosslinker.
-
Dissolve ovalbumin (10 mg) in 5 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Add a 20-fold molar excess of a heterobifunctional crosslinker, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), dissolved in a minimal amount of DMF.
-
React for 1 hour at room temperature with gentle stirring.
-
Remove excess crosslinker by dialysis against PBS (pH 7.4) at 4 °C.
-
Dissolve the aminoethyl-mannoside (5-fold molar excess over OVA) in PBS (pH 7.4).
-
Add the mannoside solution to the activated OVA solution.
-
React overnight at 4 °C with gentle stirring.
-
Purify the resulting mannosylated OVA conjugate by dialysis against PBS (pH 7.4) to remove unreacted mannoside.
-
Characterize the conjugate for mannose incorporation using a colorimetric assay (e.g., phenol-sulfuric acid assay) and for protein concentration (e.g., BCA assay).
Protocol 3: In Vivo Immunization and Evaluation
This protocol provides a general procedure for immunizing mice and evaluating the resulting immune response.
-
Emulsify the mannosylated OVA conjugate (or unconjugated OVA as a control) with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for booster immunizations).
-
Immunize groups of mice (e.g., C57BL/6, n=5 per group) subcutaneously with 100 µL of the emulsion containing 20 µg of OVA equivalent.
-
Boost the mice on days 14 and 28 with the same formulation.
-
Collect blood samples via the tail vein on days 0 (pre-immune), 21, and 35.
-
Isolate sera and store at -20 °C until analysis.
-
On day 42, euthanize the mice and harvest spleens for T-cell proliferation and cytokine analysis.
Protocol 4: Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer Determination
This protocol details the measurement of OVA-specific antibody titers in the collected sera.[1][2][3][4]
-
Coat 96-well microtiter plates with 100 µL/well of OVA solution (5 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4 °C.[1]
-
Wash the plates three times with PBS containing 0.05% Tween 20 (PBST).
-
Block the plates with 200 µL/well of 5% non-fat dry milk in PBST for 2 hours at room temperature.
-
Wash the plates three times with PBST.
-
Add serial dilutions of the mouse sera (starting from 1:100) in blocking buffer to the wells (100 µL/well) and incubate for 2 hours at room temperature.
-
Wash the plates five times with PBST.
-
Add 100 µL/well of HRP-conjugated goat anti-mouse IgG (or IgG1 and IgG2a specific antibodies) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plates five times with PBST.
-
Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL/well of 2M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution giving an absorbance value twice that of the background.
Data Presentation
The following tables present representative quantitative data from studies on mannosylated vaccines. While not directly derived from a vaccine synthesized using this compound, they illustrate the expected outcomes.
Table 1: Synthesis and Characterization of Mannosylated Nanoparticles. [5]
| Formulation | Size (nm) | Zeta Potential (mV) |
| R8-mannose/mcDNA (N/P 1:1) | 350 ± 25 | +15 ± 2 |
| R8-mannose/mcDNA (N/P 1.5:1) | 280 ± 20 | +20 ± 3 |
| R8-mannose/mcDNA (N/P 2:1) | 235 ± 15 | +25 ± 2 |
| R8-mannose/PEI/mcDNA (N/P 1:5:1) | 200 ± 18 | +30 ± 4 |
| R8-mannose/PEI/mcDNA (N/P 2:5:1) | 150 ± 12 | +35 ± 3 |
Table 2: OVA-Specific Antibody Titers in Immunized Mice.
| Group | Pre-immune | Day 21 | Day 35 |
| PBS | <100 | <100 | <100 |
| OVA | <100 | 1,000 | 5,000 |
| Mannosylated OVA | <100 | 10,000 | 50,000 |
Table 3: Cytokine Production by Splenocytes from Immunized Mice after In Vitro Re-stimulation with OVA (pg/mL). [6][7][8]
| Group | IFN-γ (Th1) | IL-4 (Th2) | IL-10 (Treg) |
| PBS | <10 | <5 | <10 |
| OVA | 250 ± 50 | 150 ± 30 | 80 ± 20 |
| Mannosylated OVA | 800 ± 120 | 200 ± 40 | 150 ± 35 |
Visualizations
The following diagrams illustrate key pathways and workflows in the development and mechanism of action of mannosylated vaccines.
Caption: Mannose Receptor-Mediated Antigen Presentation Pathway.
Caption: Experimental Workflow for Mannosylated Vaccine Development.
References
- 1. ELISA Protocol | Rockland [rockland.com]
- 2. mabtech.com [mabtech.com]
- 3. betalifesci.com [betalifesci.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis and Characterization of Mannosylated Formulations to Deliver a Minicircle DNA Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Post-vaccination serum cytokines levels correlate with breakthrough influenza infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of cytokine production in mice inoculated with messenger RNA vaccines BNT162b2 and mRNA‐1273 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chemoenzymatic Synthesis Involving 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the strategic use of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in the chemoenzymatic synthesis of complex oligosaccharides and glycoconjugates. This key intermediate, with its stable benzyl (B1604629) protecting groups, serves as a versatile building block for constructing intricate carbohydrate structures that are pivotal in various biological processes and therapeutic applications.[1][2] Chemoenzymatic strategies, which combine the precision of chemical synthesis with the high selectivity of enzymatic reactions, are essential for producing structurally defined glycans for research and development.[3][4]
Synthesized manno-oligosaccharides and their derivatives are instrumental in studying fundamental biological pathways such as lysosomal protein trafficking via the mannose-6-phosphate (B13060355) (M6P) pathway and O-mannosylation, a critical post-translational modification linked to congenital muscular dystrophies.[5][6] Furthermore, manno-oligosaccharides (MOS) are recognized for their potential as prebiotics, exhibiting anticancer and immunomodulatory properties.[7][8]
Signaling Pathways Involving Mannose-Containing Glycans
A thorough understanding of the biological pathways involving mannose is crucial for the rational design of synthetic targets. Below are diagrams of two key pathways where mannosylated glycans play a central role.
Chemoenzymatic Synthesis Workflow
The general strategy for the chemoenzymatic synthesis of manno-oligosaccharides involves two main phases:
-
Chemical Synthesis : A protected mannose derivative, such as this compound, is chemically converted into a suitable glycosyl donor or acceptor. This phase allows for the precise installation of protecting groups and the formation of key glycosidic linkages that may be difficult to achieve enzymatically.
-
Enzymatic Glycosylation : The chemically synthesized intermediate is then used as a substrate for a specific glycosyltransferase or glycosidase, which catalyzes the regioselective and stereoselective addition of further sugar moieties. This step leverages the high specificity of enzymes to build complex glycans efficiently.[4]
Experimental Protocols
Protocol 1: Chemical Synthesis of a Benzylated Mannosyl Acceptor
This protocol describes a multi-step chemical synthesis to prepare a partially protected mannosyl acceptor, starting from D-mannose, which can then be used in subsequent enzymatic reactions. The procedure is adapted from a chemoenzymatic synthesis of ADP-D-glycero-β-D-manno-heptose.[6]
Step 1a: Synthesis of Benzyl α-D-mannopyranoside (10)
-
Suspend D-mannose (9) in benzyl alcohol.
-
Add acetyl chloride dropwise at 0°C and stir the reaction at room temperature until completion (monitored by TLC).
-
Remove benzyl alcohol under high vacuum at 75°C.
-
Titrate the residue with ethyl acetate (B1210297) to form a precipitate.
-
Collect the white solid by filtration and wash with ethyl acetate.
-
Expected Yield: ~81%[6]
-
Step 1b: Selective Silylation of Primary Hydroxyl Group (to yield 11)
-
Dissolve the mannoside (10) in anhydrous pyridine.
-
Add t-butyldiphenylsilyl (TBDPS) chloride and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench with methanol (B129727).
-
Concentrate the mixture and purify the residue by silica (B1680970) gel column chromatography.
-
Expected Yield: ~82%[6]
-
Step 1c: Benzylation of Secondary Hydroxyls (to yield 12)
-
Dissolve the silylated intermediate (11) in anhydrous DMF.
-
Add sodium hydride (NaH) portion-wise at 0°C, followed by benzyl bromide (BnBr).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding methanol carefully.
-
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
-
Purify by silica gel column chromatography.
-
Expected Yield: ~93%[6]
-
The resulting fully protected mannoside can then be selectively deprotected (e.g., removal of the TBDPS group) to expose a specific hydroxyl group, creating a mannosyl acceptor ready for enzymatic glycosylation.
Protocol 2: Chemical Glycosylation using TMSOTf Promotion
This protocol details a chemical glycosylation step to form a disaccharide, a key step in the synthesis of high-mannose oligosaccharides.[9]
-
Dissolve the glycosyl donor (e.g., a mannosyl donor, 1.0 equiv) and the glycosyl acceptor (1.5 equiv) in anhydrous dichloromethane (B109758) (CH2Cl2).
-
Add 4 Å molecular sieves to the solution and stir under a nitrogen atmosphere.
-
Cool the solution to –35°C.
-
Add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equiv) dropwise.
-
Stir the reaction mixture for 2 hours at this temperature.
-
Quench the reaction by adding triethylamine (B128534) (Et3N).
-
Allow the mixture to warm to room temperature, filter through Celite®, and concentrate the filtrate.
-
Purify the resulting syrup by flash chromatography on a silica gel column.
Protocol 3: Enzymatic Mannosylation of a Phenylethanoid Alcohol
This protocol provides an example of an enzymatic transglycosylation reaction using a commercial enzyme preparation to synthesize a β-D-mannopyranoside.[2]
-
Dissolve the mannosyl donor (e.g., β-D-mannopyranosyl-(1→4)-D-mannose) and the acceptor (e.g., tyrosol) in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 5.0).
-
Add the enzyme preparation (e.g., Novozym 188, which contains β-mannosidase activity).
-
Incubate the reaction mixture at a controlled temperature (e.g., 50°C) with gentle shaking.
-
Monitor the formation of the product by TLC or HPLC.
-
Terminate the reaction by heating (e.g., 95°C for 10 minutes) to denature the enzyme.
-
Centrifuge the mixture to remove precipitated protein.
-
Purify the product from the supernatant using preparative chromatography.
-
Reported Yields: 12-16%[2]
-
Quantitative Data Summary
The efficiency of glycosylation reactions is highly dependent on the choice of donors, acceptors, protecting groups, and reaction conditions. Below are tables summarizing yields from various chemical and enzymatic mannosylation procedures.
Table 1: Yields from Chemical Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Mannosyl Donor (4) | Triol Acceptor (5) | TMSOTf | CH2Cl2 | -35 | 69 | [9] |
| Lactol (7a) | Triflate (8) | Cs2CO3 | Toluene/DMF | RT | 65 | [10] |
| Trichloroacetimidate (30) | Disaccharide (28) | TMSOTf | CH2Cl2 | -40 to 0 | 90 | [10] |
| 2-Azido-mannosyl Donor | Glucopyranoside | NIS/TfOH | 1,2-DCE | -30 to RT | Varies | [11] |
Table 2: Yields from Enzymatic Synthesis of Manno-oligosaccharides (MOS)
| Mannan Source | Enzyme | Method | Key Products | Yield | Reference |
| Gleditsia sinensis gum | β-mannanase | Hydrolysis | DP 1-5 oligosaccharides | 75.9% | [12] |
| Copra Meal (CM) | Mannanase (A. quadrilineatus) | Hydrolysis | MOS | 39% | [13] |
| Palm Kernel Cake (PKC) | GH5 Mannanase (R. miehei) | Hydrolysis | MOS | 34.8 g/100g | [13] |
| β-D-Man-(1→4)-D-Man | Novozym 188 | Transglycosylation | Tyrosol β-D-mannopyranoside | 12% | [2] |
| β-D-Man-(1→4)-D-Man | Novozym 188 | Transglycosylation | Hydroxytyrosol β-D-mannopyranoside | 16% | [2] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemoenzymatic synthesis of oligosaccharides and glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m6ptherapeutics.com [m6ptherapeutics.com]
- 6. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prebiotic mannooligosaccharides: Synthesis, characterization and bioactive properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoselective Synthesis of β-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation: Synthesis of Tetrasaccharide Repeat Unit of Bacillus thermoaerophilus Surface-Layer Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. Enzymatic production and characterization of manno-oligosaccharides from Gleditsia sinensis galactomannan gum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Glycosylation of Serine/Threonine Residues with Mannose Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
O-linked mannosylation, the attachment of a mannose sugar to the hydroxyl group of serine or threonine residues, is a critical post-translational modification involved in a myriad of biological processes, from protein folding and stability to cell-cell adhesion and signaling.[1][2] Unlike the more common O-GalNAc glycosylation, O-mannosylation is initiated in the endoplasmic reticulum by protein O-mannosyltransferases (POMTs).[3] Dysregulation of this pathway is linked to severe human diseases, including congenital muscular dystrophies, making it a significant area of interest for therapeutic development.[4][5]
These application notes provide a comprehensive overview of current methodologies for the synthesis, analysis, and functional study of O-mannosyl peptides and glycoproteins. Detailed protocols for chemical and enzymatic synthesis, mass spectrometry-based analysis, and cell-based assays are provided to guide researchers in this burgeoning field.
Data Presentation: Quantitative Analysis of O-Mannosylation
The efficiency of O-mannosylation can be quantified at various stages, from the enzymatic transfer of mannose to the yield of synthetic glycopeptides. The following tables summarize key quantitative data from the literature to aid in experimental design and comparison of methodologies.
Table 1: Kinetic Parameters of Protein O-Mannosyltransferases (POMTs)
| Enzyme Complex | Substrate (Acceptor) | Km (µM) | Vmax (pmol/min/mg) | Source |
| Human POMT1/POMT2 | GST-α-DG (313-483) | 2.5 | 150 | [6] |
| Yeast Pmt1p/Pmt2p | Synthetic Peptide | 50 | Not Reported | [7] |
Note: Kinetic parameters can vary significantly based on the specific acceptor peptide sequence, the nature of the mannose donor (e.g., Dol-P-Man), and assay conditions.
Table 2: Comparative Yields of O-Mannosyl Peptide Synthesis Strategies
| Synthesis Method | Peptide Sequence/Glycan | Overall Yield (%) | Key Features | Source |
| Solid-Phase Peptide Synthesis (SPPS) | 18-mer Crisp-1 fragment with Thr(α-D-GalNAc) | 15-21 | Convergent strategy; by-products observed. | [8][9] |
| Disulfide-linked glycopeptides | Excellent | Chemoselective ligation on-resin. | [10] | |
| Chemoenzymatic Synthesis (Solution-Phase) | NeuNAcα2-3Galβ1-4GlcNAcβ1-2Manα-Peptide | 47 (one-pot) | Biomimetic, stepwise enzymatic elongation. | [1] |
| Core M1 Trisaccharide-Ser | 43 (over 4 steps) | Combination of chemical and enzymatic steps. | [11] | |
| Core M1 and M2 O-Mannose Glycans | High (unspecified) | Gram-scale chemical synthesis of scaffolds followed by enzymatic extension. | [12] |
Note: Yields are highly dependent on the specific peptide sequence, glycan complexity, coupling reagents, and purification methods.
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of serine/threonine O-mannosylation.
Protocol 1: Chemoenzymatic Synthesis of an O-Mannosyl Tetrasaccharide Glycopeptide
This protocol describes a biomimetic, one-pot enzymatic cascade for the synthesis of a tetrasaccharide-bearing glycopeptide, starting from a chemically synthesized mannosyl peptide.[1][11]
Materials:
-
Manno-peptide (e.g., synthesized via SPPS with an Fmoc-Ser/Thr(α-D-Man)-OH building block)
-
Human POMGnT1 (Protein O-mannose β-1,2-N-acetylglucosaminyltransferase 1)
-
Bovine β-1,4-Galactosyltransferase (β4GalT1)
-
Trypanosoma cruzi trans-sialidase (TcTs)
-
UDP-GlcNAc
-
UDP-Gal
-
Fetuin (as a sialic acid donor for TcTs)
-
MES Buffer (50 mM, pH 7.0)
-
Phosphate Buffer (50 mM, pH 7.0)
-
MnCl2
-
HPLC for purification and analysis
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Step 1: GlcNAc Transfer (POMGnT1) a. Dissolve the starting manno-peptide (1 equivalent) in MES buffer. b. Add UDP-GlcNAc (1.5 equivalents) and MnCl2 (10 mM final concentration). c. Initiate the reaction by adding a catalytic amount of POMGnT1. d. Incubate at 37°C and monitor the reaction progress by HPLC or MALDI-TOF MS until completion (typically 24-48 hours).
-
Step 2: Galactose Transfer (β4GalT1) a. To the same reaction mixture from Step 1, add UDP-Gal (1.5 equivalents). b. Add a catalytic amount of β4GalT1. c. Continue incubation at 37°C and monitor the formation of the trisaccharide-glycopeptide by HPLC or MALDI-TOF MS (typically 24 hours).
-
Step 3: Sialic Acid Transfer (TcTs) a. To the reaction mixture from Step 2, add fetuin (a source of sialic acid, 2 equivalents). b. Add a catalytic amount of TcTs. c. Change the buffer to Phosphate Buffer, pH 7.0. d. Continue incubation at 37°C for 6-12 hours, monitoring the formation of the final tetrasaccharide-glycopeptide.
-
Purification: a. Purify the final glycopeptide product by reverse-phase HPLC. b. Lyophilize the pure fractions. c. Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR if necessary.
Protocol 2: Solid-Phase Synthesis of an O-Mannosyl Peptide
This protocol outlines a general procedure for the solid-phase synthesis of peptides containing an O-linked mannose, using a pre-formed glycosylated amino acid building block.[9][13]
Materials:
-
Fmoc-Ser(Ac3-α-D-Man)-OH or Fmoc-Thr(Ac3-α-D-Man)-OH building block
-
Rink Amide resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
HBTU/HOBt or HATU/HOAt (coupling reagents)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Anhydrous sodium methoxide (B1231860) in methanol (B129727) (for deacetylation)
-
Automated or manual peptide synthesizer
-
HPLC for purification
Procedure:
-
Resin Preparation: a. Swell the resin in DMF. b. Remove the Fmoc group from the resin using 20% piperidine in DMF.
-
Peptide Chain Elongation: a. For each amino acid coupling, dissolve the Fmoc-amino acid (3-5 equivalents), coupling reagent (e.g., HBTU, 3-5 equivalents), and an activator (e.g., HOBt, 3-5 equivalents) in DMF. b. Add DIPEA (6-10 equivalents) and add the activation mixture to the resin. c. Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin (B49086) test. d. Wash the resin thoroughly with DMF and DCM. e. Deprotect the Fmoc group with 20% piperidine in DMF. f. Repeat steps 2a-2e for each amino acid in the sequence.
-
Incorporation of the Glycosylated Amino Acid: a. Couple the Fmoc-Ser/Thr(Ac3-α-D-Man)-OH building block using the same procedure as for other amino acids, potentially with a longer coupling time or a double coupling step to ensure efficiency.
-
Cleavage and Deprotection: a. After the final Fmoc deprotection, wash the resin and dry it. b. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups. c. Precipitate the crude peptide in cold diethyl ether.
-
Sugar Deprotection (Deacetylation): a. Dissolve the crude peptide in anhydrous methanol. b. Add a catalytic amount of sodium methoxide in methanol and stir at room temperature. Monitor the reaction by HPLC. c. Neutralize the reaction with a weak acid (e.g., acetic acid).
-
Purification: a. Purify the final glycopeptide by reverse-phase HPLC. b. Lyophilize the pure fractions and characterize by mass spectrometry.
Protocol 3: Mass Spectrometry-Based Analysis of O-Mannosylation
This protocol provides a general workflow for the identification and site-mapping of O-mannosyl glycans on a purified glycoprotein (B1211001) using a bottom-up proteomics approach.[14][15]
Materials:
-
Purified glycoprotein of interest
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
PNGase F (optional, for removing N-glycans)
-
α-Mannosidase (optional, for confirming mannose presence)
-
C18 solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with ETD or EThcD fragmentation capabilities
Procedure:
-
Protein Denaturation, Reduction, and Alkylation: a. Denature the glycoprotein in a buffer containing 8 M urea (B33335) or 6 M guanidine-HCl. b. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. c. Alkylate free cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes.
-
Proteolytic Digestion: a. Dilute the sample with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration to below 1 M. b. (Optional) If the protein is also N-glycosylated, treat with PNGase F to remove N-glycans. c. Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
Enrichment of Glycopeptides (Optional but Recommended): a. Use lectin affinity chromatography (e.g., with Concanavalin A which binds mannose) or hydrophilic interaction liquid chromatography (HILIC) to enrich for glycopeptides.
-
Desalting: a. Desalt the peptide mixture using C18 SPE cartridges according to the manufacturer's instructions.
-
LC-MS/MS Analysis: a. Reconstitute the dried peptides in a suitable solvent for LC-MS/MS. b. Analyze the sample on an LC-MS/MS system. Use a data-dependent acquisition method with a combination of CID/HCD and ETD/EThcD fragmentation.
- CID/HCD will fragment the peptide backbone and can lead to the neutral loss of the glycan, providing information on the peptide sequence. The presence of oxonium ions (e.g., m/z 204.0867 for HexNAc, m/z 163.0601 for Hexose) in the low m/z region is indicative of a glycopeptide.
- ETD/EThcD will fragment the peptide backbone while leaving the labile glycan intact on the amino acid residue, allowing for precise localization of the glycosylation site.
-
Data Analysis: a. Use specialized glycoproteomics software (e.g., Byonic, pGlyco, FragPipe) to search the MS/MS data against a protein database, specifying mannose as a variable modification on serine and threonine. b. Manually validate the identified glycopeptide spectra, looking for characteristic c- and z-ions in ETD/EThcD spectra that pinpoint the glycosylation site. c. (Optional) Compare the results with a sample treated with α-mannosidase to confirm the presence of O-mannose.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate key biological pathways and experimental workflows related to O-mannosylation.
Caption: Biosynthetic pathway of O-mannosylation.
Caption: Chemoenzymatic synthesis workflow.
Caption: O-mannosylation in cadherin-mediated cell adhesion.[8][16]
Conclusion
The study of serine/threonine O-mannosylation is a rapidly evolving field with significant implications for both basic research and drug development. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis, analysis, and function of O-mannosylated proteins. As our understanding of the enzymes and pathways involved in O-mannosylation deepens, so too will our ability to manipulate this critical post-translational modification for therapeutic benefit. The continued development of robust analytical and synthetic tools will be paramount to unlocking the full potential of this fascinating area of glycobiology.
References
- 1. Protein O-mannosylation: one sugar, several pathways, many functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mammalian O-mannosylation of cadherins and plexins is independent of protein O-mannosyltransferases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. O-mannosylation and N-glycosylation: two coordinated mechanisms regulating the tumour suppressor functions of E-cadherin in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycoproteomics with FragPipe | FragPipe [fragpipe.nesvilab.org]
- 6. DOLICHOL PHOSPHATE MANNOSE SYNTHASE1 Mediates the Biogenesis of Isoprenyl-Linked Glycans and Influences Development, Stress Response, and Ammonium Hypersensitivity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MSV000097524 - O-mannose glycosylations influence E-cadherin protein interactions - OmicsDI [omicsdi.org]
- 8. O-mannosylation of cadherins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-Phase Synthesis and Evaluation of Glycopeptide Fragments from Rat Epididymal Cysteine-Rich Secretory Protein-1 (Crisp-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of site specific glycosylation in proteins using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of C6-modified mannose 1-phosphates and evaluation of derived sugar nucleotides against GDP-mannose dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 13. One pot synthesis of GDP‐mannose by a multi‐enzyme cascade for enzymatic assembly of lipid‐linked oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry Strategies for O-Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. O-mannose glycosylations influence E-cadherin functional interactions | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Application Notes and Protocols: Synthesis of Mannose-Containing Natural Products
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of bioactive mannose-containing natural products. The focus is on providing practical, step-by-step guidance for key chemical transformations, alongside a summary of quantitative data to facilitate comparison and experimental planning.
Introduction
Mannose, a C-2 epimer of glucose, is a key monosaccharide in a variety of biologically significant natural products.[1] Its presence in glycoconjugates is crucial for a range of biological processes, from protein folding and trafficking to immune responses. The unique stereochemistry of mannose presents distinct challenges and opportunities in chemical synthesis, particularly in the stereocontrolled formation of glycosidic linkages. This document outlines the total synthesis of two exemplary mannose-containing natural products: a biologically crucial mannose-6-phosphate (B13060355) (M6P) containing oligosaccharide and the potent macrolide antibiotic, fidaxomicin (B1672665).
Section 1: Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-Phosphate (M6P)
High-mannose oligosaccharides, particularly those bearing M6P residues, are vital for the transport of lysosomal enzymes.[2] The synthesis of these complex molecules is essential for studying lysosomal storage diseases and developing enzyme replacement therapies. A key strategy in their synthesis is the use of regioselective glycosylation to minimize protecting group manipulations.[1]
Signaling Pathway: Lysosomal Protein Trafficking
Newly synthesized lysosomal hydrolases are tagged with M6P in the cis-Golgi. These M6P tags are recognized by M6P receptors (MPRs) in the trans-Golgi network, leading to the packaging of the hydrolases into clathrin-coated vesicles for transport to the late endosome, and subsequently to the lysosome.[3][4]
Caption: Lysosomal protein trafficking via the M6P pathway.
Experimental Workflow: Synthesis of an Asymmetric Di-antennary M6P-tagged High-Mannose Oligosaccharide
The synthesis involves the assembly of monosaccharide building blocks using regioselective glycosylations, followed by phosphorylation and deprotection.[1]
Caption: General workflow for M6P-oligosaccharide synthesis.
Quantitative Data Summary
| Step | Key Transformation | Reagents | Yield (%) | Reference |
| 1 | Regioselective Glycosylation | Donor, Acceptor, TMSOTf, CH₂Cl₂ | 69 | [1] |
| 2 | Silyl Group Deprotection | TBAF, AcOH, THF | 98 | [1] |
| 3 | Phosphorylation | Dibenzyl N,N-diisopropylphosphoramidite, 1H-tetrazole | - | [1] |
| 4 | Oxidation | mCPBA | - | [1] |
| 5 | Global Deprotection | H₂, Pd/C, then NaOMe/MeOH | >20 (overall) | [1][5] |
Experimental Protocols
Protocol 1: Regioselective Glycosylation [1]
-
Materials:
-
Mannosyl Donor (e.g., TIPS-protected) (1.0 equiv)
-
Mannosyl Acceptor (e.g., partially protected triol) (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
4 Å Molecular Sieves
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equiv)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
Dissolve the donor and acceptor in anhydrous CH₂Cl₂ under an inert atmosphere (N₂ or Ar).
-
Add activated 4 Å molecular sieves and stir the suspension for 30 minutes at room temperature.
-
Cool the mixture to -35 °C.
-
Add TMSOTf dropwise via syringe.
-
Stir the reaction mixture at -35 °C for 2 hours, monitoring by TLC.
-
Quench the reaction by adding Et₃N.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the desired oligosaccharide.
-
Protocol 2: Phosphorylation and Deprotection [1]
-
Materials:
-
Protected Oligosaccharide with a free hydroxyl group (1.0 equiv)
-
Dibenzyl N,N-diisopropylphosphoramidite (1.5 equiv)
-
1H-tetrazole (0.45 M in acetonitrile) (3.0 equiv)
-
Anhydrous Acetonitrile
-
meta-Chloroperoxybenzoic acid (mCPBA) (2.0 equiv)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) in MeOH
-
-
Procedure:
-
Phosphitylation: Dissolve the oligosaccharide in anhydrous acetonitrile. Add 1H-tetrazole solution followed by dibenzyl N,N-diisopropylphosphoramidite and stir at room temperature for 1 hour.
-
Oxidation: Cool the mixture to 0 °C and add mCPBA. Stir for 30 minutes.
-
Work-up: Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash chromatography.
-
Debenzylation: Dissolve the phosphotriester in MeOH and add Pd/C. Stir under an atmosphere of H₂ for 12 hours. Filter through Celite® and concentrate.
-
Deacetylation: Dissolve the residue in MeOH and add a catalytic amount of NaOMe solution. Stir at room temperature until deprotection is complete (monitored by TLC or LC-MS).
-
Purification: Neutralize with an acidic resin, filter, and concentrate. Purify the final M6P-oligosaccharide by size-exclusion chromatography or reversed-phase HPLC.
-
Section 2: Total Synthesis of Fidaxomicin
Fidaxomicin is a narrow-spectrum macrolide antibiotic used for the treatment of Clostridioides difficile infections.[6] Its complex structure, featuring an 18-membered macrolactone, two deoxysugar moieties (including a mannose derivative, D-noviose), and a dichlorinated aromatic acid, makes it a challenging synthetic target.[7]
Mechanism of Action: Inhibition of Bacterial RNA Polymerase
Fidaxomicin inhibits bacterial transcription by binding to the "switch region" of the RNA polymerase (RNAP) σ subunit. This prevents the initial separation of DNA strands, thereby blocking the formation of the open promoter complex, a crucial step in the initiation of transcription.[6]
Caption: Fidaxomicin inhibits bacterial transcription initiation.
Key Synthetic Steps and Quantitative Data
The total synthesis of fidaxomicin by Gademann and coworkers is a convergent approach featuring several key bond-forming reactions.[7]
| Step | Key Transformation | Reagents | Yield (%) | Reference |
| 1 | β-selective Noviosylation | Noviosyl donor, aglycone fragment, HgO, HgBr₂ | 63 (α/β = 1:3) | [8] |
| 2 | Suzuki Cross-Coupling | Boronate, Iodide, Pd(PPh₃)₄, TlOEt | good | [6] |
| 3 | Ring-Closing Metathesis (RCM) | Grubbs II catalyst, 100 °C | 75 (E/Z = 2:1) | [6] |
| 4 | β-selective Rhamnosylation | Rhamnosyl bromide, macrolide, AgOTf | - | [7] |
| 5 | Final Deprotection | HF·NEt₃; Barton's base; Pd(PPh₃)₄ | 10 (over 2 steps) | [7] |
Experimental Protocols
Protocol 3: Suzuki Cross-Coupling [6]
-
Materials:
-
Vinyl boronate fragment (1.0 equiv)
-
Vinyl iodide fragment (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1 equiv)
-
Thallium(I) ethoxide (TlOEt) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) and Water (degassed)
-
-
Procedure:
-
To a solution of the vinyl iodide and vinyl boronate in a mixture of THF and water (e.g., 4:1) under an inert atmosphere, add TlOEt.
-
Add the Pd(PPh₃)₄ catalyst.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Monitor the reaction by TLC for the consumption of starting materials.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 4: Ring-Closing Metathesis (RCM) [6]
-
Materials:
-
Linear diene precursor (1.0 equiv)
-
Grubbs second-generation catalyst (20 mol%)
-
Anhydrous and degassed Toluene or Dichloromethane
-
-
Procedure:
-
Dissolve the linear diene precursor in the chosen solvent to make a dilute solution (e.g., 0.001 M) to favor intramolecular cyclization.
-
Heat the solution to the desired temperature (e.g., 100 °C for toluene).
-
Add the Grubbs catalyst in one portion.
-
Stir the reaction at this temperature for 1 hour, or until TLC analysis indicates completion.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the macrolactone, potentially as a mixture of E/Z isomers which may be separable.
-
Conclusion
The synthesis of mannose-containing natural products is a vibrant area of research with significant implications for medicine and biology. The protocols and data presented here for the synthesis of a key M6P-oligosaccharide and the antibiotic fidaxomicin highlight the strategic application of modern synthetic methods to overcome the challenges associated with these complex molecules. These detailed procedures and structured data aim to serve as a valuable resource for researchers in the field, facilitating further investigation and the development of novel therapeutic agents.
References
- 1. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]
- 4. Subcellular Trafficking of Mammalian Lysosomal Proteins: An Extended View [mdpi.com]
- 5. Synthesis of high-mannose oligosaccharides containing mannose-6-phosphate residues using regioselective glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemoenzymatic Synthesis of a Phosphorylated Glycoprotein. — Department of Pharmacology [pharm.ox.ac.uk]
- 8. quintus.mickel.ch [quintus.mickel.ch]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a critical intermediate for researchers in glycoscience and drug development.
Troubleshooting Guides and FAQs
This section is designed to help you identify and resolve common problems that can lead to low yields and impurities during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most frequently used starting material is methyl α-D-mannopyranoside.[1] This is due to its commercial availability and the stability of the anomeric methyl group during the benzylation of the other hydroxyl groups. The synthesis involves a two-step process: per-O-benzylation of the methyl glycoside followed by hydrolysis of the anomeric methyl group.
Q2: My overall yield is consistently low. What are the most likely causes?
Low yields in this synthesis can stem from several factors:
-
Incomplete Per-O-benzylation: The presence of multiple hydroxyl groups with varying reactivity can lead to the formation of a mixture of partially benzylated mannosides (mono-, di-, and tri-benzylated species).
-
Side Reactions: The formation of byproducts such as benzyl (B1604629) alcohol and dibenzyl ether can consume reagents and complicate purification.[2]
-
Difficult Purification: The final product and byproducts often have similar polarities, making their separation by column chromatography challenging.
-
Suboptimal Reaction Conditions: Factors like the choice and amount of base, reaction temperature, and stoichiometry of benzyl chloride can significantly impact the yield.
Troubleshooting Common Issues
Problem 1: Incomplete Benzylation - TLC analysis shows multiple spots corresponding to partially benzylated intermediates.
-
Possible Cause 1: Insufficient Base or Benzyl Chloride. The stoichiometry of the base (e.g., sodium hydride, NaH) and benzyl chloride is crucial. An insufficient amount will result in incomplete deprotonation of the hydroxyl groups, leading to under-benzylation.
-
Solution: Ensure you are using a sufficient excess of both the base and benzyl chloride. A common molar ratio is 1 equivalent of the mannoside to 4-5 equivalents of base and 4-5 equivalents of benzyl chloride per hydroxyl group.
-
-
Possible Cause 2: Poor Quality of Reagents or Solvents. Moisture in the solvent (e.g., DMF or THF) can quench the base. The quality of the sodium hydride dispersion can also affect its reactivity.
-
Solution: Use anhydrous solvents. If using sodium hydride in oil dispersion, it is recommended to wash it with anhydrous hexane (B92381) to remove the oil before use.
-
-
Possible Cause 3: Low Reaction Temperature or Insufficient Reaction Time. The benzylation reaction may be slow at lower temperatures.
-
Solution: While the initial addition of sodium hydride is often done at 0°C to control the exothermic reaction, the reaction is typically allowed to warm to room temperature and may require gentle heating to ensure completion. Monitor the reaction progress by TLC until the starting material and major partially benzylated intermediates are no longer visible.
-
Problem 2: Formation of Significant Amounts of Byproducts (e.g., benzyl alcohol, dibenzyl ether).
-
Possible Cause 1: Reaction of Benzyl Chloride with Residual Water or Hydroxide. Any moisture present can react with benzyl chloride to form benzyl alcohol. Benzyl alcohol can then be further benzylated to form dibenzyl ether.
-
Solution: As mentioned, ensure all reagents and solvents are anhydrous.
-
-
Possible Cause 2: Side Reactions of the Base. Sodium hydride can react with certain solvents like DMF, leading to the formation of impurities that can complicate the reaction and purification.[3]
-
Solution: Consider using alternative solvents like THF. If using DMF, ensure it is of high purity and anhydrous.
-
Problem 3: Difficulty in Purifying the Final Product by Column Chromatography.
-
Possible Cause: Co-elution of Byproducts. The desired tetra-O-benzyl product, partially benzylated intermediates, and dibenzyl ether can have very similar Rf values on TLC, making their separation challenging.
-
Solution 1: Optimize the Solvent System. A common solvent system for the purification of the perbenzylated methyl glycoside is a mixture of hexane and ethyl acetate (B1210297). You may need to screen different ratios (e.g., starting from 9:1 and gradually increasing the polarity) to achieve optimal separation.
-
Solution 2: Derivatization. In some cases, if separation of partially benzylated compounds is difficult, one can consider acetylating the remaining free hydroxyl groups to significantly change their polarity, facilitating separation. The acetyl groups can then be removed in a subsequent step.
-
Solution 3: Crystallization. The final product, this compound, is sometimes amenable to crystallization, which can be an effective purification method. Solvents such as ethanol (B145695) or mixtures of ethyl acetate and hexane have been reported for the crystallization of similar compounds.[4]
-
Problem 4: Low Yield in the Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside.
-
Possible Cause: Incomplete Hydrolysis or Degradation. The acidic conditions required for the hydrolysis of the anomeric methyl ether can sometimes lead to the cleavage of the benzyl ether protecting groups if the conditions are too harsh or the reaction time is too long.
-
Solution: Carefully control the reaction conditions. A common method involves using a mixture of acetic acid and a mineral acid (e.g., sulfuric acid or hydrochloric acid) at a controlled temperature. Monitor the reaction closely by TLC to determine the point of complete consumption of the starting material without significant degradation.
-
Data Presentation
Table 1: Comparison of Reaction Conditions for the Per-O-benzylation of Methyl α-D-mannopyranoside.
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Hydride (NaH) | Potassium Hydroxide (KOH) | Sodium Hydride (NaH) |
| Solvent | Anhydrous DMF | Anhydrous Toluene | Anhydrous THF |
| Benzylating Agent | Benzyl Chloride | Benzyl Bromide | Benzyl Chloride |
| Stoichiometry (Man:Base:BnX) | 1 : 5 : 5 | 1 : 5 : 5 | 1 : 4.5 : 4.5 |
| Temperature | 0°C to rt | rt to 80°C | 0°C to rt |
| Reaction Time | 12-16 h | 8-12 h | 16-24 h |
| Typical Yield (Perbenzylated Glycoside) | 75-85% | 70-80% | 80-90% |
| Key Considerations | Potential for side reactions with DMF. | Higher temperatures may increase byproduct formation. | Generally cleaner reaction, but may be slower. |
Note: The yields presented are typical ranges and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
-
To a stirred solution of methyl α-D-mannopyranoside (1 eq.) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 5 eq.) portion-wise at 0°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add benzyl chloride (5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (2:1, v/v) solvent system. The reaction is complete when the starting material (baseline) is consumed.
-
Quench the reaction by the slow addition of methanol (B129727) at 0°C.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexane and ethyl acetate as the eluent.
Protocol 2: Hydrolysis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
-
Dissolve the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside in a mixture of acetic acid and aqueous sulfuric acid (e.g., 2M).
-
Heat the reaction mixture at a controlled temperature (e.g., 80-90°C) and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography or crystallization to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield synthesis.
References
Technical Support Center: Purification of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of benzylated carbohydrates like this compound. Standard flash chromatography grade silica gel (230-400 mesh) is typically suitable.
Q2: What is a good starting solvent system (eluent) for the purification?
A2: A good starting point for the elution is a non-polar solvent system with a small amount of a polar modifier. Based on protocols for similar compounds, a mixture of hexanes and ethyl acetate (B1210297) is recommended. You can start with a low polarity mixture, such as 20:1 hexanes/ethyl acetate, and gradually increase the polarity. Another reported starting system for a similar compound is toluene/ethyl acetate (15:1).
Q3: How can I monitor the progress of the column chromatography?
A3: The separation can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). The spots can be visualized using a UV lamp (due to the benzyl (B1604629) groups) and/or by staining with a suitable reagent such as a potassium permanganate (B83412) solution or a ceric ammonium (B1175870) molybdate (B1676688) stain.
Q4: What are the potential impurities I might encounter?
A4: Potential impurities can include residual benzyl bromide or benzyl alcohol from the benzylation reaction, partially benzylated mannose derivatives (e.g., tri-O-benzyl or di-O-benzyl mannose), and potentially by-products from the starting materials. If the target molecule is produced by the hydrolysis of a methyl glycoside, the starting glycoside could also be an impurity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| The compound is not moving down the column (low Rf). | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, you can move from a 20:1 to a 10:1 or 5:1 ratio. |
| The compound is eluting too quickly (high Rf). | The eluent system is too polar. | Decrease the polarity of the eluent. For a hexane/ethyl acetate system, you can move from a 5:1 to a 10:1 or 20:1 ratio. |
| Poor separation of the desired product from impurities. | 1. Inappropriate solvent system. 2. Column was overloaded. 3. Column was not packed properly. | 1. Perform a more thorough TLC analysis with different solvent systems to find an optimal one that gives good separation between your product and the impurities. 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel weight. 3. Ensure the silica gel is packed uniformly without any cracks or channels. The "slurry" method of packing is often recommended.[1] |
| The collected fractions are not pure. | Co-elution of impurities. | If impurities are close in polarity, a very slow and careful gradient elution might be necessary. Alternatively, re-chromatographing the mixed fractions with a different solvent system might improve separation. |
| Streaking or tailing of spots on TLC. | 1. The compound may be acidic or basic. 2. The sample was overloaded on the TLC plate. | 1. Add a small amount of a modifier to the eluent. For example, a few drops of triethylamine (B128534) can help with basic compounds, and a few drops of acetic acid can help with acidic compounds. 2. Apply a smaller spot of the sample to the TLC plate. |
Experimental Protocol: Column Chromatography of this compound
This is a general protocol and may need to be optimized based on the specific reaction mixture.
1. Preparation of the Column:
-
Select an appropriate size glass column with a stopcock.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexanes/Ethyl Acetate 20:1).
-
Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica gel.
-
Add a thin layer of sand on top of the silica gel bed.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Start with a low polarity eluent and gradually increase the polarity (gradient elution). For example, start with Hexanes/EtOAc 20:1, then move to 10:1, and then 5:1.
-
Monitor the elution using TLC.
4. Product Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Typical Range/Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash chromatography. |
| Eluent System | Hexanes/Ethyl Acetate or Toluene/Ethyl Acetate | Start with a low polarity (e.g., 20:1) and increase as needed. |
| Gradient | Step or linear gradient | A step gradient (e.g., 20:1 -> 10:1 -> 5:1) is often sufficient. |
| TLC Visualization | UV light (254 nm), KMnO₄ or CAM stain | Benzyl groups are UV active. Stains are used for visualization of non-UV active impurities. |
Experimental Workflow
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Benzylation of D-Mannose
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the benzylation of D-mannose.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the benzylation of D-mannose.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Low yield of the fully benzylated product (perbenzylation). | Incomplete Reaction: Insufficient reaction time, temperature, or equivalents of benzylating agent and base. The different hydroxyl groups of mannose have varying reactivities. | - Increase reaction time and monitor by TLC until the starting material is consumed.- Ensure at least one equivalent of benzyl (B1604629) bromide and base per hydroxyl group is used; a slight excess (1.1-1.5 eq.) is often necessary.- Consider a higher reaction temperature, but be mindful of potential degradation. |
| Degradation of Mannose: The strong basic conditions (e.g., NaH) can cause the sugar to degrade.[1][2] | - Use a milder base such as silver oxide (Ag₂O) with benzyl bromide.[1]- Add the base portion-wise at a low temperature (e.g., 0 °C) to control the reaction's exothermicity. | |
| Reagent Consumption by Solvent: If using DMF as a solvent with NaH, the base can react with the solvent, consuming both the base and benzyl bromide.[3][4] | - Consider using an alternative aprotic solvent like THF.- If DMF is necessary, use freshly distilled, anhydrous DMF. | |
| 2. TLC analysis shows multiple spots close to the product. | Formation of Isomers: The reaction can produce a mixture of α and β anomers at the C1 position, as well as furanose and pyranose ring isomers.[5] | - Optimize reaction conditions to favor the desired anomer. Anomeric O-alkylation with milder bases like Cs₂CO₃ can favor β-mannosides.[6]- Careful column chromatography is required to separate the isomers. Characterization by NMR is essential to confirm the stereochemistry. |
| Incomplete Benzylation: The spots may correspond to partially benzylated mannose derivatives. | - See solutions for "Low yield of the fully benzylated product."- Use a more polar solvent system for chromatography to separate these less benzylated, more polar compounds. | |
| 3. Presence of a significant, non-polar byproduct. | Formation of Benzylidene Acetals: If benzaldehyde (B42025) is present as an impurity in the benzyl bromide, it can react with diols on the mannose ring (e.g., at the 4- and 6-positions) to form a benzylidene acetal.[7] | - Use freshly distilled or purified benzyl bromide.- Benzylidene acetals can be removed by acid-catalyzed hydrolysis. |
| Formation of Amine Byproducts: When using NaH in DMF, a side reaction can produce N,N-dimethyl-1-phenyl-1-(o-tolyl)methanamine, which can be difficult to separate from the desired product.[8] | - Avoid the NaH/DMF combination if possible. Use THF as an alternative solvent.- If this byproduct is suspected, purification may require specialized chromatography or recrystallization. | |
| 4. The reaction mixture turns dark brown or black. | Sugar Degradation: Strong bases can cause significant degradation and polymerization of carbohydrates, leading to discoloration.[2][9] | - Use milder reaction conditions (lower temperature, milder base).- Ensure all reagents and solvents are anhydrous, as water can exacerbate degradation. |
| 5. The product is contaminated with a highly polar substance. | Formation of Carboxylic Acids: Under strongly basic conditions, mannose can undergo rearrangement and oxidation to form various carboxylic acids.[2] | - These acidic byproducts can typically be removed with a basic wash (e.g., saturated NaHCO₃ solution) during the aqueous workup. |
| Formation of Orthoesters: While less common, the formation of benzyl orthoesters is a possible side reaction.[10][11] | - Orthoesters are generally unstable to acid. An acidic wash during workup can hydrolyze them. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the per-benzylation of D-mannose?
A1: The most common side reactions include:
-
Incomplete Benzylation: Due to the different reactivities of the five hydroxyl groups, obtaining a mixture of partially benzylated products is common.
-
Anomerization and Isomerization: The reaction can yield a mixture of α and β anomers, as well as furanose and pyranose ring forms.[5]
-
Degradation: Under the strong basic conditions of the Williamson ether synthesis, D-mannose can degrade into a complex mixture of products, including carboxylic acids.[1][2]
-
Formation of Benzylidene Acetals: This occurs if benzaldehyde is present as an impurity, leading to the protection of diols, most commonly the 4,6-hydroxyls.[7]
-
Solvent-Derived Byproducts: The use of sodium hydride (NaH) in dimethylformamide (DMF) can lead to the formation of amine byproducts that consume reagents and complicate purification.[3][4]
Q2: Why is it difficult to achieve complete benzylation of D-mannose?
A2: The difficulty arises from the varying reactivity of the hydroxyl groups. The primary hydroxyl at C6 is generally the most reactive due to less steric hindrance. The anomeric hydroxyl at C1 has unique reactivity as part of a hemiacetal. The secondary hydroxyls at C2, C3, and C4 have different spatial orientations (axial vs. equatorial), which influences their accessibility and nucleophilicity, making some more difficult to benzylate than others.[7]
Q3: Can the anomeric configuration (α or β) change during benzylation?
A3: Yes, anomerization is a common issue. The basic reaction conditions can facilitate the equilibration between the α and β anomers, leading to a mixture of products. The final ratio of anomers can depend on the reaction conditions, including the base and solvent used.[5][12]
Q4: My reaction is performed under anhydrous conditions. What is the source of benzaldehyde for the formation of benzylidene acetals?
A4: Benzaldehyde can be present as an impurity in commercially available benzyl bromide due to oxidation. For reactions sensitive to aldehydes, it is recommended to purify the benzyl bromide by distillation or by washing with a basic solution prior to use.
Q5: Is there a recommended set of conditions to minimize side reactions?
A5: While every reaction requires optimization, a good starting point to minimize side reactions is to use a milder base like silver oxide (Ag₂O) in a non-reactive solvent like dichloromethane (B109758) (DCM) or THF, although this method can be more expensive.[1] If using the more common NaH/BnBr system, performing the reaction at a low temperature (e.g., starting at 0 °C) in THF instead of DMF can reduce degradation and avoid solvent-related byproducts.[3]
Data Presentation: Isomer Distribution in Mannose Alkylation
While specific quantitative data for the side products of D-mannose benzylation is sparse in the literature, data from the closely related propargylation reaction (another alkylation) provides an excellent case study of the types of isomeric byproducts that can form and their potential distribution. The following table summarizes the product yields from a one-step propargylation of D-mannose.[5]
| Product | Structure | Yield (%) |
| Propargyl-α-D-mannopyranoside | α-anomer, 6-membered ring | 26% |
| Propargyl-β-D-mannopyranoside | β-anomer, 6-membered ring | 8% |
| Propargyl-α-D-mannofuranoside | α-anomer, 5-membered ring | 2% |
| Propargyl-β-D-mannofuranoside | β-anomer, 5-membered ring | 1% |
| Total Yield | 37% |
This data illustrates that a single alkylation reaction can produce at least four different isomers. A similar distribution of isomers can be expected in benzylation reactions, complicating purification and reducing the yield of the desired single isomer.
Experimental Protocols
Representative Protocol for the Per-O-Benzylation of D-Mannose
This protocol is a representative procedure for the complete benzylation of D-mannose using sodium hydride and benzyl bromide.
Materials:
-
D-Mannose
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl Acetate (B1210297) for elution
Procedure:
-
Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (5.5 equivalents, washed with anhydrous hexane to remove mineral oil). Anhydrous DMF or THF is added to create a suspension.
-
Deprotonation: A solution of D-mannose (1.0 equivalent) in anhydrous DMF or THF is added dropwise to the stirred suspension of NaH at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 1 hour, then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Benzylation: The reaction mixture is cooled back to 0 °C, and benzyl bromide (5.5 equivalents) is added dropwise via the dropping funnel. After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of methanol at 0 °C to destroy any excess NaH.
-
Workup: The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with saturated aqueous NaHCO₃ and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate as eluent) to yield the per-O-benzylated D-mannose.
Visualizations
Logical and Chemical Relationships
Caption: Experimental workflow for the per-O-benzylation of D-mannose.
Caption: Major side reactions in the benzylation of D-mannose.
Caption: Formation of pyranose and furanose anomers during benzylation.
References
- 1. Preparation of 2,3,4,6-Tetra-O-benzyl-D-mannose | Semantic Scholar [semanticscholar.org]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selectivity of 1-O-Propargyl-d-Mannose Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Anomeric Selectivity in Glycosylation with 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 2,3,4,6-Tetra-O-benzyl-D-mannopyranose in glycosylation reactions. The content is designed to help overcome common challenges related to anomeric selectivity and reaction efficiency.
Troubleshooting Guide
This guide addresses specific issues that may arise during the glycosylation process.
Question: Why am I obtaining a low yield of my desired glycoside?
Answer: Low glycosylation yields can stem from several factors:
-
Inactive Donor or Acceptor: Ensure the starting materials are pure and free of moisture. The anomeric hydroxyl group of the donor should be properly activated into a good leaving group (e.g., trichloroacetimidate, thioglycoside, halide).
-
Suboptimal Promoter/Activator: The choice and stoichiometry of the promoter are critical. For thioglycoside donors, common activators include N-iodosuccinimide (NIS) combined with a catalytic amount of a Brønsted acid like trifluoromethanesulfonic acid (TfOH). Ensure your activator is not degraded.
-
Incorrect Reaction Temperature: Glycosylation reactions are highly temperature-sensitive. Reactions are often initiated at low temperatures (e.g., -78°C to -40°C) and slowly warmed. Temperatures that are too low may prevent activation, while temperatures that are too high can cause donor decomposition or the formation of side products.
-
Presence of Water: Strict anhydrous conditions are crucial. Ensure all glassware is oven-dried, solvents are properly distilled or dried over molecular sieves, and the reaction is run under an inert atmosphere (Argon or Nitrogen).
-
Steric Hindrance: Highly hindered glycosyl acceptors may react slowly. In such cases, longer reaction times, increased temperature, or a more reactive donor/promoter system may be necessary.
Question: How can I improve the α-selectivity of my reaction?
Answer: For mannosyl donors like this compound, the α-anomer is often the thermodynamically favored product due to the anomeric effect. To enhance α-selectivity:
-
Use Non-Participating Solvents: Solvents like dichloromethane (B109758) (DCM) and toluene (B28343) are non-participating and favor the formation of an oxocarbenium ion intermediate, which is typically attacked from the α-face.
-
Employ Halide Donors: Glycosyl bromides or chlorides can be used under conditions that favor an SN1-like mechanism, leading to the α-product.
-
Thermodynamic Control: Allowing the reaction to proceed for longer times or at slightly elevated temperatures can favor the formation of the more stable α-anomer, especially when using donors like glycosyl trichloroacetimidates. Anomerization of a kinetic β-product to the thermodynamic α-product can occur in the presence of the acid promoter.
Question: I am struggling to synthesize the β-mannoside. What strategies can I use?
Answer: Synthesizing the 1,2-cis linkage of a β-mannoside is one of the most significant challenges in carbohydrate chemistry because it is both kinetically and thermodynamically disfavored. With a non-participating benzyl (B1604629) group at the C2 position, direct glycosylation with this compound will strongly favor the α-anomer. To achieve β-selectivity, modification of the donor or specialized reaction conditions are required:
-
C2 Neighboring Group Participation: This is not possible with the C2-O-benzyl group. A participating group (e.g., an acetyl or benzoyl group) would be required at C2 to form a 1,2-trans-glycoside, which for mannose is the α-anomer.
-
Donor Modification with a 4,6-O-Benzylidene Acetal: The most common and effective strategy is to modify the donor. A 4,6-O-benzylidene protecting group dramatically alters the conformational equilibrium of the oxocarbenium ion intermediate, favoring a conformation that is preferentially attacked from the β-face. This is a widely adopted method for achieving high β-selectivity.
-
Intramolecular Aglycone Delivery (IAD): This involves tethering the glycosyl acceptor to the donor, forcing the glycosylation to occur intramolecularly from the β-face. This strategy requires significant synthetic effort to prepare the tethered precursor.
-
Hydrogen-Bond-Mediated Aglycone Delivery (HAD): By installing a directing group (e.g., a picoloyl group) at a remote position on the mannosyl donor, it is possible to pre-organize the glycosyl acceptor via hydrogen bonding, guiding its attack to the β-face.
Question: My reaction is producing a mixture of anomers that are difficult to separate. How can I improve the selectivity?
Answer: An inseparable mixture is often the result of a non-optimized reaction.
-
Re-evaluate Your Strategy: If you desire the β-anomer, direct glycosylation with the per-benzylated donor is unlikely to succeed. You should adopt a strategy known for β-selectivity, such as using a 4,6-O-benzylidene protected donor.
-
Optimize Reaction Conditions: Anomeric ratios can be sensitive to the promoter, solvent, and temperature. For instance, the use of diethyl ether or acetonitrile (B52724) as a solvent can sometimes influence selectivity. A systematic optimization of these parameters may improve the ratio.
-
Change the Leaving Group: The choice of leaving group on the anomeric carbon (e.g., trichloroacetimidate, thioglycoside, sulfoxide) has a profound impact on reactivity and selectivity. Experimenting with different leaving groups is a common optimization strategy.
Frequently Asked Questions (FAQs)
Q1: What is the main factor controlling anomeric selectivity in the glycosylation of mannose derivatives?
A1: The primary factor is the nature of the substituent at the C2 position. A non-participating group, like the benzyl ether in this compound, does not assist in shielding one face of the anomeric center. Consequently, the thermodynamically stable α-glycoside is preferentially formed, driven by the anomeric effect. To achieve β-selectivity, strategies that override this inherent preference, such as using conformationally locked donors (e.g., with a 4,6-O-benzylidene group), are necessary.[1][2]
Q2: What is the "anomeric effect"?
A2: The anomeric effect is a stereoelectronic phenomenon in carbohydrate chemistry that describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to prefer an axial orientation over an equatorial one. This is counterintuitive from a steric perspective but is stabilized by the overlap of the lone pair of electrons on the ring oxygen with the σ* anti-bonding orbital of the C1-substituent bond. For mannose, the α-anomer places the C1 substituent in an axial position, which is stabilized by the anomeric effect.
Q3: Can the glycosyl acceptor influence the anomeric selectivity?
A3: Yes, the reactivity of the glycosyl acceptor plays a role. Highly reactive acceptors tend to react quickly with the first-formed reactive intermediate, often leading to kinetically controlled products. Less reactive (more sterically hindered) acceptors react more slowly, which can allow for equilibration of intermediates or favor reaction pathways leading to the thermodynamically more stable product.
Q4: Are there any universal conditions for achieving high selectivity with this donor?
A4: Unfortunately, there are no "one-size-fits-all" conditions in glycosylation chemistry. The optimal conditions are highly dependent on the specific glycosyl acceptor being used. However, a general rule for this compound is that most standard Lewis acid-promoted glycosylations will yield the α-anomer as the major product. Achieving the β-anomer requires a deliberate and fundamentally different synthetic strategy, usually involving modification of the donor.
Data Presentation: Factors Influencing Anomeric Selectivity
The following tables summarize the general effects of various experimental parameters on the anomeric outcome of mannosylation reactions.
Table 1: Effect of C4 and C6 Protecting Groups on Mannosylation
| C4/C6 Protecting Groups | Expected Major Anomer | Rationale |
| 4,6-di-O-benzyl | α | Standard outcome; anomeric effect dominates. |
| 4,6-O-benzylidene | β | Forces the oxocarbenium ion into a conformation that favors β-attack.[1][2] |
| 4,6-O-silylene | β | Similar to benzylidene, provides conformational restriction. |
Table 2: Influence of Solvents and Promoters on Selectivity
| Parameter | Condition | Typical Outcome with Mannosyl Donors | Notes |
| Solvent | Dichloromethane (DCM), Toluene | α-selective | Non-participating solvents that favor SN1-like pathways. |
| Diethyl Ether (Et2O) | Can favor α-anomer | Can participate in some cases but generally leads to α-products. | |
| Acetonitrile (CH3CN) | Can favor β-anomer (Nitrile Effect) | Can form a transient α-nitrilium ion, which is then displaced by the acceptor in an SN2 reaction to give the β-product. This is highly substrate-dependent. | |
| Promoter | TMSOTf, BF3·OEt2 | Generally α-selective | Strong Lewis acids that promote the formation of oxocarbenium ions. |
| NIS / TfOH | α-selective (for standard donors) | Common activating system for thioglycosides. | |
| Pre-activation with Tf2O | Can be tuned for β-selectivity (with 4,6-O-benzylidene donors) | Forms a reactive glycosyl triflate intermediate.[3] |
Experimental Protocols
Protocol 1: General Procedure for α-Selective Mannosylation This protocol is adapted for a standard glycosylation using a thiophenyl mannosyl donor, which can be prepared from this compound.
-
Preparation: Add the glycosyl acceptor (1.0 equiv) and the 2,3,4,6-tetra-O-benzyl-1-thio-D-mannopyranosyl donor (1.2 equiv) to a round-bottom flask containing activated 4 Å molecular sieves.
-
Anhydrous Conditions: Dry the mixture under high vacuum and then place under an inert atmosphere (Argon).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.05 M with respect to the acceptor.
-
Cooling: Cool the reaction mixture to -40 °C in an appropriate cooling bath.
-
Activator Addition: Add N-iodosuccinimide (NIS) (1.5 equiv) to the mixture. Stir for 5 minutes.
-
Initiation: Add a solution of trifluoromethanesulfonic acid (TfOH) (0.1-0.2 equiv) in DCM dropwise.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275) (Na2S2O3), followed by a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and filter through celite to remove molecular sieves. Wash the filtrate sequentially with saturated Na2S2O3, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography to isolate the α-mannoside.
Protocol 2: Strategy for β-Selective Mannosylation using a 4,6-O-Benzylidene Donor This protocol outlines the highly effective Crich-Glaudemans method, which requires a modified 2,3-di-O-benzyl-4,6-O-benzylidene mannosyl donor.
-
Preparation: Add the 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-D-mannopyranosyl donor (1.0 equiv) and 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP) (1.5 equiv) to a flask with activated 4 Å molecular sieves under an Argon atmosphere.
-
Solvent and Cooling: Add anhydrous DCM and cool the mixture to -78 °C.
-
Triflate Formation: Add trifluoromethanesulfonic anhydride (B1165640) (Tf2O) (1.1 equiv) dropwise. Stir the mixture for 1 hour at -78 °C to pre-activate the donor and form the glycosyl triflate.
-
Acceptor Addition: Add a solution of the glycosyl acceptor (1.5 equiv) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction: Allow the reaction to proceed at -78 °C, monitoring by TLC. The reaction may take several hours.
-
Quenching: Quench the reaction at -78 °C by adding a few drops of pyridine (B92270) or triethylamine, followed by methanol.
-
Workup: Allow the mixture to warm to room temperature, dilute with DCM, and filter. Wash the organic phase with saturated NaHCO3 and brine.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify by silica gel column chromatography to yield the β-mannoside.
Visualizations
Caption: General workflow for a chemical glycosylation experiment.
Caption: Mechanistic pathways influencing anomeric selectivity.
Caption: Decision tree for troubleshooting anomeric selectivity.
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Stereoselective C-Glycoside Formation with 2-O-Benzyl-4,6-O-benzylidene Protected 3-Deoxy Gluco-and Mannopyranoside Donors: Comparison with O-Glycoside Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Removal of benzyl protecting groups in the presence of other sensitive functionalities
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the removal of benzyl (B1604629) protecting groups in the presence of other sensitive functionalities.
Troubleshooting Guide
Issue 1: Slow or Incomplete Debenzylation via Catalytic Hydrogenation
Question: My catalytic hydrogenation for benzyl group removal is very slow or stalls before completion. What are the possible causes and solutions?
Answer:
Slow or incomplete hydrogenolysis is a common problem. Here are the primary causes and potential solutions:
-
Catalyst Inactivation (Poisoning): Palladium catalysts are highly susceptible to poisoning, particularly by sulfur- and nitrogen-containing functional groups in your substrate. Even trace amounts can deactivate the catalyst.[1]
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-50 mol%). For substrates with basic nitrogen atoms, adding a stoichiometric amount of a mild acid like acetic acid can sometimes prevent catalyst inhibition.[1] If poisoning is severe, consider a more robust catalyst or a different deprotection method.[1]
-
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can differ between batches and suppliers.
-
Solution: Use a new bottle of catalyst or a high-quality catalyst from a reputable supplier. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be effective when Pd/C fails.[1]
-
-
Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.[1]
-
Solution: Ensure vigorous stirring to keep the catalyst suspended. Increasing the hydrogen pressure can also improve the reaction rate.[1]
-
-
Steric Hindrance: A sterically hindered benzyl group may have poor access to the catalyst surface.
-
Solution: Increase the reaction temperature and pressure. If the reaction still doesn't proceed, an alternative deprotection method, such as acid-catalyzed cleavage, may be necessary.[1]
-
Issue 2: Lack of Selectivity During Reductive Debenzylation
Question: I am observing the reduction of other functional groups (e.g., alkenes, alkynes, nitro groups, aromatic halogens) during benzyl ether cleavage. How can I improve selectivity?
Answer:
Achieving selectivity is critical when other reducible functionalities are present. Here are some strategies to improve selectivity:
-
Catalytic Transfer Hydrogenation (CTH): This is often a milder alternative to using hydrogen gas.[1][2] Hydrogen donors like 1,4-cyclohexadiene, formic acid, or ammonium (B1175870) formate (B1220265) can sometimes prevent the reduction of other sensitive groups.[1][3][4]
-
Catalyst Choice: The choice of catalyst can significantly influence selectivity. For instance, to selectively debenzylate in the presence of an aromatic chloride, careful selection of the palladium catalyst and control of reaction conditions are crucial.[5] For selective N-debenzylation in the presence of O-benzyl ethers, Pearlman's catalyst (Pd(OH)₂/C) is often effective.[6]
-
Reaction Conditions Control: With proper catalyst selection and controlled reaction conditions, it is possible to achieve high selectivity for debenzylation over dehalogenation, keeping undesired by-products to a minimum.[5]
Issue 3: Substrate is Incompatible with Reductive Conditions
Question: My molecule contains functional groups that are sensitive to reduction (e.g., azides, alkynes). What are my options for benzyl group removal?
Answer:
When reductive methods are not viable, several alternative strategies can be employed:
-
Oxidative Debenzylation:
-
With NaBrO₃/Na₂S₂O₄: This biphasic system is efficient for the selective cleavage of benzyl ethers in the presence of anomeric azides and other functionalities.[7][8][9]
-
With DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone): Visible-light-mediated debenzylation using DDQ can cleave benzyl ethers in the presence of azides, alkenes, and alkynes.[10][11] This method can be accelerated in a continuous flow setup.[10][11]
-
-
Lewis Acid-Mediated Debenzylation:
-
With BCl₃ and a Cation Scavenger: A combination of boron trichloride (B1173362) (BCl₃) and a non-Lewis-basic cation scavenger like pentamethylbenzene (B147382) allows for the chemoselective debenzylation of aryl benzyl ethers at low temperatures. This method is compatible with various sensitive groups, including silyl (B83357) ethers, esters, and Boc groups.[12][13][14]
-
Frequently Asked Questions (FAQs)
Q1: How can I selectively remove an N-benzyl group in the presence of an O-benzyl group?
A1: Selective N-debenzylation can be achieved under specific conditions. Hydrogenation using Pearlman's catalyst (20% Pd(OH)₂/C) can selectively remove benzyl groups from amines without cleaving benzyl ethers.[6] Another method involves using diisopropyl azodicarboxylate (DIAD), which has been shown to selectively cleave N-benzyl groups in the presence of O-benzyl groups.[15]
Q2: Are there methods to remove a benzyl group without affecting a Boc protecting group?
A2: Yes, several methods are compatible with Boc groups. Debenzylation of aryl benzyl ethers using BCl₃ with pentamethylbenzene as a cation scavenger has been shown to leave Boc groups intact.[12][13]
Q3: My compound contains an azide. Which debenzylation methods are safe to use?
A3: Azides are sensitive to standard catalytic hydrogenation conditions. Safer alternatives include:
-
Oxidative debenzylation using NaBrO₃ and Na₂S₂O₄ under biphasic conditions.[7][8][9]
-
Visible-light-mediated oxidative debenzylation with DDQ, which is compatible with azides.[10][11]
Q4: Can I remove a benzyl group in the presence of a silyl ether (e.g., TBS)?
A4: Yes, the BCl₃/pentamethylbenzene system is effective for debenzylating aryl benzyl ethers while tolerating silyl ethers like TBS.[12][13]
Q5: What conditions are suitable for debenzylation when esters or lactones are present?
A5: Mild Lewis acid conditions, such as using a BCl₃·SMe₂ complex, can efficiently cleave benzyl ethers without affecting esters and lactones.[16]
Q6: I have a tosyl group in my molecule. Will it be affected by common debenzylation methods?
A6: Tosyl groups are generally stable to many debenzylation conditions. For example, selective debenzylation of N-benzyl groups with diisopropyl azodicarboxylate can be achieved in the presence of N-tosyl groups.[15] Also, debenzylation of aromatic benzyl ethers using silica-supported sodium hydrogen sulfate (B86663) does not affect tosyl groups.[17]
Method Selection Guide
The choice of a debenzylation method is highly dependent on the other functional groups present in the molecule. The following diagram provides a decision-making workflow to help select an appropriate method.
Caption: Decision tree for selecting a benzyl deprotection method.
Quantitative Data Summary
The following tables summarize reaction conditions for various selective debenzylation methods.
Table 1: Reductive Debenzylation Methods
| Method | Catalyst/Reagent | Hydrogen Donor | Substrate Compatibility | Typical Yield | Reference |
| Catalytic Hydrogenation | Pd/C | H₂ gas | Sensitive to other reducible groups | High | [18][19] |
| Catalytic Transfer Hydrogenation | Pd/C | Ammonium formate | Milder than H₂ gas, can be more selective | High | [4][18] |
| Catalytic Transfer Hydrogenation | Pd/C | Formic acid | Effective for carbohydrates and peptides | High | [3][4] |
| Selective N-Debenzylation | Pd(OH)₂/C (Pearlman's) | H₂ gas | Selective for N-Bn over O-Bn | High | [6] |
Table 2: Oxidative and Lewis Acid-Based Debenzylation Methods
| Method | Reagent(s) | Conditions | Substrate Compatibility | Typical Yield | Reference |
| Oxidative (Biphasic) | NaBrO₃, Na₂S₂O₄ | Ethyl acetate/water, room temp. | Tolerates azides, esters, amides | High | [7][8][9] |
| Photo-oxidative | DDQ, visible light | CH₂Cl₂/H₂O | Tolerates azides, alkenes, alkynes, Fmoc, Lev, allyl/propargyl carbonates, benzylidene | High | [10][11][20] |
| Lewis Acid Mediated | BCl₃, pentamethylbenzene | CH₂Cl₂, -78 °C | Tolerates silyl ethers (TBS), esters, Boc, Cbz, Alloc, nitro, iodo, allyl groups | High | [12][13][14] |
| Lewis Acid Mediated | BCl₃·SMe₂ | CH₂Cl₂ or ether | Tolerates silyl ethers, esters, lactones, alkenes, alkynes | High | [16] |
| Selective N-Debenzylation | Diisopropyl azodicarboxylate (DIAD) | THF | Selective for N-Bn over O-Bn, azido, and N-tosyl groups | 51-97% | [15] |
Detailed Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This protocol is adapted for the deprotection of benzyl esters.[18]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the benzyl-protected substrate (1.0 eq) in anhydrous methanol (B129727) (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate).
-
Hydrogen Donor Addition: To the stirred suspension, add ammonium formate (5.0 eq) in one portion.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Wash the filter cake with a small amount of methanol. Combine the filtrates and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or chromatography.
Protocol 2: Debenzylation of Aryl Benzyl Ethers using BCl₃ and Pentamethylbenzene
This method is suitable for substrates with acid-sensitive and reducible functional groups.[12][13]
-
Preparation: To a solution of the aryl benzyl ether (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C, add a solution of BCl₃ (2.0 eq) in CH₂Cl₂ dropwise.
-
Reaction: Stir the mixture at -78 °C and monitor the reaction by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Workup: Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Visible-Light-Mediated Oxidative Debenzylation with DDQ
This protocol is advantageous for substrates containing functionalities sensitive to reduction.[10][11]
-
Preparation: Dissolve the benzyl-protected substrate (1.0 eq) in a mixture of CH₂Cl₂ and water.
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (stoichiometric or catalytic amount, e.g., 25 mol%).
-
Reaction: Irradiate the mixture with a suitable light source (e.g., green or blue light LEDs) and stir at room temperature. Monitor the reaction by TLC.
-
Workup: Upon completion, quench the reaction and perform an aqueous workup.
-
Isolation: Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. Purify the crude product by chromatography.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a catalytic hydrogenation experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. nacatsoc.org [nacatsoc.org]
- 6. The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers | Semantic Scholar [semanticscholar.org]
- 7. Selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
- 16. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 17. Selective debenzylation of aromatic benzyl ethers by silica-supported sodium hydrogen sulfate - ORA - Oxford University Research Archive [ora4-prd.bodleian.ox.ac.uk]
- 18. benchchem.com [benchchem.com]
- 19. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 20. researchgate.net [researchgate.net]
Characterization of impurities in 2,3,4,6-Tetra-O-benzyl-D-mannopyranose synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities include:
-
Partially benzylated mannose derivatives: This is due to incomplete benzylation of the starting mannose material. Examples include tri-O-benzylated and di-O-benzylated mannose.
-
Unreacted starting material: Residual starting material such as methyl α-D-mannopyranose may be present.[1]
-
Benzyl (B1604629) alcohol and dibenzyl ether: These are byproducts from the benzylation reagent (e.g., benzyl bromide) and reaction conditions.
-
Anomers: The final product can exist as a mixture of α and β anomers. Depending on the reaction conditions, one anomer may be favored.[2]
-
Epimers: Epimerization at the C-2 position can lead to the formation of the corresponding 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.[3]
Q2: How can I monitor the progress of the benzylation reaction?
A2: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable solvent system, such as ethyl acetate/hexane (B92381), can be used to separate the non-polar product from the more polar starting material and partially benzylated intermediates. The disappearance of the starting material spot on the TLC plate is a good indicator of reaction completion.[4]
Q3: What analytical techniques are recommended for characterizing the final product and its impurities?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and quantifying impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying impurities by analyzing characteristic chemical shifts and coupling constants.[7][8]
-
Mass Spectrometry (MS): MS helps in confirming the molecular weight of the product and impurities.[9][10]
Q4: What are the key considerations for the Williamson ether synthesis when applied to carbohydrates?
A4: The Williamson ether synthesis is a common method for this preparation. Key considerations include:
-
Choice of Base: A strong base, such as sodium hydride (NaH), is typically used to deprotonate the hydroxyl groups of the mannose derivative.[11][12]
-
Solvent: Anhydrous aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are generally used.[13]
-
Reaction Temperature: The reaction is often carried out at room temperature or with gentle heating.[13]
-
Steric Hindrance: Steric hindrance can affect the reaction rate and may lead to side reactions like E2 elimination, although this is less of a concern with primary halides like benzyl bromide.[13][14]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of the Desired Product | 1. Incomplete reaction. 2. Suboptimal reaction conditions (temperature, reaction time). 3. Impure starting materials or reagents. 4. Inefficient purification. | 1. Monitor the reaction by TLC until the starting material is consumed. 2. Optimize the reaction temperature and time. 3. Ensure all starting materials, reagents, and solvents are of high purity and anhydrous. 4. Optimize the purification method (e.g., column chromatography solvent gradient, crystallization solvent). |
| Presence of Partially Benzylated Impurities | 1. Insufficient amount of benzylating agent or base. 2. Short reaction time. | 1. Use a slight excess of the benzylating agent and base. 2. Increase the reaction time and monitor by TLC. |
| Formation of Benzyl Alcohol and Dibenzyl Ether | 1. Reaction of the benzylating agent with residual water or the alkoxide. | 1. Ensure strictly anhydrous reaction conditions. 2. Control the addition rate of the benzylating agent. |
| Presence of Epimer at C-2 (Glucose analogue) | 1. Base-catalyzed epimerization. | 1. Use a non-coordinating base if possible. 2. Carefully control the reaction temperature and time. |
| Difficult Purification | 1. Similar polarity of the product and impurities. | 1. Optimize the mobile phase for column chromatography to improve separation. 2. Consider using a different stationary phase for chromatography. 3. Attempt crystallization using different solvent systems.[15] |
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranose in CDCl₃
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~4.9 | d | ~1.7 |
| H-2 | ~3.9 | dd | ~1.7, 3.1 |
| H-3 | ~3.8 | dd | ~3.1, 9.2 |
| H-4 | ~4.0 | t | ~9.2 |
| H-5 | ~3.7 | m | - |
| H-6a, H-6b | ~3.7 | m | - |
| CH₂ (benzyl) | 4.5 - 5.0 | m | - |
| Aromatic (benzyl) | 7.2 - 7.4 | m | - |
Note: These are approximate values and can vary slightly based on the specific experimental conditions and solvent.
Table 2: HPLC Purity Analysis of a Typical Synthesis Batch
| Component | Retention Time (min) | Area (%) |
| Dibenzyl ether | 3.5 | 1.2 |
| Benzyl alcohol | 4.8 | 0.8 |
| This compound | 12.1 | 96.5 |
| Partially Benzylated Impurity 1 | 9.5 | 0.9 |
| Partially Benzylated Impurity 2 | 10.2 | 0.6 |
Note: This is example data. Actual retention times and percentages will depend on the specific HPLC method used.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Preparation: To a stirred suspension of sodium hydride (4.4 eq) in anhydrous DMF (10 mL/g of starting material) under a nitrogen atmosphere at 0 °C, add a solution of methyl α-D-mannopyranoside (1.0 eq) in anhydrous DMF.
-
Reaction: Stir the mixture at room temperature for 1 hour. Cool the reaction mixture to 0 °C and add benzyl bromide (4.2 eq) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 ethyl acetate/hexane).
-
Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extraction: Extract the mixture with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography using a suitable eluent gradient (e.g., hexane to ethyl acetate/hexane).
Protocol 2: HPLC Analysis
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection: Use a UV detector at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like acetonitrile.
Visualizations
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Preparation of 2,3,4,6-Tetra-O-benzyl-D-mannose | Semantic Scholar [semanticscholar.org]
- 2. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study | MDPI [mdpi.com]
- 3. The Wittig-Horner reaction on this compound and 2,3,4,6-tetra -O-benzyl-D-glucopyranose - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. CN107880080A - A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses - Google Patents [patents.google.com]
- 5. 7. ANALYSIS OF CARBOHYDRATES [people.umass.edu]
- 6. aquaculture.ugent.be [aquaculture.ugent.be]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New analytical methods for the chemical characterization of carbohydrates in food - American Chemical Society [acs.digitellinc.com]
- 11. grokipedia.com [grokipedia.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my reaction consistently low?
Answer: Low yields can stem from several factors, from reagent quality to reaction conditions. Below is a summary of potential causes and recommended actions.
Table 1: Troubleshooting Low Yields
| Potential Cause | Recommended Actions |
| Incomplete Deprotonation | Ensure the base (e.g., NaH) is fresh and used in sufficient excess (typically 4-5 equivalents). The reaction should be stirred until hydrogen evolution ceases before adding benzyl (B1604629) bromide. |
| Moisture in Reaction | Use anhydrous solvents (e.g., DMF, THF) and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Suboptimal Temperature | The initial deprotonation is often performed at 0°C, followed by the addition of benzyl bromide and warming to room temperature. For sluggish reactions, gentle heating (e.g., to 50°C) may be beneficial, but monitor for side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions can take anywhere from 12 to 24 hours to go to completion. |
| Degraded Benzyl Bromide | Use freshly distilled or recently purchased benzyl bromide. Exposure to light and air can lead to decomposition. |
Question 2: My TLC analysis shows multiple spots, indicating an impure product. What are the likely side products?
Answer: The presence of multiple spots on your TLC plate suggests incomplete reaction or the formation of side products. Common impurities include partially benzylated mannose derivatives and anomeric mixtures.
Table 2: Identification and Mitigation of Common Side Products
| Side Product | TLC Appearance (typical) | Cause | Mitigation Strategy |
| Mono-, Di-, and Tri-benzylated Mannose | More polar spots (lower Rf) than the desired product. | Insufficient benzyl bromide or base; shorter reaction time. | Increase the equivalents of benzyl bromide and base. Ensure the reaction has gone to completion by TLC monitoring. |
| Anomeric Mixture (α and β) | Two closely migrating spots, often difficult to separate. | The free hemiacetal can exist in both anomeric forms. | While difficult to avoid completely, purification by flash column chromatography can often separate the anomers. Using a starting material with a fixed anomeric configuration (e.g., methyl α-D-mannopyranoside) can help. |
| Elimination Products | Can appear as less polar spots. | Strong basic conditions and elevated temperatures can sometimes lead to elimination reactions. | Maintain moderate reaction temperatures and avoid excessively strong bases if possible. |
DOT Script for Reaction Troubleshooting Logic
Caption: A flowchart for diagnosing the cause of low reaction yield.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting material for this synthesis?
A common and effective starting material is methyl α-D-mannopyranoside.[1] The methyl glycoside protects the anomeric position, preventing the formation of an anomeric mixture in the final product. The methyl group can then be removed under acidic conditions to yield the desired hemiacetal.
Q2: What is a standard procedure for scaling up the synthesis?
A general procedure for the benzylation of methyl α-D-mannopyranoside is as follows:
-
Dissolve methyl α-D-mannopyranoside in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath under an inert atmosphere.
-
Add sodium hydride (NaH) portion-wise and stir for 1 hour at 0°C, or until hydrogen evolution ceases.
-
Add benzyl bromide (BnBr) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate).
-
Upon completion, quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with an organic solvent like ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q3: What are the key challenges in purifying this compound?
The primary challenge is the removal of partially benzylated byproducts and the potential separation of anomers if the free sugar was used as a starting material. Flash column chromatography is the most common purification method. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, is often effective.
Q4: Can other benzylating agents be used?
Yes, while benzyl bromide with a strong base is common, other methods exist. For instance, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions, which may be preferable for base-sensitive substrates.
Q5: Are there any specific safety precautions to consider?
-
Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle it in a fume hood and under an inert atmosphere.
-
Benzyl bromide (BnBr) is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a well-ventilated fume hood.
-
Anhydrous solvents like DMF and THF can be flammable and have specific health and safety considerations. Always consult the Safety Data Sheet (SDS) before use.
Experimental Workflow Visualization
DOT Script for the General Synthesis Workflow
Caption: A step-by-step workflow for the synthesis of the target molecule.
References
Alternative methods for the preparation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative methods for the preparation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of different synthetic strategies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Benzylation (Multiple Spots on TLC) | 1. Insufficient equivalents of benzyl (B1604629) bromide or base. 2. Inactive or low-quality sodium hydride (NaH). 3. Presence of moisture in the reaction. 4. Short reaction time or low temperature. | 1. Increase the equivalents of benzyl bromide and base (e.g., NaH) to 1.2-1.5 equivalents per hydroxyl group. 2. Use fresh, high-quality NaH (stored under inert atmosphere). Test the activity of NaH before use. 3. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 4. Increase the reaction time and/or temperature. Monitor the reaction progress by TLC until the starting material and partially benzylated intermediates are consumed. |
| Low Yield | 1. Degradation of the starting material or product under harsh basic conditions. 2. Formation of byproducts (e.g., elimination products). 3. Loss of product during work-up and purification. | 1. Consider using a milder base or alternative benzylation method such as phase-transfer catalysis. 2. Use a non-nucleophilic base and control the reaction temperature. 3. Optimize the extraction and chromatography conditions to minimize product loss. |
| Formation of an Anomeric Mixture (α/β isomers) | The starting material is an anomeric mixture, or anomerization occurs during the reaction. | Start with an anomerically pure starting material (e.g., methyl α-D-mannopyranoside). Anomerization can be minimized by controlling the reaction conditions, particularly the base and temperature. |
| Difficulty in Product Purification | 1. Co-elution of the product with benzyl alcohol or other benzyl byproducts. 2. The product is a thick oil or syrup, making handling and purification challenging. | 1. Use a multi-step purification process, including an initial wash to remove excess benzyl alcohol, followed by careful column chromatography with an optimized solvent system (e.g., hexane (B92381)/ethyl acetate (B1210297) gradient). 2. The product is often obtained as a colorless oil.[1] If a solid is desired for easier handling, crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be attempted, although it may be difficult. |
| Reaction Turns Dark Brown/Black | Decomposition of reagents or starting material. | Ensure the reaction is performed under an inert atmosphere and that the temperature is carefully controlled, especially during the addition of NaH. Use purified reagents and solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common alternative methods for the preparation of this compound?
A1: The most common alternative methods include:
-
Classical Williamson Ether Synthesis: This involves the use of a strong base like sodium hydride (NaH) and benzyl bromide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
-
Phase-Transfer Catalysis (PTC): This method employs a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide) to facilitate the reaction between the mannose derivative in an aqueous or solid phase and benzyl chloride/bromide in an organic phase, often with a base like NaOH or KOH. This is considered a greener alternative.
-
Stannylene Acetal-Mediated Benzylation: This technique allows for regioselective benzylation by forming a dibutylstannylene acetal, which activates specific hydroxyl groups. While often used for partial benzylation, it can be adapted for exhaustive benzylation.
-
One-Pot Procedures: These methods aim to reduce the number of synthetic steps and purifications, often starting from a protected mannose derivative like a methyl glycoside and proceeding through sequential protection steps in a single reaction vessel.[2][3]
Q2: Which starting material is best for the synthesis?
A2: A common and effective starting material is methyl α-D-mannopyranoside.[4] The anomeric methyl group protects the reactive anomeric position during the benzylation of the other hydroxyl groups. This anomeric protection can then be removed in a subsequent step to yield the desired this compound.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress is best monitored by Thin Layer Chromatography (TLC). A suitable solvent system for TLC is typically a mixture of hexane and ethyl acetate (e.g., 3:1 or 4:1 v/v). The starting material (more polar) will have a lower Rf value than the partially and fully benzylated products (less polar). The reaction is considered complete when the spot corresponding to the starting material has disappeared.
Q4: What are the typical yields for these alternative methods?
A4: Yields can vary significantly depending on the chosen method, the scale of the reaction, and the purity of the reagents. For the classical Williamson ether synthesis starting from a methyl glycoside, the benzylation step can achieve yields of over 90%.[5] The subsequent hydrolysis of the methyl glycoside to the free hemiacetal typically proceeds in good yield as well. Phase-transfer catalysis methods can also provide high yields.
Q5: What are the safety precautions I should take when performing these reactions?
A5:
-
Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., in a glovebox or under argon/nitrogen) and away from any sources of moisture.
-
Benzyl Bromide/Chloride: These are lachrymators and are harmful if inhaled or in contact with skin. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Solvents: Anhydrous solvents like DMF and THF are flammable and should be handled with care.
Quantitative Data Summary
The following table summarizes typical quantitative data for different benzylation methods based on literature for mannose and analogous glucose derivatives.
| Method | Starting Material | Reagents | Reaction Time | Yield | Reference (adapted from) |
| Williamson Ether Synthesis | Methyl α-D-glucopyranoside | NaH, Benzyl Bromide, DMF | 1.5 - 4 h | ~97% (for benzylation step) | Chinese Patent CN107880080A |
| Hydrolysis of Methyl Glycoside | Tetrabenzyl glucoside methylside | HCl/Methanol (B129727) | 5 h | ~79% | Chinese Patent CN107880080A |
| Phase-Transfer Catalysis | D-Mannose (B1359870) derivative | Benzyl Bromide, NaOH, 15-crown-5, THF | 20 h | High (specific yield for mannose not detailed) | Adapted from glucosamine (B1671600) benzylation[6] |
| Stannylene Acetal Method | Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Bu₂SnO, Benzyl Bromide, CsF, DMF | - | Good regioselectivity for partial benzylation | - |
Experimental Protocols
Method 1: Classical Williamson Ether Synthesis (adapted from Glucopyranose Synthesis)
This two-step protocol starts with the benzylation of methyl α-D-mannopyranoside followed by the hydrolysis of the anomeric methyl group.
Step 1: Preparation of Methyl 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranoside
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve methyl α-D-mannopyranoside (1 equivalent) in anhydrous DMF.
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 5 equivalents, 1.25 eq. per hydroxyl) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Benzylation: After the addition of NaH is complete, stir the mixture at 0 °C for 1 hour. Then, add benzyl bromide (5 equivalents) dropwise, maintaining the temperature below 15 °C.
-
Reaction: After the addition of benzyl bromide, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to yield methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside as a colorless oil.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside from Step 1 in a mixture of acetic acid and aqueous hydrochloric acid (e.g., 10:1 v/v).
-
Hydrolysis: Heat the reaction mixture at 80-90 °C and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (B109758) or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain this compound.
Visualizations
Caption: Workflow for the classical Williamson ether synthesis of the target compound.
Caption: Overview of alternative synthetic pathways.
References
- 1. goldbio.com [goldbio.com]
- 2. Regioselective and stereoselective benzylidene installation and one-pot protection of d-mannose - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of 2,3,4,6-Tetra-O-benzyl-D-mannose | Semantic Scholar [semanticscholar.org]
- 5. DE19534366C2 - Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose and 2,3,4,6-tetra-O-allyl-D-glucopyranose - Google Patents [patents.google.com]
- 6. Regioselective Benzylation of 2-Deoxy-2-Aminosugars Using Crown Ethers: Application to a Shortened Synthesis of Hyaluronic Acid Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Protected Mannoses for Glycosylation Reactions: Spotlight on 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups on carbohydrate donors is paramount in the stereoselective synthesis of complex oligosaccharides and glycoconjugates. Among these, D-mannose is a common constituent of biologically significant glycans, and the choice of its protective apparel profoundly influences the outcome of glycosylation reactions. This guide provides an objective comparison of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose with other commonly employed protected mannose donors, supported by experimental data and detailed protocols.
Introduction to Protected Mannoses in Glycosylation
The hydroxyl groups of monosaccharides exhibit varying reactivity, necessitating the use of protecting groups to achieve regioselective and stereoselective glycosidic bond formation. In the case of mannose, the stereochemical outcome of glycosylation is particularly sensitive to the nature of these protecting groups. The formation of the thermodynamically favored α-mannosidic linkage is often facile, while the synthesis of the β-mannosidic linkage presents a significant challenge. The choice of protecting groups influences not only the stereoselectivity but also the reactivity of the mannosyl donor. Ether-type protecting groups, such as benzyl (B1604629) ethers, are known to create "armed" donors that exhibit heightened reactivity.[1] In contrast, ester-type protecting groups like acetates result in "disarmed" donors with reduced reactivity.[1]
This compound: A Workhorse in Glycochemistry
This compound is a widely utilized mannosyl donor in oligosaccharide synthesis. The benzyl groups are relatively stable under a variety of reaction conditions, yet can be removed under mild hydrogenolysis conditions.[2] This stability allows for a broad range of subsequent chemical transformations on the synthesized oligosaccharide.
The perbenzylated mannose donor is considered "armed" due to the electron-donating nature of the benzyl ethers, which enhances the reactivity of the anomeric center.[1] However, when used without a directing group, glycosylation reactions with this compound donors often result in a mixture of α and β anomers, with a preference for the α-anomer.
Comparison of Protecting Group Strategies for D-Mannose
The performance of this compound is best understood in comparison to other protecting group strategies. The following sections and tables summarize the impact of different protecting groups on the yield and stereoselectivity of mannosylation reactions.
Benzyl vs. Acetyl Protecting Groups
Benzyl ethers and acetyl esters represent the classic "armed" and "disarmed" protecting groups, respectively. This difference in reactivity can be exploited in sequential glycosylation strategies.
Table 1: Comparison of Benzyl vs. Acetyl Protected Mannosyl Donors
| Donor Protecting Groups | Leaving Group | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl | Trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf, CH₂Cl₂, -20 °C | 85 | 1:1 | [3] |
| 2,3,4,6-Tetra-O-acetyl | Trichloroacetimidate | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | TMSOTf, CH₂Cl₂, 0 °C | 70 | 1:0 (α) | [4] |
As illustrated in Table 1, the armed benzylated donor exhibits higher reactivity, often leading to faster reactions. However, stereoselectivity can be poor without a directing group. The disarmed acetylated donor shows lower reactivity but can favor the formation of the α-anomer due to the neighboring group participation of the C2-acetyl group.
The Influence of 4,6-O-Benzylidene Acetal (B89532)
A significant breakthrough in achieving high β-selectivity in mannosylation was the introduction of a 4,6-O-benzylidene acetal protecting group.[1][5] This cyclic protecting group restricts the conformation of the pyranose ring, which is believed to favor an SN2-type displacement at the anomeric center, leading to the formation of the β-glycoside.[1]
Table 2: Effect of 4,6-O-Benzylidene Acetal on Mannosylation Stereoselectivity
| Donor Protecting Groups | Leaving Group | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| 2,3-Di-O-benzyl-4,6-O-benzylidene | Thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | BSP, TTBP, Tf₂O, CH₂Cl₂, -60 °C | 88 | 1:9 | [6] |
| 2,3,4,6-Tetra-O-benzyl | Thioglycoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH, CH₂Cl₂ | 82 | 3:1 | [3] |
The data in Table 2 clearly demonstrates the dramatic effect of the 4,6-O-benzylidene group in directing the reaction towards the β-anomer.
The Role of Silyl (B83357) Protecting Groups
Silyl ethers are another important class of protecting groups in carbohydrate chemistry. Their steric bulk and electronic properties can significantly influence the outcome of glycosylation reactions. Bulky silyl groups at the C-6 position can enhance reactivity, creating "superarmed" donors.[7] The stereoselectivity is also affected, with bulky groups on the α-face of the donor sterically hindering attack from that side, thus favoring β-glycoside formation.[7]
Table 3: Influence of Silyl Protecting Groups on Mannosylation
| Donor Protecting Groups | Leaving Group | Acceptor | Promoter/Conditions | Yield (%) | α:β Ratio | Reference |
| 2,3,4-Tri-O-benzyl-6-O-TBDPS | Thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH, CH₂Cl₂ | 91 | 1:1.5 | [7] |
| 2,3,4,6-Tetra-O-benzyl | Thioglycoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS, TfOH, CH₂Cl₂ | 82 | 3:1 | [3] |
| 2,3,4-Tri-O-TIPS | Thioglycoside | Methanol | MeOTf, DTBMP, CH₂Cl₂ | 75 | >1:20 (β) | [7] |
The results in Table 3 indicate that while a bulky silyl group at C-6 can improve the β:α ratio compared to a benzyl group, a fully silylated donor can lead to very high β-selectivity.
Experimental Protocols
General Procedure for Glycosylation with Thioglycoside Donors
To a stirred solution of the thioglycoside donor (1 equiv.), the glycosyl acceptor (1.5 equiv.), and freshly activated 4 Å molecular sieves in anhydrous CH₂Cl₂ (0.05 M in donor) at -60 °C under an argon atmosphere, is added 1-benzenesulfinylpiperidine (BSP) (1.2 equiv.) and 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) (1.5 equiv.).[6] Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) (1.2 equiv.) is then added dropwise.[6] The reaction mixture is stirred at -60 °C for 1 hour, after which the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution. The mixture is allowed to warm to room temperature, diluted with CH₂Cl₂, and filtered through Celite. The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the desired glycoside.[6]
Synthesis of 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl Bromide
This compound is dissolved in a minimal amount of dichloromethane, and the solution is cooled to 0 °C. A solution of hydrogen bromide in acetic acid (33 wt %) is added dropwise with stirring. The reaction is monitored by TLC. Upon completion, the reaction mixture is poured into ice-cold water and extracted with dichloromethane. The organic layer is washed with cold saturated aqueous NaHCO₃ and brine, dried over Na₂SO₄, and concentrated in vacuo to yield the crude glycosyl bromide, which is typically used immediately in the subsequent glycosylation step.
Visualizing Key Concepts in Mannosylation
Conclusion
The choice of protecting group strategy for D-mannose donors is a critical determinant of the success of a glycosylation reaction. This compound serves as a versatile and reactive donor, but for achieving high stereoselectivity, particularly for the challenging β-mannosidic linkage, other strategies must be employed. The use of a 4,6-O-benzylidene acetal has proven to be a robust method for directing β-mannosylation. Furthermore, the strategic placement of bulky silyl ethers can also significantly influence stereochemical outcomes. A thorough understanding of the interplay between protecting groups, reactivity, and reaction conditions, as summarized in this guide, is essential for researchers in the field of chemical glycobiology and drug development to design and execute successful syntheses of complex glycans.
References
- 1. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]
- 2. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 3. Influence of the O3 Protecting Group on Stereoselectivity in the Preparation of C-Mannopyranosides with 4,6-O-Benzylidene Protected Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-yielding synthesis of allyl glycosides from peracetylated glycosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
A Comparative Guide to Benzyl and Acetyl Protected D-Mannopyranose for Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical determinant in the successful synthesis of complex carbohydrates. The reactivity of a glycosyl donor can be significantly influenced by the nature of its protecting groups, a concept elegantly described by the "armed" and "disarmed" principle. This guide provides a detailed comparison of two commonly used protected forms of D-mannopyranose: the "armed" 2,3,4,6-Tetra-O-benzyl-D-mannopyranose and the "disarmed" 2,3,4,6-tetra-O-acetyl-D-mannopyranose, supported by their physicochemical properties and typical experimental protocols.
The "Armed" vs. "Disarmed" Principle in Glycosylation
In the realm of carbohydrate chemistry, the terms "armed" and "disarmed" refer to the reactivity of glycosyl donors in glycosylation reactions. This reactivity is primarily dictated by the electronic properties of the protecting groups, particularly at the C-2 position.
-
"Armed" Glycosyl Donors : These possess electron-donating protecting groups, such as benzyl (B1604629) ethers. The ether oxygen atoms donate electron density to the pyranose ring, which helps to stabilize the developing positive charge at the anomeric center during the formation of the oxocarbenium ion intermediate. This stabilization lowers the activation energy for the reaction, making the glycosyl donor more reactive.[1]
-
"Disarmed" Glycosyl Donors : Conversely, these are protected with electron-withdrawing groups, like acetyl esters. The carbonyl group of the ester pulls electron density away from the ring, destabilizing the oxocarbenium ion intermediate. This increases the activation energy and thus "disarms" the glycosyl donor, making it less reactive.[1][2]
This difference in reactivity is a powerful tool in oligosaccharide synthesis, enabling chemoselective glycosylation strategies where an "armed" donor can react in the presence of a "disarmed" acceptor.[3]
Physicochemical Properties
The choice between benzyl and acetyl protecting groups also impacts the physical properties of the resulting mannopyranose derivative, which can influence reaction conditions and purification methods.
| Property | This compound | 2,3,4,6-tetra-O-acetyl-D-mannopyranose |
| Molecular Formula | C₃₄H₃₆O₆ | C₁₄H₂₀O₁₀ |
| Molar Mass | 540.65 g/mol [4][5] | 348.30 g/mol [6][7] |
| Appearance | Colorless to pale yellow oil or slightly yellow syrup[4][5] | White solid or crystalline powder[7] |
| Melting Point | Not applicable (oil) | 92-95 °C[7] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol[4] | Soluble in common organic solvents like dichloromethane (B109758) and chloroform |
| Reactivity Class | Armed (more reactive)[1] | Disarmed (less reactive)[1] |
Experimental Protocols
The synthesis and deprotection strategies for these two compounds differ significantly, reflecting the chemical nature of the benzyl ether and acetyl ester linkages.
Synthesis
Synthesis of this compound:
This is typically a multi-step process starting from D-mannose, involving the formation of an acetal (B89532) followed by benzylation and subsequent hydrolysis. A common route involves the initial protection of the hydroxyl groups of methyl α-D-mannopyranoside with benzyl bromide in the presence of a strong base like sodium hydride.
Synthesis of 2,3,4,6-tetra-O-acetyl-D-mannopyranose:
This compound can be prepared from D-mannose by per-O-acetylation using acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270) or a Lewis acid.[8] Selective deacetylation at the anomeric position can then be achieved to yield the title compound. For instance, the reaction of D-mannose pentaacetate with a Lewis acid like tin(IV) chloride can lead to the formation of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl azide, which can be a precursor to the desired compound.[1]
Deprotection
Deprotection of Benzyl Ethers:
The removal of benzyl groups is typically achieved under reductive conditions. A standard and highly effective method is catalytic transfer hydrogenation, using a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source like hydrogen gas, formic acid, or triethylsilane.[3] This method is generally clean and high-yielding.[3] Ozonolysis offers a milder, oxidative alternative for debenzylation that is compatible with sensitive functional groups like glycosidic linkages and acetals.[2]
Deprotection of Acetyl Esters:
Acetyl groups are labile to basic conditions and are most commonly removed by Zemplén deacetylation, which involves treatment with a catalytic amount of sodium methoxide (B1231860) in methanol.[8] This reaction is typically fast, clean, and proceeds in high yield.[8] Acidic conditions can also be used for deacetylation, although this is less common due to the potential for side reactions.
Visualizing the Concepts
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical structures, a typical glycosylation workflow, and the electronic basis of the "armed" vs. "disarmed" principle.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Armed/Disarmed Building Blocks of the D-Gluco and D-Glucosamino Series in the Context of Chemoselective Oligosaccharide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Armed-disarmed effects in carbohydrate chemistry: history, synthetic and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for confirming the purity of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For researchers, scientists, and professionals in drug development, ensuring the purity of key synthetic intermediates like 2,3,4,6-Tetra-O-benzyl-D-mannopyranose is paramount for the successful synthesis of complex carbohydrates and glycoconjugates. This guide provides a comparative overview of the primary analytical techniques used to confirm the purity of this protected monosaccharide, complete with experimental protocols and data presentation.
Comparison of Analytical Techniques
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are the most powerful tools for this purpose. Each technique offers unique advantages in terms of sensitivity, specificity, and the type of information it provides.
| Technique | Principle | Information Provided | Purity Levels Reported for Commercial Products |
| Reversed-Phase HPLC | Differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase. | Quantitative purity assessment based on peak area percentage. Separation of diastereomers and positional isomers. | >99% |
| Quantitative ¹H NMR (qNMR) | The integral of a specific proton signal is directly proportional to the molar concentration of the analyte. | Absolute purity determination against a certified internal standard. Structural confirmation. | Min. 96%[1] |
| LC-MS/MS | Separation by HPLC followed by mass analysis of the analyte and its fragments. | Identification and structural elucidation of impurities based on their mass-to-charge ratio and fragmentation patterns. | Not typically used for routine purity reporting, but for impurity identification. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Determination of enantiomeric excess (e.e.) or enantiomeric purity. | Method would be applied if the synthesis route could lead to the L-enantiomer. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for protected carbohydrates and may require optimization for specific instrumentation and impurity profiles.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is a general guideline for the purity assessment of benzylated monosaccharides.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient could be:
-
0-5 min: 50% B
-
5-25 min: 50% to 100% B
-
25-30 min: 100% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (due to the benzyl (B1604629) protecting groups)
-
Injection Volume: 10 µL
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Quantitative Proton Nuclear Magnetic Resonance (q¹H-NMR) Spectroscopy
This protocol outlines the steps for determining the absolute purity of the target compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Internal Standard (IS): A certified reference standard with known purity that has a simple spectrum with signals that do not overlap with the analyte's signals (e.g., maleic acid, 1,4-dinitrobenzene). The choice of IS depends on the solvent and the analyte's spectrum.
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, which includes a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically D1 ≥ 30 s).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling
This protocol is designed for the identification and structural characterization of potential impurities.
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Procedure:
-
LC Separation: Use the same or a similar HPLC method as described above to separate the impurities from the main compound.
-
MS and MS/MS Data Acquisition:
-
Acquire full scan MS data to determine the molecular weights of the eluting compounds.
-
Perform data-dependent MS/MS acquisition on the detected ions to obtain fragmentation patterns.
-
-
Data Analysis:
-
Propose elemental compositions for the parent and fragment ions.
-
Elucidate the structures of the impurities by interpreting the fragmentation patterns, often aided by knowledge of common synthetic byproducts and degradation pathways.
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures for confirming the purity of this compound.
Caption: Workflow for Purity Analysis by RP-HPLC.
Caption: Workflow for Absolute Purity Determination by q¹H-NMR.
Caption: Workflow for Impurity Profiling by LC-MS/MS.
Conclusion
A multi-technique approach is recommended for the comprehensive purity assessment of this compound. RP-HPLC is a robust method for routine quantitative purity analysis. q¹H-NMR provides an orthogonal and absolute measure of purity and confirms the structure of the main component. LC-MS/MS is invaluable for the identification and characterization of unknown impurities, which is crucial for process optimization and ensuring the quality of the final product. For chiral compounds, chiral HPLC is essential to determine enantiomeric purity. The specific combination of these techniques will depend on the synthetic route, the potential impurities, and the intended use of the material.
References
A Comparative Guide to the Mass Spectrometry Analysis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometry analysis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose with other commonly used protected monosaccharides. The information presented herein is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate analytical strategies for their specific needs in the fields of glycobiology and drug development.
Introduction
This compound is a crucial building block in the synthesis of complex oligosaccharides and glycoconjugates. Its four benzyl (B1604629) ether protecting groups offer stability under a wide range of reaction conditions, making it a valuable intermediate in synthetic carbohydrate chemistry. Mass spectrometry is an indispensable tool for the characterization of such protected monosaccharides, providing critical information on molecular weight, purity, and structural integrity. This guide will delve into the specifics of its analysis by Electrospray Ionization Mass Spectrometry (ESI-MS), compare its behavior to other protected monosaccharides, and provide a detailed experimental protocol.
Comparison of Protected Monosaccharides by ESI-MS
The choice of protecting group can significantly influence the ionization efficiency and fragmentation patterns of monosaccharides in mass spectrometry. Here, we compare the ESI-MS characteristics of this compound with its acetylated and silylated counterparts.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Adduct Ion (m/z) | Key Fragment Ions (m/z) | Ionization Efficiency | Notes |
| This compound | C₃₄H₃₆O₆ | 540.65 | [M+Na]⁺ (563.24) | 473.2 (loss of benzyl), 383.2 (loss of two benzyls), 293.1 (loss of three benzyls), 91.1 (tropylium ion) | Moderate | Forms stable sodium adducts. Fragmentation is dominated by the sequential loss of benzyl groups. |
| 2,3,4,6-Tetra-O-acetyl-D-mannopyranose | C₁₄H₂₀O₁₀ | 348.30 | [M+Na]⁺ (371.10) | 289.1 (loss of ketene), 229.1 (loss of two ketenes), 169.1 (loss of three ketenes), 109.0 | High | Generally shows higher ionization efficiency than benzylated analogue. Fragmentation involves neutral losses of ketene (B1206846) (CH₂CO). |
| 2,3,4,6-Tetra-O-trimethylsilyl-D-mannopyranose | C₁₈H₄₄O₆Si₄ | 468.88 | [M+Na]⁺ (491.24) | 379.2 (loss of TMSOH), 289.1 (loss of two TMSOH), 73.0 (trimethylsilyl ion) | High | Prone to in-source fragmentation. Fragmentation is characterized by the loss of trimethylsilanol (B90980) (TMSOH). |
Experimental Protocol: ESI-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound using a standard Electrospray Ionization Mass Spectrometer.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of methanol (B129727) or acetonitrile.
-
From this stock solution, prepare a working solution of 10 µg/mL by diluting with the same solvent. To promote the formation of sodium adducts, 10 µL of a 1 mM sodium acetate (B1210297) solution in methanol can be added to 1 mL of the final working solution.
2. Instrumentation and Parameters:
-
Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer equipped with an ESI source is recommended.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 150 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Nebulizer Gas (Nitrogen) Flow: 1 - 5 L/min.
-
Drying Gas (Nitrogen) Flow: 8 - 12 L/min.
-
Mass Range: m/z 100 - 1000.
3. Data Acquisition:
-
Acquire full scan MS data to identify the [M+Na]⁺ ion at m/z 563.24.
-
Perform tandem MS (MS/MS) on the precursor ion at m/z 563.24 to obtain fragmentation data. Use a collision energy of 15-30 eV to induce fragmentation.
Fragmentation Pathway and Experimental Workflow
The fragmentation of protected monosaccharides provides valuable structural information. Below are diagrams illustrating the proposed fragmentation pathway of this compound and the general experimental workflow for its analysis.
Caption: Proposed ESI-MS/MS fragmentation pathway of the sodium adduct of this compound.
A Comparative Guide to HPLC Methods for the Analysis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For researchers, scientists, and professionals in drug development, the accurate analysis of protected carbohydrates is a critical step in synthesis and quality control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a key intermediate in the synthesis of various biologically active molecules. Due to the hydrophobic nature imparted by the four benzyl (B1604629) protecting groups, reversed-phase HPLC is the method of choice. This guide will compare two effective stationary phases: Pentafluorophenyl (PFP) and Phenyl-Hexyl, providing detailed experimental protocols and supporting data to facilitate method selection and implementation.
Comparison of HPLC Methods
The selection of an appropriate HPLC column is paramount for achieving optimal separation of this compound from potential impurities, such as anomers or related benzylated monosaccharides. Below is a comparison of two suitable reversed-phase columns.
| Parameter | Method 1: Pentafluorophenyl (PFP) Column | Method 2: Phenyl-Hexyl Column |
| Stationary Phase | Pentafluorophenyl | Phenyl-Hexyl |
| Separation Principle | Multiple interaction modes including hydrophobic, π-π, dipole-dipole, and ion-exchange. Particularly effective for aromatic and halogenated compounds. | Primarily hydrophobic and π-π interactions. The hexyl spacer provides increased hydrophobicity compared to a standard phenyl column. |
| Typical Mobile Phase | Isocratic mixture of Methanol and Water (e.g., 85:15 v/v) | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Anticipated Retention Time | ~ 5-7 minutes | ~ 8-10 minutes |
| Resolution (α) | Potentially higher for closely related aromatic impurities due to unique selectivity. | Good resolution, particularly effective at differentiating based on hydrophobicity. |
| Advantages | Offers alternative selectivity to C18 and standard phenyl columns, which can be crucial for resolving complex mixtures. | Robust and versatile column with strong retention for aromatic compounds. |
| Considerations | Mobile phase composition may require fine-tuning to optimize all interaction modes. | Longer retention times may be observed compared to PFP for this analyte. |
Experimental Protocols
Below are the detailed experimental protocols for the two compared HPLC methods.
Method 1: Analysis on a Pentafluorophenyl (PFP) Column
This method leverages the unique selectivity of the PFP phase for aromatic compounds.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: 85:15 (v/v) Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method 2: Analysis on a Phenyl-Hexyl Column
This method utilizes a more traditional reversed-phase approach with a phenyl-hexyl stationary phase, which provides strong retention for benzylated compounds.
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: 70:30 (v/v) Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Experimental Workflow
The general workflow for the HPLC analysis of this compound is outlined in the diagram below.
Caption: General workflow for the HPLC analysis of this compound.
Protecting the Versatility of Mannose: A Comparative Guide to Benzylating Agents
For researchers, scientists, and professionals in drug development, the strategic protection of hydroxyl groups in carbohydrates is a cornerstone of synthetic chemistry. Mannose, a key component in many biologically significant molecules, often requires benzylation to mask its reactive hydroxyls during multi-step syntheses. The choice of benzylating agent is critical, directly impacting yield, selectivity, and the formation of side products. This guide provides an objective comparison of common benzylating agents for mannose protection, supported by experimental data and detailed protocols.
The selection of an appropriate benzylating agent for mannose is contingent on the desired outcome, whether it be complete (perbenzylation) or regioselective protection. The most prevalent methods involve the use of benzyl (B1604629) bromide (BnBr) under basic conditions and benzyl trichloroacetimidate (B1259523) (BnOC(CCl3)NH) in the presence of an acid catalyst.
Performance Comparison of Benzylating Agents
The following table summarizes the performance of different benzylating agents for the protection of mannose derivatives, with a focus on reaction conditions and yields. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources.
| Benzylating Agent | Substrate | Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Benzyl Bromide | Methyl α-D-mannopyranoside | Sodium Hydride (NaH) | DMF | 0 to RT | 12 | Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside | ~90 | [General procedure] |
| Benzyl Bromide | Methyl α-D-mannopyranoside | Silver(I) Oxide (Ag₂O) | DMF | RT | 24 | Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside | ~85 | [General procedure] |
| Benzyl Trichloroacetimidate | Methyl α-D-mannopyranoside | Trifluoromethanesulfonic acid (TfOH) | CH₂Cl₂ | -40 to 0 | 2 | Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside | ~88 | [General procedure] |
| Benzyl Bromide | D-Mannose | Sodium Hydroxide (B78521) (NaOH) | Toluene/H₂O | 60-150 | 4-6 | Tetrabenzyl Mannose (mixture of anomers) | High | [1] |
| 2,6-Dimethylbenzaldehyde (B72290) | Methyl α-D-mannopyranoside | Acid Catalyst | - | - | - | Methyl 4,6-O-(2,6-dimethylbenzylidene)-α-D-mannopyranoside | High | [2] |
Key Considerations in Agent Selection
Benzyl Bromide with Sodium Hydride (NaH): This is a widely used and cost-effective method for perbenzylation.[3] The strong basicity of NaH ensures complete deprotonation of all hydroxyl groups, leading to high yields of the fully protected product. However, the harsh basic conditions can sometimes lead to side reactions, including anomerization, particularly if the anomeric hydroxyl group is unprotected.[4] The use of dimethylformamide (DMF) as a solvent can also lead to the formation of impurities that may be difficult to remove.
Benzyl Bromide with Silver(I) Oxide (Ag₂O): This method offers a milder alternative to the NaH procedure. Ag₂O acts as a base and activates the benzyl bromide. While generally providing good yields, the reaction can be slower, and the cost of the silver reagent is a significant consideration for large-scale synthesis.
Benzyl Trichloroacetimidate (BnOC(CCl₃)NH): This reagent is employed under acidic conditions, typically with a catalytic amount of a strong Lewis or Brønsted acid like trifluoromethanesulfonic acid (TfOH) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).[5] A key advantage of this method is its compatibility with acid-stable protecting groups. The reaction proceeds via an activated imidate, which is then displaced by the hydroxyl groups of the mannose derivative. This method is often favored for its high yields and cleaner reaction profiles.
Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, with benzyl bromide and a base like sodium hydroxide allows for benzylation under heterogeneous conditions. This can be a practical approach, particularly for industrial-scale synthesis.[1]
Side Reactions and Selectivity
A primary concern during the benzylation of mannose is the potential for anomerization, the interconversion of α and β anomers at the anomeric center (C1). This is more prevalent under strongly basic conditions when the anomeric hydroxyl is unprotected.
The formation of orthoesters is another possible side reaction, particularly when using benzyl trichloroacetimidate.[6][7] Orthoesters are compounds with three alkoxy groups attached to a single carbon atom and can arise from the reaction of the imidate with a diol system on the sugar.
For regioselective protection, the formation of a 4,6-O-benzylidene acetal (B89532) is a common and efficient strategy. This is typically achieved by reacting the mannose derivative with benzaldehyde (B42025) or a substituted benzaldehyde in the presence of an acid catalyst. The use of 2,6-dimethylbenzaldehyde has been shown to improve the selectivity for the 4,6-O-benzylidene acetal in methyl α-D-mannopyranoside.[2]
Experimental Protocols
The following are generalized experimental protocols for the perbenzylation of a mannose derivative. Researchers should optimize these conditions for their specific substrate and scale.
Protocol 1: Perbenzylation using Benzyl Bromide and Sodium Hydride
-
Preparation: A solution of methyl α-D-mannopyranoside (1.0 eq) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Base: The solution is cooled to 0 °C in an ice bath. Sodium hydride (60% dispersion in mineral oil, 5.0 eq) is added portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Addition of Benzylating Agent: Benzyl bromide (5.0 eq) is added dropwise to the reaction mixture at 0 °C.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol (B129727) at 0 °C. The mixture is then diluted with ethyl acetate (B1210297) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography.
Protocol 2: Perbenzylation using Benzyl Trichloroacetimidate and Trifluoromethanesulfonic Acid
-
Preparation: To a solution of benzyl alcohol (1.2 eq) in anhydrous dichloromethane (B109758) is added trichloroacetonitrile (B146778) (1.0 eq) and a catalytic amount of a strong base (e.g., DBU). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC) to form the benzyl trichloroacetimidate.
-
Reaction Setup: In a separate flask, a solution of methyl α-D-mannopyranoside (1.0 eq) in anhydrous dichloromethane is prepared under an inert atmosphere and cooled to -40 °C.
-
Addition of Benzylating Agent and Catalyst: The freshly prepared benzyl trichloroacetimidate (5.0 eq) is added to the mannose solution. A solution of trifluoromethanesulfonic acid (0.1 eq) in dichloromethane is then added dropwise.
-
Reaction: The reaction mixture is stirred at -40 °C and allowed to slowly warm to 0 °C over 2-3 hours. The reaction progress is monitored by TLC.
-
Quenching and Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is diluted with dichloromethane, and the organic layer is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the benzylation of a mannose derivative.
Caption: General workflow for the benzylation of a mannose derivative.
Conclusion
The choice of benzylating agent for mannose protection is a critical decision in carbohydrate synthesis. While the classic benzyl bromide with sodium hydride method is robust and economical, the milder conditions offered by benzyl trichloroacetimidate can provide cleaner reactions and are compatible with a wider range of protecting groups. For regioselective protection, the formation of a 4,6-O-benzylidene acetal remains a highly effective strategy. Researchers must carefully consider the specific requirements of their synthetic route, including scale, cost, and the presence of other functional groups, to select the most appropriate benzylating agent and conditions.
References
- 1. scilit.com [scilit.com]
- 2. Selective 4,6-O-benzylidene formation of methyl α-D-mannopyranoside using 2,6-dimethylbenzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxide-catalyzed isomerization of D-[1-13C]mannose: evidence for the involvement of 3,4-enediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Polymerization of mannosyl tricyclic orthoesters for the synthesis of alpha(1-6) mannopyranan-the backbone of lipomannan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Glycosylation Promoters for 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry, pivotal in the synthesis of complex oligosaccharides and glycoconjugates with significant biological activities. The synthesis of mannosides, in particular, presents a formidable challenge due to the steric hindrance at the C-2 position, which often leads to the undesired α-anomer. This guide provides a comparative study of common glycosylation promoters used with the mannosyl donor, 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, offering a data-driven basis for methodological selection in the synthesis of β-mannosides.
Performance of Glycosylation Promoters
The efficacy of a glycosylation promoter system is primarily evaluated by its ability to provide high yields and stereoselectivity. Below is a summary of the performance of various promoters in the glycosylation of this compound and analogous mannosyl donors.
| Promoter System | Glycosyl Donor | Acceptor | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| NIS/TfOH | Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside | Glycosyl acceptor with primary OH | CH₂Cl₂ | -80 to 0 | High | Predominantly α | [1] |
| NIS/TfOH | Phenyl 2,3-di-O-benzyl-4,6-O-(di-tert-butylsilylene)-1-thio-α-D-mannopyranoside | Various | CH₂Cl₂ | Not specified | Not specified | β-selective | [2] |
| Ag₂O/TMSOTf (cat.) | 2,3,4,6-Tetra-O-benzoyl-α-D-mannopyranosyl bromide | Glycosyl acceptor | Not specified | Not specified | 87 | Not specified | [3] |
| Bi(OTf)₃ | 2,3,4,6-Tetra-O-benzyl-D-glucopyranose (as donor model) | 2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose | CH₂Cl₂ | 0 | 55 | α-specific | [4] |
| Bis-thiourea catalyst | 2,3-Acetonide protected mannosyl donor | Various | Not specified | Not specified | High | Highly β-selective | [5] |
| Oxalyl chloride/Phosphine (B1218219) oxide/LiI | 2,3,4,6-Tetra-O-benzyl-D-mannopyranosyl hemiacetal | Various | CHCl₃ | Not specified | High | Highly β-selective | [6] |
Note: The table includes data from similar mannosyl donors to provide a broader context for promoter performance, as direct comparative studies with this compound are not always available in a single source. The choice of protecting groups on the glycosyl donor can significantly influence the stereochemical outcome.[2][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of glycosylation reactions. Below are representative protocols for commonly employed promoter systems.
General Procedure for NIS/TfOH Promoted Glycosylation[1]
-
To a stirred suspension of the glycosyl donor (1.0–3.0 equiv.), glycosyl acceptor (1.0 equiv.), and activated molecular sieves (4 Å) in dry CH₂Cl₂ (50–100 mM) under an argon atmosphere, add N-iodosuccinimide (NIS) (1.2–4.0 equiv.) at room temperature.
-
Cool the mixture to the desired temperature (e.g., -80°C to 0°C) and stir for 1 hour.
-
Add trifluoromethanesulfonic acid (TfOH) (0.1–0.5 equiv.) to the mixture and continue stirring until the glycosyl donor is completely consumed, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, filter through Celite, and wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography.
General Procedure for TMSOTf-Catalyzed Koenigs-Knorr Glycosylation[3][7]
-
To a mixture of the glycosyl bromide donor, glycosyl acceptor, and silver(I) oxide (Ag₂O, 3.0 equiv.) in a suitable solvent, add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.25 equiv.).
-
Stir the reaction mixture at the appropriate temperature until completion, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture and quench as necessary.
-
Filter the mixture to remove silver salts, and work up the organic phase.
-
Purify the product by column chromatography.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for a chemical glycosylation reaction.
Caption: Generalized workflow for a chemical glycosylation reaction.
Summary and Recommendations
The choice of a promoter system for the glycosylation of this compound is critical for achieving the desired yield and stereoselectivity.
-
For α-Mannosides: Promoter systems like NIS/TfOH are generally reliable for producing α-mannosides, which are often the thermodynamically favored product.[1]
-
For β-Mannosides: The synthesis of the sterically hindered β-mannosides requires more specialized promoter systems.
-
The use of a bis-thiourea catalyst with an appropriately protected mannosyl donor has shown high β-selectivity.[5]
-
A one-pot protocol involving oxalyl chloride, phosphine oxide, and LiI with a mannosyl hemiacetal donor also provides excellent β-selectivity.[6]
-
Modification of the glycosyl donor, for instance, by introducing a silyl-tether at the 4,6-positions, can direct the stereochemical outcome towards the β-anomer even with conventional promoters like NIS/TfOH.[2]
-
Researchers should carefully consider the desired anomeric configuration and the protecting groups on both the glycosyl donor and acceptor when selecting a promoter system. The experimental data suggests that for the challenging synthesis of β-mannosides, non-traditional catalytic systems or strategic modification of the mannosyl donor are the most promising approaches.
References
- 1. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. mdpi.com [mdpi.com]
- 5. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of Alpha and Beta Anomers of Perbenzylated Mannose: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the alpha (α) and beta (β) anomers of perbenzylated D-mannose (2,3,4,6-tetra-O-benzyl-D-mannopyranose). Distinguishing between these anomers is crucial in synthetic carbohydrate chemistry, particularly in the synthesis of oligosaccharides and glycoconjugates where precise stereochemical control is paramount. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as chiroptical methods, to facilitate their identification and characterization.
Structural Differences
The fundamental difference between the α and β anomers lies in the stereochemistry at the anomeric carbon (C-1). In the α-anomer, the hydroxyl group at C-1 is in an axial orientation, while in the β-anomer, it is equatorial. This seemingly minor variation leads to distinct spatial arrangements and electronic environments, resulting in unique spectroscopic signatures.
Caption: Structural differences and their spectroscopic consequences.
NMR Spectroscopy Comparison
NMR spectroscopy is the most powerful tool for distinguishing between anomers. The chemical shift of the anomeric proton (H-1) and its coupling constant with H-2 (³JH1,H2) are particularly diagnostic.
Key Differentiating Features in NMR:
-
¹H NMR Chemical Shift (δ): The anomeric proton (H-1) of the α-anomer is typically found at a lower chemical shift compared to the β-anomer due to its equatorial position, which is more shielded.
-
¹H NMR Coupling Constant (³JH1,H2): The coupling constant between H-1 and H-2 is significantly different. For the α-anomer (axial-equatorial relationship), ³JH1,H2 is small (typically 1-3 Hz). For the β-anomer (axial-axial relationship), ³JH1,H2 is large (typically 8-10 Hz).
-
¹³C NMR Chemical Shift (δ): The anomeric carbon (C-1) of the α-anomer generally resonates at a slightly lower chemical shift than the β-anomer.
The following tables summarize representative NMR data for perbenzylated mannose anomers and closely related derivatives.
Table 1: ¹H NMR Data (CDCl₃)
| Proton | α-Anomer (from methyl glycoside)[1] | β-Anomer (in anomeric mixture)[2] | Key Differentiating Feature |
| H-1 | δ 4.78 (d, J = 1.5 Hz) | δ 4.76 | Small coupling constant (J1,2) for α-anomer. |
| H-2 | δ 3.84 (dd, J = 3.0, 1.5 Hz) | - | |
| H-3 | δ 3.96 (dd, J = 9.0, 3.0 Hz) | - | |
| H-4 | δ 4.07 (t, J = 9.0 Hz) | - | |
| H-5 | δ 3.87 (m) | - | |
| H-6a/b | δ 3.75 (m) | - | |
| -CH₂Ph | δ 4.96-4.50 (m) | δ 4.84-4.42 (m) |
Table 2: ¹³C NMR Data (CDCl₃)
| Carbon | α-Anomer (from methyl glycoside)[1] | β-Anomer (in anomeric mixture)[2] | Key Differentiating Feature |
| C-1 | δ 98.6 | δ 94.9 | C-1 of β-anomer is slightly downfield. |
| C-2 | δ 79.9 | - | |
| C-3 | δ 74.5 | - | |
| C-4 | δ 81.5 | - | |
| C-5 | δ 71.9 | - | |
| C-6 | δ 69.2 | - | |
| -CH₂Ph | δ 75.1, 73.5, 73.4, 72.3 | δ 74.9, 73.5, 73.2, 71.4 | |
| -Cipso-Ph | δ 138.8, 138.7, 138.6, 138.5 | δ 138.8, 138.5, 138.3, 137.7 | |
| -Co,m,p-Ph | δ 128.4-127.5 | δ 128.7-127.6 |
Infrared (IR) Spectroscopy
While less definitive than NMR, IR spectroscopy can provide supporting evidence for anomeric configuration. The "anomeric region" between 950 and 750 cm⁻¹ contains bands associated with C-H bending and other skeletal vibrations that are sensitive to the stereochemistry at C-1.
Table 3: General IR Absorption Bands for Perbenzylated Mannose
| Wavenumber (cm⁻¹) | Assignment | Relevance to Anomeric Comparison |
| ~3500 (broad) | O-H stretch (anomeric hydroxyl) | Presence confirms the hemiacetal. May show slight differences in hydrogen bonding between anomers. |
| 3100-3000 | Aromatic C-H stretch | Characteristic of the benzyl (B1604629) groups. |
| 2950-2850 | Aliphatic C-H stretch | Characteristic of the pyranose ring and benzyl CH₂ groups. |
| 1495, 1450 | Aromatic C=C stretch | Confirms the presence of benzyl groups. |
| 1100-1000 | C-O stretch | Strong bands typical of ethers and alcohols. |
| ~880 and ~810 | Anomeric C-H deformation | The relative intensities and exact positions of these bands can differ between α and β anomers. |
| 740, 700 | Aromatic C-H out-of-plane bend | Characteristic of monosubstituted benzene (B151609) rings (benzyl groups). |
Chiroptical Methods: Optical Rotation
The specific rotation ([α]D) is a valuable parameter for characterizing chiral molecules, including carbohydrate anomers. The α and β anomers of a given sugar will have different specific rotation values. According to Hudson's isorotation rules, for D-sugars, the α-anomer is typically more dextrorotatory (more positive) than the β-anomer.
Experimental Protocols
Synthesis and Separation of Perbenzylated Mannose Anomers
A common method for the preparation of this compound involves the benzylation of D-mannose.
Protocol for Perbenzylation of D-Mannose:
-
Suspend D-mannose in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the suspension in an ice bath and add sodium hydride (NaH) portion-wise under an inert atmosphere (e.g., argon).
-
Add benzyl bromide (BnBr) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product is typically a mixture of α and β anomers.
Separation of Anomers:
The separation of the α and β anomers is typically achieved by flash column chromatography on silica (B1680970) gel.
-
Dissolve the crude perbenzylated mannose in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto a silica gel column.
-
Elute the column with a solvent system of increasing polarity, typically a mixture of hexanes and ethyl acetate. The less polar α-anomer usually elutes before the more polar β-anomer.
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify and combine the fractions containing the pure anomers.
-
Evaporate the solvent from the combined fractions to yield the purified α and β anomers.
Spectroscopic Analysis
NMR Spectroscopy Protocol:
-
Prepare a sample by dissolving ~10-20 mg of the purified anomer in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
For ¹H NMR, a spectral width of 10-12 ppm is typically sufficient.
-
For ¹³C NMR, a spectral width of 200-220 ppm is generally used.
-
Process the spectra using appropriate software to obtain chemical shifts (δ) and coupling constants (J).
IR Spectroscopy Protocol:
-
Obtain the IR spectrum of the purified anomer as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Optical Rotation Measurement Protocol:
-
Accurately prepare a solution of the purified anomer in a suitable solvent (e.g., chloroform) at a known concentration (c, in g/100 mL).
-
Use a polarimeter to measure the observed rotation (αobs) at the sodium D-line (589 nm) and a controlled temperature (e.g., 20 °C).
-
Calculate the specific rotation [α] using the formula: [α] = αobs / (c * l), where l is the path length of the polarimeter cell in decimeters.
Caption: Workflow for synthesis, separation, and analysis.
References
A Researcher's Guide to Benchmarking Deprotection Strategies in Drug Development
For researchers, scientists, and drug development professionals, the efficient and selective removal of protecting groups is a critical step in the synthesis of complex molecules. The choice of a deprotection strategy can significantly impact overall yield, purity, and scalability. This guide provides an objective comparison of common deprotection methods for amines, hydroxyls, and carboxylic acids, supported by experimental data and detailed protocols to aid in the selection of the most appropriate strategy.
The ideal protecting group should be introduced in high yield, stable to a range of reaction conditions, and removed selectively in high yield under mild conditions that do not affect other functional groups.[1][2] The concept of "orthogonal protection" is central to the synthesis of complex molecules, where multiple protecting groups can be removed selectively without affecting others.[1] This guide will explore the practical aspects of various deprotection strategies, providing a framework for benchmarking their efficiency.
Amine Deprotection Strategies: A Comparative Analysis
The protection of amines is fundamental in peptide synthesis and the synthesis of nitrogen-containing pharmaceuticals.[3] The most common amine protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).[3] The choice of deprotection method is dictated by the stability of the protecting group and the sensitivity of the substrate to the reaction conditions.
Comparison of Amine Deprotection Methods
| Protecting Group | Deprotection Reagent/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Boc | Trifluoroacetic acid (TFA) in CH₂Cl₂ | 1-4 hours | >90 | Advantages: Fast, efficient, and widely used.[4] Disadvantages: Harsh acidic conditions may not be suitable for acid-sensitive substrates.[4] |
| 4M HCl in Dioxane | 30 min - 12 hours | 40-90 | Advantages: Can be more selective than TFA for certain substrates.[5] Disadvantages: Dioxane is a suspected carcinogen.[6] | |
| Oxalyl chloride in Methanol | 1-4 hours | up to 90 | Advantages: Mild conditions, suitable for substrates with acid-labile groups.[4] Disadvantages: Requires careful handling of oxalyl chloride. | |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | 1-4 hours | >95 | Advantages: Mild, clean byproducts (toluene and CO₂).[7][8] Disadvantages: Not suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes).[7] |
| Strong Acids (e.g., HBr in Acetic Acid) | 1-2 hours | >90 | Advantages: Effective when hydrogenolysis is not feasible.[9] Disadvantages: Harsh conditions, potential for side reactions. | |
| Fmoc | 20% Piperidine in DMF | 5-30 minutes | >95 | Advantages: Very mild basic conditions, orthogonal to Boc and Cbz.[3] Disadvantages: Piperidine is toxic and must be completely removed. |
Hydroxyl Group Deprotection: A Balancing Act of Stability and Lability
Protecting hydroxyl groups is crucial in the synthesis of carbohydrates, steroids, and other polyhydroxylated natural products. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers, and esters (e.g., acetyl).
Comparison of Hydroxyl Deprotection Methods
| Protecting Group | Deprotection Reagent/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| TBDMS | Tetrabutylammonium fluoride (B91410) (TBAF) in THF | 30 min - 2.5 hours | >90 | Advantages: Highly selective for silicon, mild conditions.[10] Disadvantages: TBAF can be basic and may affect base-sensitive groups. |
| Acetic Acid/Water or other acids | 4.5 hours to >100 hours | Variable | Advantages: Useful when fluoride is not compatible. Disadvantages: Generally slower than fluoride-mediated deprotection.[10] | |
| Benzyl (Bn) | Catalytic Hydrogenolysis (H₂, Pd/C) | 1-12 hours | 72-99 | Advantages: Clean and high-yielding.[11][12] Disadvantages: Incompatible with reducible functional groups.[13] |
| Oxidative Cleavage (e.g., DDQ) | <4 hours | 84-96 | Advantages: Orthogonal to hydrogenolysis, tolerates reducible groups.[13][14] Disadvantages: DDQ is toxic, potential for over-oxidation. | |
| Acetyl (Ac) | Basic Hydrolysis (e.g., K₂CO₃, MeOH) | 1-4 hours | >90 | Advantages: Mild conditions, orthogonal to acid-labile groups. Disadvantages: Incompatible with base-labile groups. |
| Acidic Hydrolysis (e.g., HCl, MeOH) | 1-4 hours | >90 | Advantages: Orthogonal to base-labile groups. Disadvantages: Incompatible with acid-labile groups. |
Carboxylic Acid Deprotection: Releasing the Functional Head
Esters are the most common protecting groups for carboxylic acids, with methyl, benzyl, and tert-butyl esters being widely used. The choice of deprotection method depends on the nature of the ester and the overall molecular structure.
Comparison of Carboxylic Acid Deprotection Methods
| Protecting Group | Deprotection Reagent/Conditions | Typical Reaction Time | Typical Yield (%) | Key Advantages & Disadvantages |
| Methyl Ester | Basic Hydrolysis (e.g., LiOH, NaOH) | 1-12 hours | >90 | Advantages: Simple and effective. Disadvantages: Irreversible, incompatible with base-sensitive groups.[15] |
| Acidic Hydrolysis (e.g., HCl, H₂SO₄) | Several hours | Variable | Advantages: Reversible, useful for some substrates.[16] Disadvantages: Can be slow and require harsh conditions.[16] | |
| Benzyl Ester | Catalytic Hydrogenolysis (H₂, Pd/C) | 1-4 hours | >95 | Advantages: Very mild and clean.[12][17] Disadvantages: Incompatible with reducible groups.[17] |
| Acidic Cleavage (e.g., TFA) | 1-3 hours | >90 | Advantages: Effective for substrates incompatible with hydrogenolysis.[12] Disadvantages: Harsh acidic conditions. | |
| tert-Butyl Ester | Strong Acids (e.g., TFA, H₂SO₄) | 30 min - 4 hours | >90 | Advantages: Clean cleavage to isobutylene (B52900) and CO₂.[18][19] Disadvantages: Requires strong acid. |
Experimental Protocols
Protocol 1: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the Boc-protected amine in dichloromethane (B109758) (CH₂Cl₂) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
TFA Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise, typically in a 1:1 ratio with the solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Isolation: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Deprotection of a Benzyl Ester by Catalytic Hydrogenolysis
-
Preparation: In a round-bottom flask, dissolve the benzyl ester substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate (B1210297) to a concentration of approximately 0.1 M.[12]
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. The typical catalyst loading is 10 mol% with respect to the substrate.[12]
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.
-
Reaction Execution: Evacuate the flask and backfill with hydrogen gas from the balloon. Repeat this process three times to ensure an inert atmosphere. Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[12] Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid.[12] Further purification can be performed by crystallization or chromatography if necessary.
Visualization of Workflows
Caption: A generalized experimental workflow for a deprotection reaction.
Caption: A decision tree for selecting a deprotection strategy.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. tdcommons.org [tdcommons.org]
- 10. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Comparative Guide to the Synthesis of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, a crucial intermediate in the synthesis of complex carbohydrates and glycoconjugates. The routes are evaluated based on performance metrics such as yield, purity, reaction time, and scalability. Detailed experimental protocols and visual representations of the synthetic pathways are provided to aid in the selection of the most suitable method for your research needs.
Performance Comparison
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Metric | Two-Step Synthesis from Methyl α-D-mannopyranoside | One-Pot Synthesis from D-mannose |
| Overall Yield | High (potentially >75%) | Moderate to High |
| Purity of Final Product | High (typically >98% after crystallization) | Variable, may require extensive purification |
| Reaction Time | 2-3 days | 1-2 days |
| Scalability | Readily scalable | Scalability can be challenging due to purification |
| Key Advantages | High purity of the final product, reliable procedure. | Fewer reaction and work-up steps. |
| Key Disadvantages | Longer overall reaction time, multiple steps. | Purification can be difficult, potential for side products. |
Synthetic Route 1: Two-Step Synthesis from Methyl α-D-mannopyranoside
This well-established method involves the perbenzylation of commercially available methyl α-D-mannopyranoside followed by the selective hydrolysis of the anomeric methoxy (B1213986) group. This route is favored for its reliability and the high purity of the final product.
Experimental Protocol
Step 1: Synthesis of Methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside
-
Dissolve methyl α-D-mannopyranoside in a suitable organic solvent (e.g., N,N-dimethylformamide or toluene).
-
Under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add benzyl (B1604629) bromide or benzyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol (B129727), followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside. A patent for the analogous glucose derivative reports a yield of up to 97.4% for this step.[1]
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 2,3,4,6-tetra-O-benzyl-α-D-mannopyranoside in a mixture of a suitable organic solvent (e.g., acetic acid) and an aqueous acid (e.g., sulfuric acid or hydrochloric acid).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize the acid with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final product by crystallization or column chromatography. The analogous glucose synthesis reports a yield of up to 79.3% for this hydrolysis step.[1] Methyl 2,3,4,6-tetra-O-benzyl-a-D-mannopyranoside is known to hydrolyze under acidic conditions to yield the desired 2,3,4,6-tetra-O-benzyl-α-D-mannopyranose.[2]
Synthetic Route 2: One-Pot Synthesis from D-mannose
This approach aims to reduce the number of steps by directly perbenzylating D-mannose in a single reaction vessel. While potentially quicker, this method can present challenges in controlling the reaction and purifying the final product. One-pot procedures for the protection of D-mannose have been explored, often starting with regioselective modifications.[3]
Experimental Protocol
-
Suspend D-mannose in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Under an inert atmosphere, add sodium hydride (NaH) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for a designated period to form the sodium mannoside.
-
Cool the reaction mixture to 0 °C and add benzyl chloride or benzyl bromide dropwise.
-
Let the reaction proceed at room temperature for 24-48 hours, monitoring by TLC.
-
After completion, quench the reaction with methanol and then water.
-
Extract the product with an organic solvent and perform aqueous work-up as described in Route 1.
-
The crude product often contains a mixture of partially and fully benzylated products, as well as anomeric isomers, necessitating careful purification by column chromatography.
Experimental Workflow Comparison
The following diagram illustrates the general workflow for both synthetic routes, highlighting the key stages from starting materials to the purified product.
References
A Comparative Guide to Antibody Cross-Reactivity with Mannose Derivatives
For Researchers, Scientists, and Drug Development Professionals
The specific recognition of carbohydrate structures by antibodies and other proteins is a cornerstone of immunology and drug development. Mannose and its derivatives, prevalent on the surface of viruses, fungi, and bacteria, are critical targets for both therapeutic antibodies and the innate immune system. Understanding the cross-reactivity and specificity of antibodies for these glycans is essential for designing effective vaccines, diagnostics, and therapeutics.
This guide provides an objective comparison of the binding characteristics of two distinct mannose-binding proteins—the broadly neutralizing anti-HIV-1 antibody 2G12 and the C-type lectin receptor DC-SIGN—to a variety of mannose-containing glycans. The data presented is supported by detailed experimental protocols to aid in the replication and expansion of these findings.
Data Presentation: Comparative Binding Affinities
The following tables summarize the quantitative binding data for the human monoclonal antibody 2G12 and the C-type lectin DC-SIGN with various mannose derivatives and other glycans. This data allows for a direct comparison of their specificity and cross-reactivity profiles.
Table 1: Antibody 2G12 Cross-Reactivity with High-Mannose Oligosaccharides
This table showcases the binding efficiency of the anti-HIV-1 antibody 2G12 to different high-mannose oligosaccharides, as determined by competitive ELISA. The IC50 value represents the concentration of the glycan required to inhibit 50% of the antibody's binding to its target, gp120. A lower IC50 value indicates a higher binding affinity.
| Mannose Derivative | Structure | IC50 (μM) | Relative Binding Efficiency |
| Man₉GlcNAc₂ | High-Mannose N-glycan | 0.7 | 1.0 |
| Man₅GlcNAc₂ | High-Mannose N-glycan | 147.0 | 210-fold lower than Man₉ |
| Man₆GlcNAc₂ | High-Mannose N-glycan | 52.0 | 74-fold lower than Man₉ |
Data sourced from competitive ELISA experiments.[1]
Table 2: DC-SIGN Cross-Reactivity with Neoglycoproteins
This table presents the binding avidity of the C-type lectin DC-SIGN to various monosaccharides presented on a bovine serum albumin (BSA) backbone. The data, derived from a competitive inhibition assay, reveals the receptor's preference for mannose and fucose.[2][3]
| Neoglycoprotein (Sugar-BSA) | Sugar Presented | IC50 (μM) |
| Man-BSA | Mannose | 0.03 |
| Fuc-BSA | Fucose | 0.12 |
| GlcNAc-BSA | N-Acetylglucosamine | 2.5 |
| Glc-BSA | Glucose | 30 |
| Gal-BSA | Galactose | >1000 (No significant binding) |
| GalNAc-BSA | N-Acetylgalactosamine | >1000 (No significant binding) |
Data represents the concentration required for 50% inhibition of a tagged ligand binding to immobilized DC-SIGN.[2][3]
Experimental Protocols
Detailed methodologies are crucial for interpreting and building upon existing data. The following are representative protocols for the key experiments cited in this guide.
Competitive ELISA for Antibody 2G12 Specificity
This protocol is designed to determine the relative binding affinities of various mannose derivatives for the 2G12 antibody by measuring their ability to compete with gp120 binding.
Materials:
-
High-binding 96-well microtiter plates
-
Recombinant HIV-1 gp120 envelope glycoprotein
-
Human monoclonal antibody 2G12
-
Mannose derivatives (e.g., Man₉GlcNAc₂, Man₅GlcNAc₂, Man₆GlcNAc₂)
-
HRP-conjugated anti-human IgG secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (PBS with 1% BSA)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Coat microtiter plate wells with 100 µL of gp120 (e.g., at 2 µg/mL in Coating Buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Competition: Prepare serial dilutions of each mannose derivative competitor in Blocking Buffer. In a separate plate or tubes, pre-incubate a constant concentration of antibody 2G12 (e.g., 0.5 µg/mL) with an equal volume of each competitor dilution for 1 hour at 37°C. A control with no competitor is included for 100% binding.
-
Binding: Transfer 100 µL of the antibody-competitor mixtures to the gp120-coated plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection: Add 100 µL of HRP-conjugated anti-human IgG, diluted in Blocking Buffer according to manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the absorbance against the log of the competitor concentration. Calculate the IC50 value, which is the concentration of the competitor that reduces the maximum signal by 50%.
Inhibition Assay for DC-SIGN Binding Avidity
This protocol assesses the ability of various neoglycoproteins to inhibit the binding of a tagged, high-affinity ligand to immobilized DC-SIGN, thereby determining the relative binding avidity of DC-SIGN for different carbohydrate structures.[2][3]
Materials:
-
High-binding 96-well microtiter plates
-
Anti-His tag or Anti-human Fc antibody for capture
-
Recombinant His-tagged or Fc-fusion DC-SIGN protein
-
Tagged high-affinity ligand (e.g., Eu-DTPA-labeled Man₅₁-BSA)
-
Competitor neoglycoproteins (e.g., Man-BSA, Fuc-BSA, GlcNAc-BSA)
-
Assay Buffer (e.g., Tris-buffered saline with 1% BSA and 1 mM CaCl₂)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20)
-
Plate reader appropriate for the tag used (e.g., time-resolved fluorescence for Europium)
Procedure:
-
Coating: Immobilize the capture antibody (e.g., anti-His) in the wells of a 96-well plate by incubating overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Block the plate with Assay Buffer for 2 hours at room temperature.
-
Receptor Immobilization: Add the recombinant DC-SIGN protein to the wells and incubate for 2 hours at room temperature to allow capture by the immobilized antibody.
-
Washing: Wash the plate three times with Wash Buffer.
-
Inhibition: Prepare serial dilutions of the competitor neoglycoproteins. Add a fixed concentration of the tagged high-affinity ligand to each dilution.
-
Binding: Add the competitor/tagged-ligand mixtures to the DC-SIGN-coated wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Detection: Measure the signal from the bound tagged ligand using an appropriate plate reader.
-
Analysis: Calculate the percent inhibition for each competitor concentration relative to the signal from the uninhibited control. Determine the IC50 values by plotting percent inhibition versus the log of the competitor concentration.
Visualizations: Workflows and Pathways
Diagrams created using Graphviz help to visualize complex experimental processes and biological relationships.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to determine antibody specificity.
Signaling Pathway: MBL and Toll-Like Receptor Synergy
Mannose-Binding Lectin (MBL), a soluble pattern recognition molecule of the innate immune system, can act similarly to an antibody by recognizing mannose structures on pathogens like S. aureus. This binding enhances the inflammatory response by cooperating with Toll-Like Receptors (TLRs) within the phagosome.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Survey of immune-related, mannose/fucose-binding C-type lectin receptors reveals widely divergent sugar-binding specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Survey of immune-related, mannose/fucose-binding C-type lectin receptors reveals widely divergent sugar-binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,3,4,6-Tetra-O-benzyl-D-mannopyranose, ensuring compliance with general laboratory safety standards.
While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), it is imperative to follow prudent laboratory practices to minimize environmental impact and ensure personnel safety.[1]
Summary of Key Data
For quick reference, the following table summarizes the essential physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₃₄H₃₆O₆ |
| Molecular Weight | 540.65 g/mol |
| Appearance | Colorless oil or slightly yellow syrup[2][3] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol[2] |
| Storage | Store at 0 to 8 °C |
Experimental Protocol: Disposal Procedure
This protocol outlines the necessary steps for the proper disposal of waste this compound.
1. Personal Protective Equipment (PPE):
Before handling the chemical, ensure you are wearing the appropriate personal protective equipment. This includes:
-
Safety glasses with side shields: To protect the eyes from potential splashes.
-
Chemical-resistant gloves: Nitrile or latex gloves are suitable.
-
Laboratory coat: To protect skin and clothing.
2. Waste Collection:
-
Collect waste this compound in a designated, leak-proof, and clearly labeled waste container.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is recommended.
-
The label on the waste container should clearly state "Waste this compound" and include the date of accumulation.
3. Disposal of Solid Waste:
-
As a non-hazardous solid organic compound, this compound should not be disposed of in the regular laboratory trash bins that are handled by custodial staff.[4]
-
Carefully transfer the waste from your lab container to a larger, designated container for non-hazardous solid chemical waste. This is often a drum or a specifically marked dumpster located at your facility's waste collection area.[4]
-
Laboratory personnel should be responsible for this transfer to the final disposal container.[4]
4. Disposal of Empty Containers:
-
An empty container that previously held this compound should be triple-rinsed with a suitable solvent, such as methanol (B129727) or ethanol, before disposal.
-
The rinsate from the first rinse should be collected and disposed of as chemical waste. The subsequent two rinses can typically be discarded down the drain with copious amounts of water, but it is essential to consult your institution's specific guidelines on this matter.
-
After rinsing, deface or remove the original label from the container.
-
The clean, empty container can then be disposed of in the regular trash or recycled according to your facility's procedures.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
Essential Safety and Handling Guide for 2,3,4,6-Tetra-O-benzyl-D-mannopyranose
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity. While this compound is not classified as a dangerous substance according to the Globally Harmonized System (GHS), proper personal protective equipment (PPE) and handling protocols are necessary to minimize exposure and prevent contamination.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for similar solid organic compounds.
| Protection Type | Recommended PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Glasses with Side Shields or Safety Goggles | Essential for protecting eyes from dust particles and accidental splashes. Should conform to EN 166 (EU) or NIOSH (US) standards.[2] |
| Hand Protection | Disposable Nitrile Gloves | Provide adequate protection for incidental contact with the solid compound. For tasks involving solvents, consult the glove compatibility chart below.[3][4][5] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination. |
| Respiratory Protection | Not required under normal use | A particle filter mask is recommended when weighing or transferring large quantities of the powder to avoid inhalation of dust.[6] |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect feet from spills and falling objects. |
Glove Compatibility for Common Solvents
Since this compound is often handled in solution, selecting the appropriate gloves based on the solvent is critical. Nitrile gloves offer good resistance to many common laboratory solvents but are not suitable for all.
| Solvent | Nitrile Glove Compatibility | Alternative Glove Material (if needed) |
| Dichloromethane (DCM) | Poor | Viton® or Silvershield® |
| Dimethylformamide (DMF) | Fair to Good (short-term use) | Butyl or Viton® |
| Dimethyl sulfoxide (B87167) (DMSO) | Good | |
| Ethyl acetate (B1210297) (EtOAc) | Fair (short-term use) | Butyl or Viton® |
| Methanol (MeOH) | Good |
Note: Breakthrough times for gloves can vary based on thickness, manufacturer, and concentration of the chemical. Always inspect gloves before use and change them immediately if contamination is suspected.
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan minimizes the risk of exposure and ensures the efficient and safe use of this compound.
Caption: A workflow for the safe handling of this compound.
Detailed Experimental Protocols
1. Weighing the Compound:
-
Use an analytical balance for accurate measurements.
-
Place a clean, creased piece of weighing paper or a weighing boat on the balance and tare it.
-
Carefully add the desired amount of this compound to the weighing paper using a clean spatula.
-
Record the exact weight.
-
Never weigh chemicals directly on the balance pan.[7]
2. Transferring the Solid:
-
For vessels with a wide opening, carefully pour the solid from the creased weighing paper.
-
For narrow-mouthed vessels, use a powder funnel to guide the solid into the opening.[8]
-
Gently tap the weighing paper and funnel to ensure all the compound is transferred.
-
If the subsequent step involves dissolving the solid, the weighing paper can be rinsed with a small amount of the solvent to transfer any remaining residue.[8]
Disposal Plan
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. As this compound is considered non-hazardous, the disposal procedure is straightforward but must be followed diligently.
Caption: A step-by-step plan for the disposal of this compound waste.
Disposal Protocol
-
Solid Waste:
-
Collect any unused or waste this compound, along with any contaminated consumables (e.g., weighing paper, gloves), in a sealable, chemically resistant container.
-
Do not dispose of this waste in regular laboratory trash cans that are handled by custodial staff.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, clearly labeled, and sealed container that is compatible with the solvent used.
-
Do not pour chemical waste down the drain unless specifically authorized by your institution's environmental health and safety department.
-
-
Container Labeling:
-
Final Disposal:
-
Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste. This typically involves placing the sealed and labeled container in a designated collection area for pickup by the environmental health and safety department.
-
References
- 1. synthose.com [synthose.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. sgnitrilegloves.com [sgnitrilegloves.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. gloves.com [gloves.com]
- 6. fishersci.com [fishersci.com]
- 7. cerritos.edu [cerritos.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sites.rowan.edu [sites.rowan.edu]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
